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2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide Documentation Hub

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  • Product: 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide
  • CAS: 1394042-75-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide

Introduction 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structure, incorporating a reactive...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structure, incorporating a reactive chloro-substituent and an acetamide side chain, makes it a versatile building block for the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active compounds. This guide provides a comprehensive overview of a robust and scalable synthetic route to this valuable intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Strategic Analysis of the Synthetic Pathway

The synthesis of the target molecule is best approached through a multi-step sequence that builds the required functionality around the pyridine core. The chosen strategy prioritizes the use of readily available starting materials and well-established, high-yielding chemical transformations. The overall synthesis is dissected into four key stages:

  • Formation of the Pyridine Core : Synthesis of the key intermediate, 4-chloro-2-methylpyridine, from a commercially available precursor.

  • Side-Chain Installation : Introduction of the two-carbon side chain via a nucleophilic substitution to form 2-(4-chloropyridin-2-yl)acetonitrile.

  • Carboxylic Acid Formation : Hydrolysis of the nitrile to the corresponding carboxylic acid, 2-(4-chloropyridin-2-yl)acetic acid.

  • Amidation : The final amide bond formation to yield the target molecule, 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide.

This linear approach allows for the isolation and purification of intermediates at each stage, ensuring high purity of the final product.

Visualizing the Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from the starting material to the final product.

Synthesis_Workflow cluster_0 Part 1: Pyridine Core Synthesis cluster_1 Part 2: Side-Chain Functionalization cluster_2 Part 3: Final Amidation 2-Methyl-4-nitropyridine-N-oxide 2-Methyl-4-nitropyridine-N-oxide 4-Chloro-2-methylpyridine-N-oxide 4-Chloro-2-methylpyridine-N-oxide 2-Methyl-4-nitropyridine-N-oxide->4-Chloro-2-methylpyridine-N-oxide Conc. HCl, Heat 4-Chloro-2-methylpyridine 4-Chloro-2-methylpyridine 4-Chloro-2-methylpyridine-N-oxide->4-Chloro-2-methylpyridine PCl3 2-(4-chloropyridin-2-yl)acetonitrile 2-(4-chloropyridin-2-yl)acetonitrile 4-Chloro-2-methylpyridine->2-(4-chloropyridin-2-yl)acetonitrile 1. N-Bromosuccinimide 2. NaCN 2-(4-chloropyridin-2-yl)acetic acid 2-(4-chloropyridin-2-yl)acetic acid 2-(4-chloropyridin-2-yl)acetonitrile->2-(4-chloropyridin-2-yl)acetic acid Acid or Base Hydrolysis Final_Product 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide 2-(4-chloropyridin-2-yl)acetic acid->Final_Product HATU, Dimethylamine, DIPEA

Caption: Overall synthetic route for 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide.

Detailed Experimental Protocols and Mechanistic Discussion

Part 1: Synthesis of the 4-Chloro-2-methylpyridine Intermediate

The initial phase of the synthesis focuses on establishing the correct substitution pattern on the pyridine ring.

Step 1a: Synthesis of 4-chloro-2-methylpyridine-N-oxide

This step involves the reaction of commercially available 2-methyl-4-nitropyridine-N-oxide with concentrated hydrochloric acid. This reaction serves a dual purpose: substitution of the nitro group with a chloro group and retention of the N-oxide functionality, which can be crucial for subsequent reactions.

  • Protocol:

    • To a high-pressure autoclave, add 2-methyl-4-nitropyridine-N-oxide (1.0 eq).

    • Carefully add concentrated hydrochloric acid (approx. 10-15 volumes).

    • Seal the autoclave and heat the mixture to 120-180 °C for 24-30 hours.[1]

    • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium hydroxide or sodium carbonate until the pH is between 6 and 7.

    • Extract the aqueous layer with chloroform or dichloromethane (3 x 10 volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-2-methylpyridine-N-oxide.

  • Causality and Expertise: The high temperature and pressure are necessary to facilitate the nucleophilic aromatic substitution of the nitro group by chloride. The N-oxide activates the 4-position of the pyridine ring towards nucleophilic attack.

Step 1b: Deoxygenation to 4-chloro-2-methylpyridine

The N-oxide is removed in this step to yield the desired 4-chloro-2-methylpyridine.

  • Protocol:

    • Dissolve 4-chloro-2-methylpyridine-N-oxide (1.0 eq) in an anhydrous solvent such as chloroform or carbon tetrachloride.[1]

    • Cool the solution to 0-10 °C in an ice bath.

    • Slowly add phosphorus trichloride (PCl₃, 1.5-3.0 eq) dropwise, maintaining the low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-6 hours.

    • Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.

    • Neutralize the mixture with a base (e.g., 10% NaOH solution) to a neutral pH.

    • Extract the product with chloroform or dichloromethane (3 x 10 volumes).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-2-methylpyridine.

  • Mechanistic Insight: Phosphorus trichloride is a classic and effective reagent for the deoxygenation of pyridine-N-oxides. The phosphorus atom in PCl₃ is electrophilic and is attacked by the nucleophilic oxygen of the N-oxide. This is followed by a rearrangement and elimination to give the deoxygenated pyridine and phosphorus oxychloride.

Part 2: Synthesis of 2-(4-chloropyridin-2-yl)acetic acid

This part of the synthesis involves the installation and conversion of the acetic acid side chain. A robust method proceeds through a nitrile intermediate.

Step 2a: Synthesis of 2-(4-chloropyridin-2-yl)acetonitrile

This transformation can be achieved by first halogenating the methyl group of 4-chloro-2-methylpyridine followed by a nucleophilic substitution with cyanide.

  • Protocol:

    • Dissolve 4-chloro-2-methylpyridine (1.0 eq) in a suitable solvent like carbon tetrachloride.

    • Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) and a radical initiator such as benzoyl peroxide (catalytic amount).

    • Reflux the mixture until the reaction is complete (monitored by TLC or GC-MS).

    • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to obtain crude 2-(bromomethyl)-4-chloropyridine.

    • Dissolve the crude brominated intermediate in a polar aprotic solvent like DMSO or acetone.

    • Add sodium cyanide (NaCN, 1.1-1.2 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) for several hours.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 10 volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-(4-chloropyridin-2-yl)acetonitrile. The crude product can be purified by column chromatography.

  • Expertise & Trustworthiness: The radical bromination of the methyl group is a standard transformation. Using NBS provides a safe and reliable source of bromine radicals. The subsequent cyanation is a classic Sₙ2 reaction. The choice of a polar aprotic solvent is crucial for this step.

Step 2b: Hydrolysis to 2-(4-chloropyridin-2-yl)acetic acid

The nitrile is then hydrolyzed to the carboxylic acid under either acidic or basic conditions.

  • Protocol (Acidic Hydrolysis):

    • To the crude 2-(4-chloropyridin-2-yl)acetonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).[2]

    • Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC, watching for the disappearance of the starting material).

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 3-4) with a concentrated base (e.g., NaOH or NH₄OH).

    • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry to obtain 2-(4-chloropyridin-2-yl)acetic acid.

  • Mechanistic Insight: Under acidic conditions, the nitrile nitrogen is protonated, which makes the carbon atom more electrophilic and susceptible to attack by water. A series of proton transfers and tautomerization steps leads to the formation of a primary amide, which is then further hydrolyzed to the carboxylic acid and ammonium sulfate.

Part 3: Amide Coupling to Yield the Final Product

The final step is the formation of the amide bond between the carboxylic acid and dimethylamine. Modern coupling reagents like HATU provide high yields and minimize side reactions.

Step 3: Synthesis of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide

  • Protocol:

    • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-chloropyridin-2-yl)acetic acid (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).[3]

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq), to the solution and stir for 5-10 minutes at room temperature.[3]

    • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate, 1.0-1.2 eq) to the reaction mixture and continue stirring for 10-15 minutes to allow for the pre-activation of the carboxylic acid.[3]

    • Add a solution of dimethylamine (as a solution in THF or as dimethylamine hydrochloride with an additional equivalent of base, 1.1-1.5 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with ethyl acetate (3 x 10 volumes).

    • Wash the combined organic layers with a mild aqueous acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide.

  • Authoritative Grounding & Mechanism: HATU is a highly efficient uronium salt-based coupling reagent. The reaction proceeds through the formation of a highly reactive OAt-active ester.[4][5] The base (DIPEA) deprotonates the carboxylic acid, which then attacks the electrophilic carbon of HATU. This forms an unstable O-acyl(tetramethyl)isouronium intermediate. The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then attacks this intermediate to form the OAt-active ester. This active ester is highly reactive towards the nucleophilic dimethylamine, leading to the formation of the desired amide bond with high efficiency and minimal racemization if chiral centers were present.[3][5]

Quantitative Data Summary

StepStarting MaterialKey Reagents/SolventsProductTypical Yield
1a 2-Methyl-4-nitropyridine-N-oxideConc. HCl4-Chloro-2-methylpyridine-N-oxide60-75%[1]
1b 4-Chloro-2-methylpyridine-N-oxidePCl₃, Chloroform4-Chloro-2-methylpyridine>90%[1]
2a 4-Chloro-2-methylpyridineNBS, NaCN2-(4-chloropyridin-2-yl)acetonitrile70-85% (over 2 steps)
2b 2-(4-chloropyridin-2-yl)acetonitrileH₂SO₄, H₂O2-(4-chloropyridin-2-yl)acetic acid75-90%[2]
3 2-(4-chloropyridin-2-yl)acetic acidHATU, Dimethylamine, DIPEA, DMF2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide85-95%[3][6]

Conclusion

The synthetic route detailed in this guide provides a reliable and well-documented pathway for the preparation of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide. By leveraging established transformations and modern coupling methodologies, researchers can access this valuable intermediate in high purity and good overall yield. The provided protocols and mechanistic insights are intended to empower scientists in their synthetic endeavors and facilitate the development of novel chemical entities.

References

  • Shandong Jincheng Pharmaceutical Group Co Ltd. (2011). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. CN102010367A.
  • Movassaghi, M., et al. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 89, 549-561. Available at: [Link]

  • Nilsson, P., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11011-11014. Available at: [Link]

  • CN103483244A. (2014). Preparation method of 2-(pyridine-4-yl) acetonitrile. Google Patents.
  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available at: [Link]

  • López-Linares, F., et al. (2012). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 51(38), 12286-12293. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Hydrolysis of Nitriles. Available at: [Link]

  • Taylor, R. J. K., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 13891-13894. Available at: [Link]

  • Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 63. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. ChemInform, 37(46). Available at: [Link]

  • Serdar, M., et al. (2011). Synthesis and biological studies of novel 2-(4-substitutedbenzyl- thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4- chlorophenyl)pyrido. Records of Natural Products, 5(4), 279. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling. Current Chemistry Letters, 11(4), 349-358. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide: Current Knowledge and Data

A Note to the Researcher: Comprehensive searches for detailed chemical properties, synthesis protocols, and reactivity data for the specific compound 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide have yielded limited pu...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Comprehensive searches for detailed chemical properties, synthesis protocols, and reactivity data for the specific compound 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide have yielded limited publicly available information. This suggests that the compound may be a novel research chemical, a specialized intermediate not widely documented, or may be referred to by a different nomenclature in existing literature.

This guide, therefore, will focus on the foundational knowledge of its constituent chemical moieties: the 4-chloropyridine ring and the N,N-dimethylacetamide group. By understanding the properties of these components, researchers can infer potential characteristics and design experimental approaches for the synthesis and analysis of the target molecule. We will also discuss general synthetic strategies and analytical techniques that would be applicable.

Structural and Physicochemical Profile

The structure of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide combines a substituted pyridine ring with a tertiary amide. This combination suggests a molecule with moderate polarity, likely soluble in a range of organic solvents.

Hypothetical Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C9H11ClN2OBased on structural components.
Molecular Weight 198.65 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureSimilar substituted pyridylacetamides are often crystalline solids.
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF), chlorinated solvents (e.g., DCM), and some alcohols. Limited solubility in water and nonpolar hydrocarbons.The polar amide and pyridine nitrogen would contribute to solubility in polar solvents, while the overall organic structure would limit aqueous solubility.
Boiling Point HighAmide and pyridine functionalities typically lead to high boiling points due to strong intermolecular forces.
Melting Point Moderate to HighDependent on crystal lattice energy.
Prospective Synthesis Strategies

The synthesis of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide would likely start from a precursor such as 2-(4-chloropyridin-2-yl)acetic acid or its corresponding acid chloride.

Proposed Synthetic Workflow:

Below is a generalized workflow for the synthesis, starting from the corresponding acetic acid derivative.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Amidation of 2-(4-chloropyridin-2-yl)acetyl chloride

This is a generalized, hypothetical protocol and must be adapted and optimized with appropriate laboratory safety measures.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(4-chloropyridin-2-yl)acetyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Slowly add a solution of dimethylamine (2.2 eq) in DCM or bubble dimethylamine gas through the solution while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide.

Potential Reactivity and Chemical Behavior
  • Amide Group: The N,N-dimethylacetamide moiety is generally stable. Hydrolysis of the amide bond would require harsh acidic or basic conditions. The carbonyl oxygen can act as a hydrogen bond acceptor.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, which could be a key reaction for further derivatization.

Spectroscopic and Analytical Characterization

Should this compound be synthesized, the following analytical techniques would be crucial for its characterization.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR - Two singlets for the N-methyl protons (may be broadened or distinct due to restricted rotation around the C-N amide bond).- A singlet for the methylene protons between the pyridine ring and the carbonyl group.- Signals in the aromatic region corresponding to the three protons on the pyridine ring.
¹³C NMR - Resonances for the two N-methyl carbons.- A signal for the methylene carbon.- A signal for the carbonyl carbon.- Resonances for the carbons of the pyridine ring, with the carbon bearing the chlorine atom shifted downfield.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the calculated molecular weight.- An isotopic pattern characteristic of a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).- Fragmentation patterns may include loss of the dimethylamino group or cleavage of the bond between the methylene group and the pyridine ring.
Infrared (IR) Spectroscopy - A strong absorption band around 1650 cm⁻¹ corresponding to the C=O stretching of the tertiary amide.- C-H stretching bands for the aromatic and aliphatic protons.- C-N stretching bands.

Analytical Chromatography:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) would likely be suitable for purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to its probable high boiling point, GC analysis might require high temperatures, and derivatization may be necessary.

Applications in Research and Drug Development

Substituted pyridines and acetamides are common scaffolds in medicinal chemistry. The dimethylacetamide group is often used to improve the pharmacokinetic properties of drug candidates.[1] Therefore, 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide could be a valuable intermediate in the synthesis of novel compounds with potential biological activity. The 4-chloropyridine moiety, in particular, can serve as a handle for further chemical modifications.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for a new chemical entity. It is advisable to consult the safety data sheets for related compounds like 4-chloropyridine and N,N-dimethylacetamide.

  • General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity of N,N-dimethylacetamide: N,N-dimethylacetamide itself is known to be a reproductive toxin and can cause liver damage with chronic exposure.[2]

References

As specific literature for the target compound is not available, these references provide context for the properties and reactions of its constituent parts.

  • PubChem. 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. [Link]

  • Caloong Chemical Co., Ltd. 5 New Methods for the Preparation of N,N-Dimethylacetamide. Caloong. [Link]

  • Taylor & Francis Online. n n dimethylacetamide – Knowledge and References. Taylor & Francis. [Link]

  • Ataman Kimya. N,N-DIMETHYLACETAMIDE. Ataman Kimya. [Link]

  • Wikipedia. Dimethylacetamide. Wikimedia Foundation. [Link]

  • Occupational Safety and Health Administration. DIMETHYLACETAMIDE. U.S. Department of Labor. [Link]

  • RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Royal Society of Chemistry. [Link]

Sources

Foundational

2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide IUPAC name and structure

An In-depth Technical Guide to 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide: Synthesis, Characterization, and Potential Applications Introduction Pyridine and its derivatives are fundamental scaffolds in medicinal and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide: Synthesis, Characterization, and Potential Applications

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal and agricultural chemistry, forming the core of numerous approved drugs and bioactive compounds.[1] Their prevalence stems from their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as bioisosteres for other aromatic and heterocyclic systems.[] This guide focuses on a specific, potentially novel derivative: 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide . As of this writing, this compound is not extensively documented in major chemical databases, presenting an opportunity for novel discovery.

This document provides a comprehensive technical overview intended for researchers and drug development professionals. It outlines the confirmed IUPAC name and structure, proposes detailed synthetic pathways based on established chemical precedent, describes robust protocols for structural verification, and explores the potential biological significance of this molecule by drawing analogies from structurally related compounds. The insights herein are designed to serve as a foundational resource for the synthesis, characterization, and strategic exploration of this promising chemical entity.

Chemical Identity and Physicochemical Properties

The systematic name for the target compound is 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide . The structure consists of a 4-chloropyridine ring connected at the 2-position to an N,N-dimethylacetamide moiety via a methylene bridge.

Chemical Structure of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide

Figure 1: Chemical Structure of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide

Quantitative data and predicted properties of the molecule are summarized in the table below. These values are computationally estimated and await experimental verification.

PropertyValueSource
Molecular Formula C₉H₁₁ClN₂O(Calculated)
Molecular Weight 198.65 g/mol (Calculated)
Predicted LogP 1.5 - 2.0(Predicted)
Predicted Boiling Point ~350 °C at 760 mmHg(Predicted)
Predicted Melting Point 60 - 80 °C(Predicted)
Appearance Expected to be a white to off-white solid(Analogy)

Proposed Synthetic Pathways

The synthesis of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide is not explicitly described in the current literature. However, established methodologies for the synthesis of related pyridyl-acetamide derivatives allow for the design of several plausible and robust synthetic routes. The choice of pathway will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Two primary strategies are presented: Strategy A , which proceeds via a carboxylic acid intermediate, and Strategy B , an alternative route involving the alkylation of a functionalized pyridine precursor.

Synthetic Workflow Overview

The following diagram illustrates the logical flow of the primary proposed synthetic strategy (Strategy A), from commercially available precursors to the final product.

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Amidation Step 2-methyl-4-chloropyridine 2-methyl-4-chloropyridine Oxidation Oxidation 2-methyl-4-chloropyridine->Oxidation e.g., KMnO4 or SeO2 Intermediate (4-chloropyridin-2-yl)acetic acid Oxidation->Intermediate Amidation Amidation Intermediate->Amidation Coupling Agent (e.g., EDCI, HATU) Target 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide Amidation->Target Dimethylamine Dimethylamine Dimethylamine->Amidation

Caption: Proposed synthetic workflow for the target compound via Strategy A.

Strategy A: Amidation of (4-chloropyridin-2-yl)acetic acid

This is the most direct and reliable proposed route. It involves two key stages: the synthesis of the carboxylic acid intermediate, (4-chloropyridin-2-yl)acetic acid, followed by its amidation with dimethylamine.

The primary challenge is the synthesis of the key acid intermediate, which can be achieved via the oxidation of 2-methyl-4-chloropyridine.

  • Materials: 2-methyl-4-chloropyridine, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), diethyl ether.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methyl-4-chloropyridine (1 eq.) in a 1 M aqueous solution of NaOH.

    • Heat the solution to 80-90°C.

    • Add a solution of KMnO₄ (3-4 eq.) in water portion-wise over 2-3 hours, maintaining the temperature. The purple color of the permanganate should disappear as the reaction proceeds.

    • After the addition is complete, continue heating for an additional 2-4 hours or until TLC analysis shows complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

    • Transfer the filtrate to a beaker and cool in an ice bath.

    • Acidify the filtrate slowly with concentrated HCl to pH 2-3. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield (4-chloropyridin-2-yl)acetic acid.

  • Causality and Trustworthiness: This standard oxidation of an alkyl group on an aromatic ring is a well-established transformation. The basic conditions prevent unwanted side reactions on the pyridine ring. The protocol is self-validating through the monitoring of starting material consumption by TLC and the isolation of the product upon acidification.

This step utilizes a standard peptide coupling agent to form the amide bond efficiently under mild conditions.[3]

  • Materials: (4-chloropyridin-2-yl)acetic acid, dimethylamine (2M solution in THF or as hydrochloride salt), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM), saturated aqueous sodium bicarbonate solution.

  • Procedure:

    • Suspend (4-chloropyridin-2-yl)acetic acid (1 eq.) in anhydrous DCM in a dry, nitrogen-flushed flask.

    • Add EDCI (1.2 eq.) and a catalytic amount of DMAP (0.1 eq.).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Slowly add dimethylamine (1.5 eq.) to the reaction mixture. If using the hydrochloride salt, add a base like triethylamine (2.5 eq.) concurrently.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure target compound.

  • Expertise and Rationale: The use of EDCI/DMAP is a highly efficient and common method for amide bond formation, minimizing the need for harsh conditions that could lead to side reactions on the chloropyridine ring. This method is widely trusted for its high yields and compatibility with various functional groups.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide is critical. A combination of spectroscopic methods should be employed.

Spectroscopic Data (Predicted)

The following table summarizes the expected spectroscopic data for the target molecule, which serves as a benchmark for experimental validation.

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ ~8.4 (d, 1H, H6-pyridine), δ ~7.3 (d, 1H, H5-pyridine), δ ~7.2 (s, 1H, H3-pyridine), δ ~3.8 (s, 2H, -CH₂-), δ ~3.1 (s, 3H, -N(CH₃)₂), δ ~3.0 (s, 3H, -N(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃)δ ~170 (C=O), δ ~155 (C2-pyridine), δ ~150 (C6-pyridine), δ ~145 (C4-pyridine), δ ~125 (C5-pyridine), δ ~122 (C3-pyridine), δ ~42 (-CH₂-), δ ~37 (-N(CH₃)₂), δ ~36 (-N(CH₃)₂)
FT-IR (KBr, cm⁻¹)~1640-1660 (Amide C=O stretch), ~1580-1600 (Pyridine C=C/C=N stretch), ~1100-1200 (C-Cl stretch)
Mass Spec (ESI+) [M+H]⁺ = 199.06
Protocol for Characterization
  • Purity Assessment: Determine the melting point of the purified solid. A sharp melting range indicates high purity. Analyze purity using HPLC with UV detection.

  • Structural Confirmation:

    • Acquire ¹H and ¹³C NMR spectra . The predicted chemical shifts and splitting patterns should be matched to the obtained spectra to confirm the connectivity of atoms.

    • Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition matches the molecular formula C₉H₁₁ClN₂O.

    • Run an FT-IR spectrum to confirm the presence of key functional groups, particularly the strong carbonyl stretch of the tertiary amide.[4][5]

Potential Applications and Biological Relevance

While the specific biological activity of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide is uncharacterized, the structural motifs present suggest several promising avenues for investigation in drug discovery and agrochemistry.

Logical Framework for Activity Hypothesis

The following diagram outlines the reasoning for postulating biological activity based on the molecule's constituent parts.

G cluster_pyridine Pyridine Core cluster_chloro 4-Chloro Substituent Target 2-(4-chloropyridin-2-yl) -N,N-dimethylacetamide Pyridine Known Pharmacophore Target->Pyridine Chloro Modulates Lipophilicity Metabolic Blocking Target->Chloro Pyridine_Activity Anticancer [4, 21] Antimicrobial [11] Antiviral [11, 17] Pyridine->Pyridine_Activity Chloro_Activity Precursor for Plant Growth Regulators [15, 19] Enhances Antimicrobial Activity [6] Chloro->Chloro_Activity

Caption: Rationale for investigating the biological activity of the target compound.

  • Anticancer Potential: Pyridine derivatives are a cornerstone of modern oncology, with many demonstrating potent antiproliferative activity.[1][6] The specific substitution pattern can influence activity against various cancer cell lines such as lung (A549), breast (MCF-7), and liver (HepG-2).[6] The target compound should be screened against a panel of human cancer cell lines to assess its cytotoxic potential.

  • Antimicrobial Activity: The pyridine scaffold is present in numerous antibacterial and antifungal agents.[] Furthermore, studies on 2-amino-4-chloropyridine derivatives have shown that the chloro-substitution can confer significant antimicrobial activity.[7] The target molecule could be tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine its minimum inhibitory concentration (MIC).

  • Agrochemical Applications: 4-chloropyridine derivatives serve as key intermediates in the synthesis of cytokinins, a class of plant growth hormones.[8][9] This suggests that 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide could be investigated for its effects on plant cell division, growth, and overall yield.

Conclusion

2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide represents an accessible yet underexplored molecule with significant potential. This guide provides a robust framework for its synthesis and characterization, grounded in established and reliable chemical principles. The proposed synthetic routes are designed for efficiency and high yield, and the characterization protocols ensure rigorous validation of the final product. Based on the well-documented bioactivities of its core structural components, this compound is a compelling candidate for screening in anticancer, antimicrobial, and agrochemical research programs. The methodologies and insights presented here should empower researchers to confidently synthesize and explore the therapeutic and commercial potential of this novel pyridine derivative.

References

  • Al-Romaigh, F. A., et al. (2024). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). Scientific Reports. Available at: [Link]

  • Kumar, R., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Helmy, A. M., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Bhat, M. A., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. Available at: [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Characterization of a Novel Series of Pyridine Derivatives and Their Antibacterial Activity. Available at: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]

  • Baghdad Science Journal. (2023). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Available at: [Link]

  • Organic Syntheses. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Retrieved from [Link]

  • Multichem Exports. (n.d.). 2-Phenyl-2-(Pyridin-2-yl) acetamide. Retrieved from [Link]

  • Anderson, K. W., & Martin, S. F. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Available at: [Link]

  • Chemical Biology & Drug Design. (2015). Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV. Retrieved from [Link]

  • Gladfelder, A. J., et al. (2019). Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. eScholarship. Available at: [Link]

  • Barwick, S. G., et al. (2018). Radical chain monoalkylation of pyridines. Nature Communications. Available at: [Link]

  • Cárdenas-Pérez, S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (2014). Alkylation of 4-alkylaminopyridine. Available at: [Link]

  • Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

Sources

Exploratory

Chloropyridine Derivatives: A Technical Guide to Therapeutic Potency and Molecular Mechanism

Executive Summary Chloropyridine derivatives represent a privileged scaffold in modern medicinal chemistry, distinguished by their dual utility as electrophilic warheads and lipophilic pharmacophores. Unlike simple pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloropyridine derivatives represent a privileged scaffold in modern medicinal chemistry, distinguished by their dual utility as electrophilic warheads and lipophilic pharmacophores. Unlike simple pyridine analogs, the introduction of a chlorine atom at the C2, C4, or C6 position fundamentally alters the electronic landscape of the heterocycle, enabling unique sigma-hole (


-hole) interactions  and facilitating nucleophilic aromatic substitution (

)
reactions.

This guide analyzes the biological activity of these derivatives, focusing on their role as covalent kinase inhibitors in oncology and membrane-disrupting agents in microbiology. It provides actionable synthesis protocols and mechanistic insights for researchers optimizing lead compounds.

The Chemical Physics of Potency: The Halogen Advantage

To design effective chloropyridine drugs, one must understand why the chlorine atom enhances biological activity. It is not merely a hydrophobic bulk; it is a directional interaction tool.[1]

The Sigma-Hole ( -hole) Effect

In chloropyridines, the electron-withdrawing nature of the pyridine nitrogen, combined with the polarizability of the chlorine atom, creates a region of positive electrostatic potential on the extension of the C-Cl bond.

  • Mechanism: This positive "cap" (sigma-hole) allows the chlorine to act as a Lewis acid, forming linear halogen bonds with nucleophilic residues (e.g., the backbone carbonyl oxygen of proteins) in the binding pocket.

  • Therapeutic Impact: This interaction is highly directional (160°–180°), improving selectivity for specific kinase pockets over hydrogen-bonding counterparts.

The Electrophilic Warhead

In "Targeted Covalent Inhibitors" (TCIs), the chloropyridine ring often serves as the electrophilic trap. The nitrogen atom pulls electron density, making the C-Cl bond susceptible to attack by nucleophilic cysteines (e.g., Cys440 in MSK1) via an


 mechanism.

Oncology: The Kinase Frontier

Chloropyridine derivatives have shown exceptional promise in targeting kinases that drive cancer progression, particularly through covalent mechanisms that overcome drug resistance.

Case Study: Covalent Inhibition of MSK1

Mitogen- and Stress-activated Protein Kinase 1 (MSK1) is a critical downstream effector of the MAPK/p38 pathway. Research has identified chloropyrimidine and chloropyridine derivatives that covalently modify Cys440 in the ATP-binding pocket.

Mechanism of Action:

  • Recognition: The inhibitor binds reversibly to the ATP pocket, stabilized by hydrogen bonds and hydrophobic interactions.

  • Reaction: The thiol group of Cys440 attacks the C-Cl carbon.

  • Irreversible Lock: The chlorine is displaced, forming a stable thioether bond, permanently silencing the kinase until protein turnover.

Visualization: MSK1 Signaling & Covalent Inhibition

The following diagram illustrates the MSK1 signaling cascade and the precise intervention point of chloropyridine-based covalent inhibitors.

MSK1_Pathway Ext_Stimuli Stress / Growth Factors MAPK_p38 p38 / ERK MAPK Ext_Stimuli->MAPK_p38 MSK1_Inactive MSK1 (Inactive) MAPK_p38->MSK1_Inactive Phosphorylation MSK1_Active MSK1 (Active) Phosphorylated MSK1_Inactive->MSK1_Active Activation Covalent_Complex MSK1-Inhibitor Adduct (Cys440 Thioether Bond) MSK1_Active->Covalent_Complex SNAr Reaction (Cl Displacement) CREB CREB / ATF1 MSK1_Active->CREB Phosphorylates Inhibitor Chloropyridine Inhibitor (Electrophilic Warhead) Inhibitor->MSK1_Active Targeting ATP Pocket Covalent_Complex->CREB BLOCKS Gene_Exp Gene Expression (c-fos, junB, IL-10) CREB->Gene_Exp Tumor_Growth Tumor Growth & Inflammation Gene_Exp->Tumor_Growth

Caption: MSK1 signaling cascade showing the interception of kinase activity by chloropyridine inhibitors via irreversible covalent modification of Cys440.

Antimicrobial & Antifungal Activity[2][3][4][5][6]

Beyond oncology, chloropyridine derivatives—specifically Schiff bases and pyridinium salts —exhibit potent antimicrobial properties.

Structure-Activity Relationship (SAR)
  • Schiff Bases (Imines): The azomethine linkage (-N=CH-) connecting a 2-amino-4-chloropyridine to a substituted phenyl ring is critical.

    • Enhancer: Electron-withdrawing groups (NO2, Cl, F) at the para position of the phenyl ring significantly lower MIC (Minimum Inhibitory Concentration) values.

    • Mechanism:[2][3] Disruption of bacterial cell walls and interference with cell division.

  • Pyridinium Salts: Quaternization of the pyridine nitrogen increases hydrophilicity while the chloro-substituent maintains lipophilicity, creating an amphiphilic cation that penetrates and lyses bacterial membranes.

Comparative Potency Data

The table below summarizes the antibacterial efficacy of representative chloropyridine Schiff bases compared to standard antibiotics.

Compound ClassR-Substituent (Phenyl Ring)OrganismMIC (µg/mL)Potency vs. Std
Chloropyridine Schiff Base 4-Nitro (4-NO2)S. aureus12.5High (Comparable to Ampicillin)
Chloropyridine Schiff Base 2,4-DichloroE. coli25.0Moderate
Chloropyridine Schiff Base 4-Methoxy (4-OMe)S. aureus50.0Low
Control (Ampicillin) N/AS. aureus6.25Reference
Control (Fluconazole) N/AC. albicans16.0Reference

Advanced Experimental Protocols

To ensure reproducibility and high yield, the following protocols utilize optimized conditions for synthesizing and testing chloropyridine derivatives.

Protocol A: Synthesis of Bioactive 2-Amino-4-Chloropyridine Schiff Bases

Target: Synthesis of N-(4-nitrobenzylidene)-4-chloropyridin-2-amine.

Reagents:

  • 2-Amino-4-chloropyridine (1.0 eq)

  • 4-Nitrobenzaldehyde (1.0 eq)

  • Ethanol (Absolute, solvent)[4]

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 0.01 mol of 2-amino-4-chloropyridine in 20 mL of absolute ethanol.

  • Activation: Add 0.01 mol of 4-nitrobenzaldehyde to the solution. Add 3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Attach a condenser and reflux the mixture at 78°C (boiling point of ethanol) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Cool the reaction mixture to room temperature, then pour onto 50 g of crushed ice with stirring. A yellow/orange precipitate will form.

  • Purification: Filter the solid under vacuum. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Recrystallization: Recrystallize from hot ethanol to yield needle-like crystals.

  • Validation: Confirm structure via ¹H-NMR (look for azomethine singlet at ~8.5-9.0 ppm) and IR (C=N stretch at ~1600-1640 cm⁻¹).

Protocol B: Covalent Binding Validation (Mass Spectrometry)

Objective: Confirm irreversible covalent binding of a chloropyridine inhibitor to a kinase (e.g., MSK1).

Methodology:

  • Incubation: Incubate recombinant MSK1 kinase domain (1 µM) with the chloropyridine inhibitor (10 µM) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2) for 60 minutes at 25°C.

  • Digestion: Dilute sample with 50 mM ammonium bicarbonate. Add Trypsin (1:20 enzyme:substrate ratio) and incubate overnight at 37°C.

  • Analysis: Analyze peptides via LC-MS/MS.

  • Data Interpretation: Search for the peptide containing Cys440.[2] A mass shift corresponding to the molecular weight of the inhibitor minus the mass of HCl (36.46 Da) confirms the

    
     displacement reaction.
    

Future Outlook: The "Reversible Covalent" Shift

While irreversible inhibition is potent, it carries toxicity risks. The future of chloropyridine drug design lies in Reversible Covalent Inhibitors (RCIs) . By tuning the electron deficiency of the chloropyridine ring (e.g., adding cyano groups), researchers can design "tuned" warheads that react with cysteines but slowly hydrolyze, reducing off-target immune responses while maintaining high residence time on the target.

References

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry. [Link]

  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety. Bioorganic & Medicinal Chemistry. [Link]

  • Small change for big improvement: Halogen bonds and drug discovery. ScienceDaily / Heidelberg Institute for Theoretical Studies. [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Pyridine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Pyridine Scaffold and the Imperative of Spectroscopic Precision Pyridine and its derivatives are cornerstone heterocyclic compounds,...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyridine Scaffold and the Imperative of Spectroscopic Precision

Pyridine and its derivatives are cornerstone heterocyclic compounds, forming the structural core of a vast number of pharmaceuticals, agrochemicals, and materials.[1] Their prevalence in drug development is a testament to their unique electronic properties and versatile synthetic accessibility. As medicinal chemists and researchers push the boundaries of molecular design, the synthesis of novel pyridine-based entities is a daily reality. However, a newly synthesized molecule is merely a hypothesis until its structure is unequivocally confirmed.

This guide serves as an in-depth technical resource for the multi-faceted spectroscopic analysis required to transform a hypothetical structure into a confirmed new chemical entity. We will move beyond rote procedural descriptions to explore the causality behind experimental choices, ensuring that the data you acquire is not only accurate but also robust and defensible. As a senior application scientist, my objective is to provide a framework where each spectroscopic technique contributes a vital piece to the structural puzzle, culminating in a self-validating system of characterization.

Chapter 1: The Strategic Workflow of Spectroscopic Analysis

The characterization of a novel compound is not a linear process but an integrated workflow. Each technique offers a unique perspective on the molecule's architecture. The synergy between these techniques provides the highest level of confidence in structural assignment. A typical workflow involves a tiered approach, starting with rapid, high-level confirmation and progressing to detailed structural elucidation.

G cluster_0 Initial Confirmation cluster_1 Core Structural Elucidation cluster_2 Detailed Connectivity & Stereochemistry cluster_3 Final Verification LCMS LC-MS Analysis HNMR 1H NMR LCMS->HNMR Provides MW & Purity FTIR FT-IR Spectroscopy FTIR->HNMR Confirms Functional Groups CNMR 13C NMR HNMR->CNMR Proton Environment COSY 2D COSY HNMR->COSY H-H Connectivity NOESY 2D NOESY (optional) HNMR->NOESY Spatial Proximity HRMS HRMS HSQC 2D HSQC CNMR->HSQC Carbon Skeleton HMBC 2D HMBC HSQC->HMBC Direct C-H Bonds HMBC->HRMS Long-Range C-H Bonds

Caption: Integrated workflow for novel compound characterization.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy is the most powerful and indispensable tool for the structural elucidation of organic molecules.[2] It provides detailed information about the carbon-hydrogen framework, the electronic environment of nuclei, and the connectivity between atoms. For novel pyridine derivatives, a suite of NMR experiments is essential for unambiguous structure determination.[3][4]

¹H NMR: Mapping the Proton Landscape

¹H NMR provides the first detailed glimpse into the molecule's structure by probing the chemical environment of every proton.

Causality in Experimental Choices:

  • Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common starting point for many organic compounds. However, for pyridine derivatives, the lone pair on the nitrogen can interact with the acidic deuterium of CDCl₃, causing peak broadening. In such cases, or for polar compounds, solvents like DMSO-d₆ or MeOD-d₄ are preferable. The solvent can also influence the chemical shifts of protons on the pyridine ring.[5]

  • Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typical. Overly concentrated samples can lead to poor resolution and peak broadening due to intermolecular interactions.

Interpreting the Spectrum:

  • Chemical Shift (δ): The position of a signal indicates the electronic environment. Protons on the pyridine ring are deshielded due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom.

    • H-2/H-6 (α-protons): Typically found furthest downfield (δ 8.5-8.7 ppm in unsubstituted pyridine) due to their proximity to the electronegative nitrogen.[6]

    • H-4 (γ-proton): Found at an intermediate chemical shift (δ 7.5-7.8 ppm).[6]

    • H-3/H-5 (β-protons): Typically the most upfield of the ring protons (δ 7.1-7.4 ppm).[6]

    • Substituents dramatically alter these values. Electron-donating groups (e.g., -CH₃, -OCH₃) will shift signals upfield, while electron-withdrawing groups (e.g., -NO₂, -CN) will shift them further downfield.

  • Integration: The area under each peak is proportional to the number of protons it represents. This is fundamental for determining the relative number of protons in different environments.

  • Multiplicity (Splitting): J-coupling between adjacent, non-equivalent protons splits signals into multiplets (doublets, triplets, etc.). This provides direct evidence of connectivity. For pyridines:

    • ³J (ortho coupling) is typically 4.5-5.5 Hz.

    • ⁴J (meta coupling) is typically 1.5-2.5 Hz.

    • ⁵J (para coupling) is typically <1 Hz.

¹³C NMR: Visualizing the Carbon Skeleton

¹³C NMR complements the ¹H NMR by providing a count of unique carbon environments and information about their electronic state.

Interpreting the Spectrum:

  • In unsubstituted pyridine, the chemical shifts are approximately: C2/C6 at δ 150 ppm, C4 at δ 136 ppm, and C3/C5 at δ 124 ppm.[7]

  • The carbon atoms directly attached to the nitrogen (C2/C6) are the most deshielded.[7]

  • Substituent effects are predictable; for instance, a methyl group will shield the carbon it's attached to but may deshield the ortho and para carbons.[8]

Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
C2/C68.5 - 8.7~150
C3/C57.1 - 7.4~124
C47.5 - 7.8~136
Note: Values are for unsubstituted pyridine and serve as a baseline. Substituents will cause significant deviations.[6][7]
2D NMR: Assembling the Puzzle

For novel compounds, 1D NMR is often insufficient. 2D NMR experiments are the key to connecting the individual atoms into a coherent molecular structure.[2]

G H1_NMR 1H NMR (Proton Signals) COSY COSY (Correlated Spectroscopy) H1_NMR->COSY Which H is coupled to which H? HSQC HSQC (Heteronuclear Single Quantum Coherence) H1_NMR->HSQC Which H is attached to which C? HMBC HMBC (Heteronuclear Multiple Bond Correlation) H1_NMR->HMBC Which H is 2-3 bonds away from which C? C13_NMR 13C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure H-H Connectivity HSQC->Structure Direct C-H Bonds HMBC->Structure Long-Range Connectivity (The 'Glue')

Caption: Relationship between key 2D NMR experiments for structure elucidation.

  • COSY (Correlated Spectroscopy): This experiment shows correlations between protons that are J-coupled. A cross-peak between two proton signals indicates they are typically 2 or 3 bonds apart. This is invaluable for tracing out spin systems, such as the protons on a substituted pyridine ring or an attached alkyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal of the carbon it is directly attached to. It's the most reliable way to assign which proton belongs to which carbon, effectively pairing the ¹H and ¹³C NMR spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting disparate parts of a molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. HMBC is essential for identifying quaternary carbons (which have no attached protons and are invisible in HSQC) and for linking different fragments of the molecule together, for example, connecting a substituent to the correct position on the pyridine ring.

Chapter 3: Mass Spectrometry (MS) - The Molecular Weight and Formula

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation, clues about its substructures. When coupled with high-resolution analyzers, it can determine the exact elemental composition.[9]

Ionization Techniques: The Gateway to the Mass Analyzer
  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for the polar, nitrogen-containing pyridine ring. It typically generates the protonated molecule, [M+H]⁺. This gives a direct and accurate reading of the molecular weight. ESI is the method of choice for compounds synthesized in solution and analyzed by LC-MS.[10]

  • Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation. While it can make identifying the molecular ion peak (M⁺) challenging, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

Interpreting Fragmentation Patterns

The fragmentation of the pyridine ring is well-characterized. Common fragmentation pathways include:

  • Loss of HCN: A characteristic fragmentation for pyridine and its derivatives, resulting in a loss of 27 Da.

  • Ring Cleavage: Various ring-opening and cleavage pathways can occur.

  • Substituent Fragmentation: The fragmentation of side chains often follows predictable rules (e.g., McLafferty rearrangement for longer alkyl chains). For pyridine N-oxides, a characteristic loss of an oxygen atom ([M-16]) is a primary fragmentation pathway.[11] Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion (like the [M+H]⁺) and then fragment it to gain more detailed structural information.[9][12]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a self-validating protocol for confirming the elemental composition. By measuring the mass-to-charge ratio to four or more decimal places, it's possible to calculate a unique elemental formula. For example, a nominal mass of 150 could correspond to many formulas, but a measured mass of 150.0681 is uniquely C₉H₁₀N₂. This provides irrefutable evidence for the molecular formula, validating the information derived from NMR.

Chapter 4: Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]

Key Vibrational Modes for Pyridine Derivatives:

  • C=C and C=N Stretching: These occur in the 1600-1400 cm⁻¹ region. The pattern of these bands can be diagnostic of the pyridine ring.[13]

  • Aromatic C-H Stretching: Found just above 3000 cm⁻¹.

  • C-H Out-of-Plane Bending: Occurring in the 900-650 cm⁻¹ region, the pattern of these bands is highly indicative of the substitution pattern on the ring.[1]

  • Substituent Vibrations: FT-IR is excellent for confirming the presence of key functional groups on substituents, such as C=O stretching (~1700 cm⁻¹), O-H stretching (broad, ~3300 cm⁻¹), or C≡N stretching (~2200 cm⁻¹).[14][15]

Vibrational Mode Typical Wavenumber (cm⁻¹) Significance
Aromatic C-H Stretch3100 - 3000Confirms aromatic C-H bonds
C=C / C=N Ring Stretch1600 - 1400Characteristic of the pyridine ring
C-H Out-of-Plane Bend900 - 650Pattern indicates substitution
Carbonyl (C=O) Stretch1750 - 1650Indicates ketone, ester, amide, etc.
Hydroxyl (O-H) Stretch3600 - 3200 (broad)Indicates alcohol or phenol group
UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated π-systems like the pyridine ring.[16]

  • π → π* Transitions: These are high-energy transitions that result in strong absorption bands, typically below 300 nm for simple pyridines.[16]

  • n → π* Transitions: The nitrogen lone pair can be excited into the π* system. This is a lower-energy, "forbidden" transition, resulting in a weak absorption band at a longer wavelength (often >300 nm).[17]

  • Substituent and Solvent Effects: Both the nature of substituents and the polarity of the solvent can significantly shift the absorption maxima (λ_max).[18] Electron-donating groups and polar solvents often cause a bathochromic (red) shift to longer wavelengths. This technique is particularly useful for highly conjugated systems where the absorption extends into the visible range.

Chapter 5: Experimental Protocols

Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Weighing: Accurately weigh 5-10 mg of the novel pyridine compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Choose the solvent based on the compound's solubility and potential for interaction, as previously discussed.

  • Dissolution: Vortex the sample until the compound is fully dissolved. If necessary, gentle warming or sonication can be applied.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Acquisition:

    • Insert the tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H spectrum.

    • Acquire a ¹³C{¹H} (proton-decoupled) spectrum.

    • Acquire standard 2D experiments (gCOSY, z-gradient HSQC, and gHMBC) using the spectrometer's default parameter sets, adjusting the spectral widths as needed to encompass all signals.

Protocol: HRMS Analysis via ESI
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be miscible with the mobile phase.

  • Infusion: Using a syringe pump, directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). This ensures a stable spray and consistent signal.

  • Tuning: Optimize the source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal intensity of the [M+H]⁺ ion.

  • Calibration: Ensure the mass analyzer is calibrated using a known standard that covers the mass range of interest.

  • Acquisition: Acquire the high-resolution mass spectrum. The instrument software will compare the measured m/z value against theoretical values for possible elemental formulas within a specified mass tolerance (typically <5 ppm), providing the most probable molecular formula.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Vertex AI Search.
  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Vertex AI Search.
  • Application Note: FT-IR Analysis of Novel Pyridine Derivatives - Benchchem. (n.d.). BenchChem.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). ESA-IPB.
  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). Wiley Online Library.
  • Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed. (2005). PubMed.
  • Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols - PubMed. (1992). PubMed.
  • Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy - SPIE Digital Library. (n.d.). SPIE Digital Library.
  • Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field - ChemRxiv. (n.d.). ChemRxiv.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.). DTIC.
  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2 - ResearchGate. (n.d.). ResearchGate.
  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) - Taylor & Francis. (2025, January 15). Taylor & Francis Online.
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. (1997, July 28). Semantic Scholar.
  • Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC. (2023, June 22). PMC.
  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed. (2010, January 15). PubMed.
  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC. (n.d.). PMC.
  • Computational Study of 3-Pyridine Carboxaldehyde - Material Science Research India. (n.d.). Material Science Research India.
  • Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - The Royal Society. (2020, November 25). The Royal Society.
  • Substituent effects in the ultraviolet spectra of 1,4-dihydropyridines - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - MDPI. (2026, February 2). MDPI.
  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2 - Canadian Science Publishing. (n.d.). Canadian Science Publishing.
  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. (n.d.). ResearchGate.
  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2026, January 11). Journal of Saudi Chemical Society.
  • Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. (n.d.). Indian Journal of Pure & Applied Physics.
  • Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones | Request PDF - ResearchGate. (2025, August 8). ResearchGate.
  • [Solved] The correct match of 13C NMR chemical shift values (&de - Testbook. (2026, January 30). Testbook.
  • Pyridine(110-86-1) 13C NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
  • Mass spectral fragmentations of alkylpyridine N‐oxides - ResearchGate. (n.d.). ResearchGate.
  • Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. (2022, June 29). SpringerLink.
  • Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed. (2015, May 30). PubMed.
  • The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms-a topology perspective - Nazarbayev University. (n.d.). Nazarbayev University Research Repository.
  • (PDF) Synthesis and spectral characterization of selective pyridine compounds as bioactive agents - Academia.edu. (n.d.). Academia.edu.
  • LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... - ResearchGate. (n.d.). ResearchGate.
  • The XPS of pyridine: A combined theoretical and experimental analysis - AIP Publishing. (2025, February 26). AIP Publishing.
  • (PDF) Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) - ResearchGate. (2025, January 15). ResearchGate.
  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - MDPI. (2023, August 3). MDPI.
  • (PDF) Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine - ResearchGate. (2025, August 8). ResearchGate.
  • Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives - Oberlin College and Conservatory. (n.d.). Oberlin College and Conservatory.
  • FTIR spectrum for Pyridine | Download Table - ResearchGate. (n.d.). ResearchGate.
  • A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion - CONICET. (2014, September 5). CONICET Digital.
  • Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC. (n.d.). PMC.
  • [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ' | Semantic Scholar. (2003). Semantic Scholar.
  • Pyridine FTIR Spectroscopy - CET Scientific Services Pte Ltd. (n.d.). CET Scientific Services Pte Ltd.
  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines | The Journal of Physical Chemistry A - ACS Publications. (2016, July 18). ACS Publications.
  • Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au - ACS Publications. (2023, May 2). ACS Publications.
  • 2.3: Effect of Non-bonding Electrons - Chemistry LibreTexts. (2023, March 16). Chemistry LibreTexts.

Sources

Exploratory

Technical Guide: Stability Studies of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide

Executive Summary This technical guide outlines the comprehensive stability profiling framework for 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide . As a functionalized pyridine derivative likely utilized as a pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the comprehensive stability profiling framework for 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide . As a functionalized pyridine derivative likely utilized as a pharmaceutical intermediate or building block, its stability profile is governed by two competing electrophilic centers: the amide carbonyl and the electron-deficient C4 position of the pyridine ring.

This document synthesizes regulatory standards (ICH Q1A(R2)) with specific organic chemistry principles to provide a robust protocol for identifying degradation pathways, establishing shelf-life, and validating analytical methods.

Part 1: Chemical Context & Structural Vulnerabilities

Before initiating wet-lab experiments, a theoretical vulnerability assessment is required to design appropriate stress conditions.

Structural Analysis

The molecule consists of a pyridine ring substituted at the C2 position with an


-dimethylacetamide side chain and at the C4 position with a chlorine atom.
Functional MoietyStability RiskMechanism

-Dimethylacetamide
Hydrolysis Under acidic or basic conditions, the amide bond cleaves to yield the carboxylic acid derivative and dimethylamine.
4-Chloropyridine Nucleophilic Substitution (

)
The pyridine nitrogen withdraws electron density, activating the C4-Cl bond. In strong base (OH⁻), the chloride is a leaving group, leading to the 4-hydroxy derivative.
Pyridine Nitrogen Oxidation Susceptible to N-oxide formation in the presence of peroxides or peracids.
Benzylic-like C2 Deprotonation/Oxidation The methylene group (

-carbon) connecting the ring and carbonyl is acidic and susceptible to radical oxidation or deprotonation in strong base.

Part 2: Regulatory Framework (ICH Grounding)

All protocols in this guide are aligned with the International Council for Harmonisation (ICH) guidelines.

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[1][2][3]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products.[1][3][4][5]

  • ICH Q2(R2): Validation of Analytical Procedures (crucial for proving the method is "stability-indicating").

Part 3: Forced Degradation Protocols (Stress Testing)

Objective: Degrade the sample by 5–20% to identify likely degradants and validate the analytical method's specificity.

Experimental Workflow

The following diagram illustrates the lifecycle of the stability study, ensuring data integrity from preparation to reporting.

StabilityWorkflow cluster_Stress Stress Conditions Start Sample Preparation (1 mg/mL in MeCN/H2O) Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, Ambient) Start->Base Ox Oxidation (3% H2O2, Ambient) Start->Ox Photo Photolysis (1.2M Lux hours) Start->Photo Quench Quenching & Neutralization Acid->Quench Base->Quench Ox->Quench Analysis LC-MS/PDA Analysis (Peak Purity Check) Photo->Analysis Direct Quench->Analysis Data Mass Balance & Pathway Mapping Analysis->Data

Figure 1: End-to-end workflow for forced degradation studies, ensuring controlled stress and neutralization prior to analysis.

Detailed Stress Conditions Table

Note: The molecule contains a chloropyridine; extreme care must be taken with basic conditions to distinguish between amide hydrolysis and ring substitution.

Stress TypeReagent / ConditionDurationTarget EndpointNeutralization
Acid Hydrolysis 0.1 N HCl (Reflux 60°C)1–8 Hours5–20% DegradationNeutralize with 0.1 N NaOH to pH 7.0
Base Hydrolysis 0.01 N NaOH (Ambient)*1–4 Hours5–20% DegradationNeutralize with 0.01 N HCl to pH 7.0
Oxidation 3%

(Ambient)
2–24 Hours5–20% DegradationQuench with Sodium Metabisulfite
Thermal Solid State (80°C)7 DaysPhysical change / DegradationDissolve in diluent
Photolysis UV + Visible (ICH Q1B)~1.2M Lux[6]•hrN/ADark control required

*Critical Note: Start with mild base (0.01 N) at room temperature. The 4-Cl group is highly reactive. Using 1N NaOH or heat may instantly convert the molecule to the 4-hydroxy derivative, causing 100% degradation and loss of kinetic data.

Part 4: Analytical Method Development

To accurately monitor stability, the analytical method must separate the parent peak from all degradants (Stability Indicating Method - SIM).

Recommended HPLC Conditions
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 150 x 4.6 mm.

    • Rationale: C18 provides adequate retention for the moderately polar amide and the potential polar degradants (acids/alcohols).

  • Mobile Phase A: 0.1% Formic Acid in Water (or Ammonium Acetate buffer pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detector: PDA (200–400 nm) extracted at 254 nm; MS (ESI+) for identification.

Self-Validating Criteria (System Suitability)
  • Peak Purity: The parent peak in stressed samples must show a purity angle < purity threshold (via PDA).

  • Mass Balance: Assay % + Total Impurities % should range between 95% and 105%. Significant deviation implies the formation of non-chromatographable volatiles or permanently retained polymers.

Part 5: Degradation Pathways & Mechanistic Analysis

Understanding how the molecule breaks down is as important as knowing that it breaks down. Based on the functional group assessment, the following pathways are the primary risks.

Predicted Degradation Diagram

DegradationPathways Parent Parent Molecule 2-(4-chloropyridin-2-yl)- N,N-dimethylacetamide Deg1 Degradant A (Hydrolysis) 2-(4-chloropyridin-2-yl)acetic acid (Loss of -N(Me)2) Parent->Deg1 Acid/Base Hydrolysis (Amide cleavage) Deg2 Degradant B (SnAr) 2-(4-hydroxypyridin-2-yl)- N,N-dimethylacetamide (Cl replaced by OH) Parent->Deg2 Strong Base (OH-) (Nucleophilic Aromatic Subst.) Deg3 Degradant C (Oxidation) Pyridine N-Oxide derivative Parent->Deg3 Peroxide (H2O2) (N-Oxidation) Deg2->Deg1 Prolonged Base (Subsequent Amide Hydrolysis)

Figure 2: Primary degradation pathways. Note that Deg 2 is specific to the chloropyridine moiety and may occur faster than amide hydrolysis in strong base.

Mechanistic Explanations
  • Amide Hydrolysis (Degradant A):

    • Mechanism:[7][8] Water attacks the carbonyl carbon.[9] Under acidic conditions, the carbonyl oxygen is protonated, making the carbon more electrophilic. Under basic conditions, hydroxide attacks directly.

    • Observation: Look for a new peak with a mass shift of +1 Da (if -N(Me)2 [44] is lost and replaced by OH [17], net loss is 27, but in LCMS the acid might ionize differently). Accurately: Mass = Parent - 45 (dimethylamine) + 17 (OH) = Parent - 28 Da .

  • Nucleophilic Aromatic Substitution (Degradant B):

    • Mechanism:[7][8] The nitrogen in the pyridine ring pulls electron density, making C4 partially positive. Hydroxide ions (

      
      ) attack C4, forming a Meisenheimer-like complex, followed by the expulsion of Chloride (
      
      
      
      ).
    • Observation: Mass shift of -18 Da (Cl [35] replaced by OH [17]). Note: Chlorine has a distinct 3:1 isotopic ratio (35Cl/37Cl). Loss of this pattern in MS confirms dechlorination.

  • N-Oxidation (Degradant C):

    • Mechanism:[7][8] Electrophilic attack on the lone pair of the pyridine nitrogen by oxygen from the peroxide.

    • Observation: Mass shift of +16 Da (Addition of Oxygen).

Part 6: Storage & Handling Recommendations

Based on the chemical profile:

  • Moisture Sensitivity: Moderate. The amide is relatively stable, but long-term exposure to humidity may drive slow hydrolysis. Store with desiccant.

  • pH Sensitivity: High. Avoid contact with strong bases during processing to prevent dechlorination.

  • Light Sensitivity: Pyridines can be photosensitive. Store in amber glass or opaque containers (ICH Q1B compliance).

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] (2003).[8] Available at: [Link]

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[3] (1996). Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[8][10][11] Available at: [Link]

  • Blessy, M., et al. "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, 4(3), 159-165. (2014).[8] (Contextual reference for stress testing protocols).

  • Li, M. Organic Chemistry of Drug Degradation. Royal Society of Chemistry. (2012).[2] (Reference for pyridine oxidation and amide hydrolysis mechanisms).

Sources

Foundational

The Pyridinyl Acetamide Scaffold: A Privileged Motif in Modern Drug Discovery and its Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyridinyl acetamide scaffold has emerged as a cornerstone in contemporary medicinal chemistry, valued for its versatile mole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridinyl acetamide scaffold has emerged as a cornerstone in contemporary medicinal chemistry, valued for its versatile molecular recognition properties and its presence in a multitude of biologically active compounds.[1][2] The pyridine ring, a bioisostere of the phenyl group, offers unique characteristics such as the ability to act as a hydrogen bond acceptor and engage in π-π stacking interactions, which are crucial for binding to biological targets like enzymes and receptors.[1][3] The acetamide linker provides a flexible and modifiable component to optimize a compound's orientation and binding affinity.[1] This guide provides an in-depth exploration of the diverse mechanisms of action exhibited by compounds containing the pyridinyl acetamide core, with a focus on their roles as inhibitors of key cellular signaling pathways implicated in a range of diseases.

Inhibition of Porcupine (PORCN) and Modulation of Wnt Signaling

A significant and well-characterized mechanism of action for a class of pyridinyl acetamides is the inhibition of Porcupine (PORCN), a membrane-bound O-acyltransferase.[4][5][6] PORCN plays a crucial role in the Wnt signaling pathway by catalyzing the palmitoylation of Wnt proteins, a post-translational modification essential for their secretion and subsequent binding to Frizzled receptors.[4][7]

Aberrant activation of the Wnt signaling pathway is a critical driver in various cancers, including colorectal, breast, and pancreatic cancers.[4][8] By inhibiting PORCN, pyridinyl acetamide-based drugs can effectively block the secretion of all Wnt ligands, thereby shutting down pathway activation and downstream oncogenic signaling.[4][6]

A notable example is the discovery of GNF-1331, a pyridinyl acetamide identified through a high-throughput screen for inhibitors of Wnt secretion.[4][6] While potent, GNF-1331 suffered from poor pharmacokinetic properties. Subsequent structure-activity relationship (SAR) studies led to the development of optimized compounds like GNF-6231, which demonstrated excellent pathway inhibition, favorable drug-like properties, and robust anti-tumor efficacy in preclinical models.[4][5] These advanced compounds often feature modifications to the pyridinyl acetamide core to enhance solubility and reduce off-target effects, such as CYP enzyme inhibition.[4]

Visualizing the Wnt Signaling Pathway and PORCN Inhibition

The following diagram illustrates the canonical Wnt signaling pathway and the point of intervention for pyridinyl acetamide-based PORCN inhibitors.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Receptor Wnt->FZD Binds DVL Dishevelled (DVL) FZD->DVL Activates LRP LRP5/6 Co-receptor PORCN Porcupine (PORCN) PORCN->Wnt Palmitoylates for Secretion Destruction_Complex Destruction Complex (Axin, APC, GSK3β) DVL->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Accumulates and Translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Pyridinyl_Acetamide Pyridinyl Acetamide Inhibitor Pyridinyl_Acetamide->PORCN Inhibits

Caption: Wnt signaling pathway and the inhibitory action of pyridinyl acetamides on PORCN.

Experimental Protocols for Assessing PORCN Inhibition

1.2.1. Wnt Secretion Reporter Gene Assay

This cellular assay is a primary method for identifying and characterizing inhibitors of Wnt secretion.

Principle: A co-culture system is used, consisting of a "producer" cell line that overexpresses a specific Wnt ligand and a "reporter" cell line that contains a Wnt-responsive promoter driving the expression of a reporter gene (e.g., luciferase). Inhibition of Wnt secretion from the producer cells leads to a decrease in reporter gene activity in the reporter cells.

Methodology:

  • Cell Plating: Seed the Wnt-producing cell line (e.g., HEK293T-Wnt3a) and the reporter cell line (e.g., L-cells with a TCF/LEF-luciferase reporter) in a multi-well plate.

  • Compound Treatment: Add serial dilutions of the pyridinyl acetamide test compounds to the co-culture wells. Include appropriate controls (vehicle and positive control inhibitor like IWP2).

  • Incubation: Incubate the plate for 24-48 hours to allow for Wnt secretion, signaling, and reporter gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay). Plot the normalized signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation: This assay is self-validating as it directly measures the biological output of Wnt secretion and signaling. A decrease in the reporter signal is causally linked to the inhibition of the Wnt pathway upstream of the reporter construct. To confirm that the inhibition is specific to Wnt secretion, a counter-screen can be performed where the reporter cell line is directly stimulated with purified Wnt protein in the presence of the test compound. No change in the reporter signal in this counter-screen would indicate that the compound acts on the secretion process and not on the downstream signaling components.

Inhibition of PIM Kinases

The pyridinyl acetamide scaffold has also been successfully employed in the development of potent inhibitors of PIM kinases.[9] The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases (PIM1, PIM2, and PIM3) are proto-oncogenes that play critical roles in cell survival, proliferation, and apoptosis.[10] Overexpression of PIM kinases is associated with various hematological malignancies and solid tumors, including acute myeloid leukemia (AML).[9][10]

N-pyridinyl amide-based compounds have been designed to target the ATP-binding pocket of PIM kinases.[9][10] Structure-activity relationship studies have focused on optimizing interactions with key residues such as Lys67, Asp128, and Glu171 within the kinase domain to achieve high potency and selectivity.[9]

Experimental Workflow for PIM Kinase Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical characterization of a pyridinyl acetamide-based PIM kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_in_vitro In Vitro / Biochemical cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Models Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET, FP) Selectivity_Panel Kinase Selectivity Panel (>100 kinases) Biochemical_Assay->Selectivity_Panel Confirm Potency & Determine Selectivity Target_Engagement Target Engagement Assay (e.g., CETSA, NanoBRET) Selectivity_Panel->Target_Engagement Validate in Cellular Context Proliferation_Assay Cell Proliferation Assay (e.g., on AML cell lines) Target_Engagement->Proliferation_Assay Assess Functional Effect Apoptosis_Assay Apoptosis Assay (e.g., Annexin V staining) Proliferation_Assay->Apoptosis_Assay Elucidate Mechanism PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Apoptosis_Assay->PK_PD Determine In Vivo Exposure & Target Modulation Efficacy_Study Xenograft Efficacy Study (e.g., AML mouse model) PK_PD->Efficacy_Study Evaluate Anti-Tumor Activity

Caption: Experimental workflow for PIM kinase inhibitor characterization.

2.1.1. PIM Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Principle: This assay measures the phosphorylation of a substrate peptide by the PIM kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled peptide substrate (acceptor) are used. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for a FRET signal to be generated upon excitation.

Methodology:

  • Reaction Setup: In a multi-well plate, add the PIM kinase enzyme, the ULight™-labeled substrate peptide, and ATP.

  • Compound Addition: Add serial dilutions of the pyridinyl acetamide test compounds.

  • Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and add the europium-labeled anti-phospho-substrate antibody.

  • Signal Reading: After a further incubation period, read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor/donor signal) and plot it against the compound concentration to determine the IC50 value.

Causality and Self-Validation: The specificity of the assay is ensured by using a specific substrate for the PIM kinase and a phospho-specific antibody. The direct measurement of substrate phosphorylation provides a causal link between the presence of the inhibitor and the reduction in kinase activity. Controls lacking ATP or the enzyme are essential to confirm that the signal is dependent on the kinase reaction.

Blockade of Voltage-Gated Sodium Channels

A distinct class of 2-aryl-2-(pyridin-2-yl)acetamides has been identified as broad-spectrum anticonvulsants.[11] These compounds were developed through the redesign of the cardiotoxic sodium channel blocker Disopyramide.[11] The mechanism of action for these pyridinyl acetamides involves the inhibition of voltage-gated sodium currents.[11]

By blocking these channels, the compounds reduce the excessive neuronal firing that characterizes epileptic seizures. Importantly, structure-activity relationship studies have enabled the development of derivatives with a good therapeutic index, separating the desired anticonvulsant activity from motor impairment and cardiotoxicity.[11]

Experimental Protocol for Assessing Sodium Channel Blockade

3.1.1. Whole-Cell Patch-Clamp Electrophysiology

Principle: This technique allows for the direct measurement of ionic currents across the membrane of a single cell. By controlling the membrane voltage and recording the resulting current, the effect of a compound on the function of voltage-gated ion channels can be precisely quantified.

Methodology:

  • Cell Preparation: Use a cell line expressing the desired voltage-gated sodium channel subtype (e.g., Nav1.1, Nav1.2) or primary neurons.

  • Pipette Formation: Create a high-resistance seal between a glass micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane patch under the pipette to gain electrical access to the cell's interior.

  • Voltage Protocol: Apply a series of voltage steps to elicit sodium currents.

  • Compound Application: Perfuse the cell with a solution containing the pyridinyl acetamide test compound at various concentrations.

  • Current Recording: Record the sodium currents before, during, and after compound application.

  • Data Analysis: Measure the peak sodium current amplitude at each compound concentration. Plot the percentage of current inhibition against the concentration to determine the IC50 value. The voltage-dependence of the block can also be assessed.

Causality and Self-Validation: Patch-clamp electrophysiology provides the most direct and causally validated evidence for ion channel blockade. The real-time measurement of current inhibition upon compound application establishes a direct link between the drug and its target. Washout experiments, where the compound is removed and the current recovers, confirm the reversible nature of the binding.

Modulation of Sirtuins

The pyridinyl acetamide scaffold is also found in modulators of sirtuins (SIRTs), a class of NAD+-dependent protein deacylases that regulate a wide array of cellular processes, including metabolism, stress responses, and aging.[12][13] There are seven human sirtuins (SIRT1-7), and they are considered attractive therapeutic targets for aging-related diseases.[12][14]

For instance, N-(3-(phenoxymethyl)phenyl)acetamide derivatives have been developed as selective inhibitors of SIRT2.[13] These inhibitors bind to a "selectivity pocket" in the SIRT2 enzyme, directly preventing the binding of acylated substrates.[13] The development of isoform-specific sirtuin modulators is an active area of research, with potential applications in neurodegenerative diseases, metabolic disorders, and cancer.[12][15]

Summary of Pyridinyl Acetamide Mechanisms and Targets

Target ClassSpecific Target(s)Primary Mechanism of ActionTherapeutic Area(s)Representative Compound(s)
O-Acyltransferase Porcupine (PORCN)Inhibition of Wnt ligand palmitoylation, blocking Wnt secretion.[4][7]CancerGNF-1331, GNF-6231[4]
Kinase PIM1, PIM2, PIM3Competitive inhibition at the ATP-binding site.[9]Cancer (e.g., AML)N-pyridinyl amides[9]
Ion Channel Voltage-Gated Sodium ChannelsBlockade of ion permeation, reducing neuronal excitability.[11]Epilepsy2-aryl-2-(pyridin-2-yl)acetamides[11]
Deacylase Sirtuins (e.g., SIRT2)Inhibition of deacylase activity by binding to the selectivity pocket.[13]Neurodegeneration, CancerN-(3-(phenoxymethyl)phenyl)acetamides[13]

Conclusion

The pyridinyl acetamide core is a remarkably versatile and privileged scaffold in drug discovery. Its favorable physicochemical properties and synthetic tractability have allowed for its incorporation into a diverse array of small molecules targeting distinct and critical cellular pathways. The well-documented mechanisms of action, ranging from the inhibition of enzymes like PORCN, PIM kinases, and sirtuins to the blockade of ion channels, underscore the broad therapeutic potential of this chemical class. The continued exploration of the chemical space around the pyridinyl acetamide core, guided by a deep understanding of its various mechanisms of action, promises to yield novel and effective therapies for a wide range of human diseases.

References

  • University of Bristol Research Portal. (2020). Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide. [Link]

  • Cheng, D., et al. (2016). Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Medicinal Chemistry Letters, 7(7), 676-680. [Link]

  • ACS Publications. (2016). Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Google Patents. (2016).
  • PubMed. (2016). Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • PubMed. (2023). Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. European Journal of Medicinal Chemistry. [Link]

  • Zouhri B., Severina H.I. (2023). PREDICTION OF GABAERGIC MECHANISM OF ACTION OF ACETAMIDE DERIVATIVE 6-(PYRIDINYL-2)-PYRIMIDINE-4-THIONE. Avicenna. [Link]

  • Drug Design, Development and Therapy. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • ACS Publications. (2016). Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Nature. (2023). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports. [Link]

  • ResearchGate. (2022). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2020). Pyridine Moiety: Recent Advances in Cancer Treatment. [Link]

  • ResearchGate. (2021). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. [Link]

  • MDPI. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules. [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

  • National Institutes of Health. (2010). Structure-Activity Relationships of Substituted 1-Pyridyl-2-Phenyl-1,2-Ethanediones: Potent, Selective Carboxylesterase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • University of East Anglia. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. [Link]

  • National Institutes of Health. (2017). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Pharmacology & Therapeutics. [Link]

  • ChemRxiv. (2023). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. [Link]

  • ACS Publications. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

  • National Institutes of Health. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

  • National Institutes of Health. (2012). Sirtuins and Pyridine Nucleotides. Circulation Research. [Link]

  • ResearchGate. (2024). Pyridine derivatives as anti-Alzheimer agents. [Link]

  • MDPI. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. International Journal of Molecular Sciences. [Link]

  • MDPI. (2024). Current Trends in Sirtuin Activator and Inhibitor Development. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2024). Pyrimidine analogues for the management of neurodegenerative diseases. [Link]

  • National Institutes of Health. (2021). Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches. Journal of Inflammation Research. [Link]

  • MDPI. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules. [Link]

  • JTIN. (2024). REVIEW ANALYSIS ON SYNTHESIS, ENZYME INHIBITION AND HEMOLYTIC STUDY OF NOVEL ACETAMIDE DERIVATIVES. Journal of Turkish-German Interdisciplinary Network. [Link]

  • MDPI. (2023). Targeting Mitochondrial Sirtuins in Age-Related Neurodegenerative Diseases and Fibrosis. International Journal of Molecular Sciences. [Link]

  • Wikipedia. Enzyme kinetics. [Link]

Sources

Exploratory

In silico modeling of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide

An In-Depth Technical Guide to the In Silico Modeling of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide Abstract This technical guide provides a comprehensive, methodology-driven framework for the in silico characterizat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide

Abstract

This technical guide provides a comprehensive, methodology-driven framework for the in silico characterization of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide, a novel small molecule with potential therapeutic relevance owing to its chloropyridine scaffold. The narrative is structured to guide researchers and drug development professionals through a logical, multi-stage computational workflow, from initial property prediction to dynamic simulation of its interaction with a putative biological target. Each protocol is presented not merely as a series of steps, but with an emphasis on the underlying scientific rationale, ensuring that experimental choices are both understood and justified. The methodologies described herein are designed to be self-validating, integrating checkpoints and data triangulation to build confidence in the computational predictions. This guide serves as a practical blueprint for applying modern computational chemistry techniques to accelerate the evaluation of understudied chemical entities in early-stage drug discovery.

Foundational Assessment: ADMET and Physicochemical Profiling

Before committing to resource-intensive computational studies such as molecular docking or dynamics, a foundational understanding of the molecule's drug-like properties is paramount. This initial screening acts as a "Tier Zero" assessment, triaging compounds before significant resources are invested.[1] The objective is to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide to identify any potential liabilities early in the discovery pipeline.[1][2]

The rationale for this "fail-fast" approach is economic and ethical; it minimizes the expenditure on compounds with a low probability of downstream success and aligns with the principles of reducing animal testing.[1] We leverage machine learning-based models trained on extensive datasets of known compounds to generate these predictions.[3]

Experimental Protocol: In Silico ADMET Prediction

  • Molecule Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide.

  • Tool Selection: Utilize a consensus-based approach by submitting the SMILES string to multiple well-regarded open-access web servers. The use of several tools is critical for cross-validation, as prediction accuracy can vary depending on the underlying algorithms and training datasets.[2] Recommended platforms include:

    • ADMET-AI: For rapid and accurate predictions using graph neural networks.[3]

    • PreADMET: A web-based application for predicting ADME/Tox data.

    • SwissADME: For a comprehensive profile including pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • Data Aggregation and Analysis: Consolidate the predictions for key parameters into a summary table. Pay close attention to properties such as:

    • Lipophilicity (LogP): Influences solubility, permeability, and metabolic stability.

    • Aqueous Solubility (LogS): Critical for absorption and formulation.

    • Blood-Brain Barrier (BBB) Permeability: Determines potential for CNS activity or side effects.

    • Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

    • Hepatotoxicity and Carcinogenicity: Early flags for major safety concerns.

Data Presentation: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueAcceptable RangeRationale & Implication
Molecular Weight~215.67 g/mol < 500 g/mol Compliant with Lipinski's Rule of Five; favors good absorption.
LogP (Consensus)1.5 - 2.5-0.4 to +5.6Optimal range for balancing solubility and permeability.
Aqueous SolubilityModerately Soluble> -4 (logS)Sufficient solubility for oral absorption is likely.
BBB PermeabilityProbable PenetrantN/AMay target CNS proteins; potential for CNS side effects.
CYP2D6 InhibitorYes/NoNoA "No" prediction reduces the risk of common drug-drug interactions.
HepatotoxicityLow/HighLowA "Low" prediction is a positive indicator for the safety profile.
CarcinogenicityNegativeNegativeEssential for a viable drug candidate.

Note: The values presented are hypothetical and for illustrative purposes. Actual predictions must be generated using the specified tools.

Target Hypothesis Generation: From Molecule to Mechanism

With a favorable ADMET profile, the next critical phase is identifying potential biological targets. For a novel compound, this is a significant challenge. Computational methods provide a powerful means to generate testable hypotheses, bridging the gap between a chemical structure and its potential mechanism of action.[4] Our strategy employs a dual approach, integrating both ligand-based and structure-based methods to increase the probability of identifying high-quality candidate targets.[5]

Logical Workflow: Target Identification Funnel

The workflow is designed as a funnel, starting with broad, rapid screening and progressively narrowing down to more specific, high-confidence targets.

Target_Identification_Workflow cluster_0 Ligand-Based Approach cluster_1 Structure-Based Approach Ligand Input Molecule 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide Similarity 2D/3D Similarity Search (e.g., ChEMBL, PubChem) Ligand->Similarity IVS Inverse Virtual Screening (IVS) Ligand->IVS KnownActives Identify Structurally Similar Compounds with Known Targets Similarity->KnownActives Hypothesis Generate Target Hypothesis List KnownActives->Hypothesis TargetLibrary Dock Molecule Against Library of Druggable Proteins IVS->TargetLibrary RankedHits Rank Targets by Predicted Binding Affinity TargetLibrary->RankedHits RankedHits->Hypothesis Prioritization Target Prioritization (Pathway Analysis, Disease Relevance) Hypothesis->Prioritization FinalTarget Select High-Priority Target For Detailed Modeling Prioritization->FinalTarget

Caption: A dual-approach workflow for target identification.

Protocol 2.1: Ligand-Based Similarity Search

  • Rationale: This method is based on the Similar Property Principle, which posits that structurally similar molecules are likely to have similar biological activities. It is a rapid and computationally inexpensive way to leverage vast amounts of existing bioactivity data.

  • Methodology:

    • Use the molecule's SMILES string to perform a 2D similarity search against large chemical databases like ChEMBL or PubChem.

    • Set a Tanimoto similarity coefficient threshold (e.g., >0.85) to retrieve close structural analogs.

    • Compile a list of the retrieved analogs and their annotated biological targets. Targets that appear frequently for multiple analogs are considered high-priority hypotheses.

Protocol 2.2: Structure-Based Inverse Virtual Screening (IVS)

  • Rationale: IVS inverts the typical docking paradigm: instead of screening many ligands against one target, we screen one ligand against many targets.[6] This can uncover unexpected interactions that similarity-based methods might miss.

  • Methodology:

    • Prepare a 3D, energy-minimized conformer of the input molecule.

    • Select a curated library of protein structures representing the "druggable genome."

    • Perform automated docking of the molecule into the binding site of each protein in the library.

    • Rank the proteins based on the calculated docking scores (binding affinity). The top-ranked proteins become candidate targets.

Target Prioritization: The output from both methods is a list of potential targets. This list must be prioritized by cross-referencing with disease-relevant pathways and biological rationale to select the most promising candidate for in-depth modeling.[7] For the chloropyridine scaffold, protein kinases are a well-established target class and would represent a high-priority family to investigate.[8][9]

High-Resolution Analysis: Molecular Docking

Once a high-priority target is identified (for this guide, we will hypothesize a protein kinase), molecular docking is used to predict the preferred binding orientation and affinity of the ligand within the protein's active site.[10] This provides a static, 3D model of the interaction, which is foundational for understanding the structural basis of inhibition.

Experimental Protocol: Protein-Ligand Docking using AutoDock Vina

  • Protein Preparation:

    • Objective: To prepare the protein structure for docking by cleaning it and adding necessary parameters.

    • Steps:

      • Download the crystal structure of the target kinase from the Protein Data Bank (RCSB PDB).

      • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.

      • Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

      • Assign partial charges (e.g., Gasteiger charges).

      • Save the prepared protein in the required .pdbqt format.[11]

  • Ligand Preparation:

    • Objective: To generate a 3D conformer of the ligand and define its rotatable bonds.

    • Steps:

      • Generate a 3D structure from the ligand's SMILES string.

      • Perform an energy minimization using a suitable force field (e.g., MMFF94).

      • Detect the rotatable bonds, which the docking algorithm will explore.

      • Assign Gasteiger charges and save in .pdbqt format.

  • Grid Box Generation:

    • Objective: To define the three-dimensional search space within which the docking algorithm will operate.

    • Rationale: Confining the search to the known active site dramatically increases the efficiency and accuracy of the docking run. The box should be large enough to allow the ligand to rotate freely but small enough to avoid unproductive sampling of the entire protein surface.

    • Steps:

      • Identify the coordinates of the active site, often by referencing the position of a co-crystallized inhibitor.

      • Define the center and dimensions (x, y, z) of the grid box to encompass this site.[12]

  • Docking Execution and Analysis:

    • Execution: Run the docking simulation using a program like AutoDock Vina.[12] The algorithm will sample different poses (orientations and conformations) of the ligand within the grid box and score them.

    • Analysis:

      • Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.[11]

      • Pose Visualization: The most crucial step is to visually inspect the top-ranked binding poses using a molecular graphics program like PyMOL or Chimera. Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein's amino acid residues. A plausible binding mode is one that is stabilized by multiple, chemically sensible interactions.

Data Presentation: Hypothetical Docking Results

RankBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-9.2GLU-91, LEU-144Hydrogen Bond, Hydrophobic
2-8.8VAL-23, PHE-145Hydrophobic, Pi-Stacking
3-8.5LYS-45, LEU-144Hydrogen Bond, Hydrophobic

Dynamic Validation: Molecular Dynamics (MD) Simulation

Molecular docking provides a valuable but static snapshot of the protein-ligand interaction. Biological systems, however, are dynamic. Molecular Dynamics (MD) simulation offers a way to model this dynamic behavior over time, providing a much more rigorous assessment of the stability of the docked pose and the nature of the interaction.[5] An MD simulation calculates the trajectory of atoms over time by integrating Newton's equations of motion, offering insights that static models cannot.[13]

Workflow: GROMACS MD Simulation of a Protein-Ligand Complex

This workflow outlines the major stages of setting up and running an MD simulation using GROMACS, a widely used and powerful simulation engine.[14][15][16]

MD_Workflow Start Start: Docked Protein-Ligand Complex Topology 1. System Topology Generation (Protein & Ligand Force Fields) Start->Topology gmx pdb2gmx, CGenFF Solvation 2. Solvation (Define Water Box) Topology->Solvation gmx editconf, gmx solvate Ionization 3. Ionization (Neutralize System) Solvation->Ionization gmx grompp, gmx genion Minimization 4. Energy Minimization (Remove Steric Clashes) Ionization->Minimization gmx grompp, gmx mdrun NVT 5. NVT Equilibration (Constant Volume/Temp) Minimization->NVT gmx grompp, gmx mdrun NPT 6. NPT Equilibration (Constant Pressure/Temp) NVT->NPT gmx grompp, gmx mdrun Production 7. Production MD Run (Collect Trajectory Data) NPT->Production Analysis 8. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis gmx rms, gmx rmsf

Caption: Step-by-step workflow for MD simulation using GROMACS.

Protocol 4.1: MD Simulation Execution

  • System Preparation & Topology:

    • Rationale: This step defines the physical properties and interactions of every atom in the system according to a chosen force field (e.g., CHARMM36 for proteins, CGenFF for ligands).

    • Steps: Merge the coordinates of the best-ranked docked pose. Generate topology files for the protein and the ligand. Combine these into a single system topology.[14]

  • Solvation and Ionization:

    • Rationale: To mimic physiological conditions, the complex is placed in a periodic box of water molecules (e.g., TIP3P model), and ions (Na+, Cl-) are added to neutralize the system's net charge.

    • Steps: Define the simulation box. Fill the box with solvent. Replace solvent molecules with ions to achieve charge neutrality.

  • Energy Minimization:

    • Rationale: The initial system may contain unfavorable steric clashes. Minimization adjusts the atom positions to find a local energy minimum, ensuring the stability of the subsequent simulation.

    • Steps: Run a steep descent or conjugate gradient minimization algorithm until the maximum force on any atom is below a specified threshold.

  • Equilibration (NVT and NPT):

    • Rationale: This is a two-stage process to bring the system to the desired temperature and pressure. It is a self-validating checkpoint; a stable temperature and pressure indicate a well-equilibrated system ready for data collection.

    • NVT Ensemble: The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Ensemble: The pressure is coupled to a barostat to bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. The density of the system should converge to a stable value.

  • Production MD:

    • Rationale: Once the system is stable, the position restraints are removed, and the simulation is run for a significant period (e.g., 100 ns) to sample the conformational space of the complex.

    • Steps: Execute the production run, saving the coordinates of all atoms at regular intervals. This creates the trajectory file for analysis.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, plateauing RMSD suggests the complex is not undergoing major conformational changes and the ligand is stable in the binding pocket.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) identified during docking. A hydrogen bond that is present for a high percentage of the simulation time is considered stable and important for binding.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step in silico workflow for the characterization of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide. By progressing from broad ADMET profiling to high-resolution molecular dynamics, this approach allows researchers to build a comprehensive, data-driven hypothesis regarding the molecule's therapeutic potential, mechanism of action, and binding stability. The culmination of this work is not a final answer, but rather a highly refined, computationally validated model that can be used to prioritize the molecule for chemical synthesis and subsequent in vitro and in vivo experimental validation. The insights gained from these simulations provide a strong foundation for future lead optimization efforts.

References

  • Pharmaron. (n.d.). ADMET Predictor: In Silico Screening | Early Drug Discovery.
  • A. S, J., & S, V. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. Retrieved from [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
  • Bioinformatics Review. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube.
  • Kumar, A., Kumar, A., & Sharma, S. (2022). In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. Journal of Molecular Graphics and Modelling, 116, 108238. Retrieved from [Link]

  • (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex.
  • (n.d.). Identifying novel drug targets with computational precision. ScienceDirect.
  • (n.d.). ADMET-AI.
  • R, S., & C, G. (2011). Computational approaches for drug target identification in pathogenic diseases. Expert Opinion on Drug Discovery, 6(11), 1145-1153. Retrieved from [Link]

  • Griguolo, I., et al. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Molecules, 30(5), 1089. Retrieved from [Link]

  • Prasad, J. (n.d.). MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master. GitHub.
  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
  • (2023). Target identification by structure-based computational approaches. IRIS.
  • (2025, March 5). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores Journals.
  • Sygnature Discovery. (n.d.). ADMET Prediction Software.
  • (n.d.). PreADMET | Prediction of ADME/Tox.
  • (n.d.). BioExcel Building Blocks tutorials: Protein-Ligand Complex MD Setup (Gromacs Version).
  • Kumar, A., Kumar, A., & Sharma, S. (2022). In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. ResearchGate. Retrieved from [Link]

  • Islam, M. R., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 2(70).
  • (2025, April 29). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers.
  • (n.d.). Small Molecule Docking. KBbox: Methods.
  • (n.d.). Small Molecule & Protein Docking.
  • (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab.
  • Akondi, S., et al. (2024). Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation. International Journal of Molecular Sciences, 25(9), 4929. Retrieved from [Link]

  • (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.

Sources

Foundational

Strategic Synthesis of 2-Substituted Pyridines: Overcoming Electronic &amp; Stability Challenges

Executive Summary The 2-substituted pyridine motif is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved therapeutics (e.g., Etoricoxib, Imatinib). However, its synthesis presents a dichotomy:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-substituted pyridine motif is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved therapeutics (e.g., Etoricoxib, Imatinib). However, its synthesis presents a dichotomy: while the pyridine ring is ubiquitous, introducing substituents at the C2 position is chemically fraught due to the ring's electron-deficient nature, the potential for catalyst poisoning by the nitrogen lone pair, and the notorious instability of 2-pyridyl organometallic reagents.

This technical guide synthesizes three high-fidelity methodologies for constructing 2-substituted pyridines. Moving beyond standard textbook definitions, we explore the mechanistic causality of MIDA-boronate cross-coupling , N-oxide activation strategies , and radical Minisci reactions , providing researchers with self-validating protocols to overcome the "2-pyridyl problem."

The "2-Pyridyl Problem" in Cross-Coupling

The Challenge: Protodeboronation

In Suzuki-Miyaura coupling, 2-pyridyl boronic acids are uniquely unstable.[1][2] Unlike their phenyl counterparts, they undergo rapid protodeboronation under aqueous basic conditions. This is driven by the basicity of the pyridine nitrogen, which facilitates the formation of a zwitterionic intermediate that hydrolyzes the C-B bond before transmetallation can occur.

The Solution: MIDA Boronates (Slow-Release Strategy)

To bypass this instability, the use of N-methyliminodiacetic acid (MIDA) boronates is the gold standard. The MIDA ligand complexes the boron atom, removing its Lewis acidity and preventing the formation of the boronate "ate" complex required for transmetallation. Under controlled hydrolytic conditions, the active boronic acid is released slowly—keeping its instantaneous concentration low relative to the palladium catalyst, thereby favoring the cross-coupling cycle over the decomposition pathway.

Visualization: The MIDA "Slow-Release" Mechanism

MIDA_Mechanism MIDA 2-Pyridyl MIDA Boronate (Stable Reservoir) Hydrolysis Slow Hydrolysis (K3PO4, H2O) MIDA->Hydrolysis FreeAcid 2-Pyridyl Boronic Acid (Transient Species) Hydrolysis->FreeAcid Rate Limiting Release Decomp Protodeboronation (Decomposition) FreeAcid->Decomp Fast if [B] is high PdCycle Pd(II) Intermediate (Ar-Pd-X) FreeAcid->PdCycle Transmetallation Product 2-Substituted Pyridine (Product) PdCycle->Product Reductive Elimination

Figure 1: The kinetic strategy of MIDA boronates. By throttling the release of the unstable boronic acid, the catalytic cycle intercepts the reactive species before decomposition occurs.

N-Oxide Activation: The "Trojan Horse" Strategy

Direct nucleophilic attack on pyridine at C2 is difficult due to the need for re-aromatization involving hydride loss (Chichibabin type), which requires harsh conditions. Oxidizing the nitrogen to form Pyridine N-oxide reverses the polarity and lowers the energy barrier for nucleophilic attack.

Mechanism: Addition-Elimination vs. Rearrangement

The reaction of Pyridine N-oxides with Grignard reagents proceeds via a unique pathway. The nucleophile attacks C2, forming a 1,2-dihydropyridine intermediate. Subsequent treatment with acetic anhydride (Ac₂O) triggers a Boekelheide-type rearrangement or elimination sequence that restores aromaticity and yields the 2-substituted pyridine.

Visualization: N-Oxide Functionalization Pathway

NOxide_Path Py Pyridine NOxide Pyridine N-Oxide (Activated Electrophile) Py->NOxide mCPBA or H2O2 Grignard R-MgX Addition (THF, RT) NOxide->Grignard Intermediate 2-Alkyl-1,2-dihydropyridine (O-coordinated) Grignard->Intermediate Ac2O Ac2O / Heat (Rearrangement/Elimination) Intermediate->Ac2O Final 2-Substituted Pyridine Ac2O->Final

Figure 2: The N-oxide route allows for the use of hard nucleophiles (Grignards) under mild conditions, utilizing an activation-deactivation sequence.

Radical C-H Functionalization (Minisci Reaction)

For late-stage functionalization (LSF) of complex pyridine scaffolds, the Minisci reaction is superior.[3] It utilizes carbon-centered radicals (generated from carboxylic acids, alcohols, or halides) to attack the electron-deficient pyridine ring.

  • Selectivity: Protonated pyridines (pyridinium salts) are highly electrophilic. Radical attack occurs preferentially at C2 and C4. While C2 selectivity can be challenging, steric bulk in the radical source or the pyridine substrate often favors the C2 position.

  • Conditions: Modern protocols use Ag(I) catalysis with persulfate oxidants to generate alkyl radicals from carboxylic acids via decarboxylation.[4]

Comparative Analysis of Methodologies

FeatureMIDA Cross-CouplingN-Oxide Grignard AdditionMinisci Reaction
Primary Bond Formed C(sp2)-C(sp2) (Biaryl)C(sp2)-C(sp3) (Alkyl/Aryl)C(sp2)-C(sp3) (Alkyl)
Key Reagents MIDA Boronate, Pd CatalystR-MgBr, Ac₂OR-COOH, AgNO₃, (NH₄)₂S₂O₈
Substrate Scope Excellent for biarylsGood for alkyl/alkynylExcellent for alkylation
Regioselectivity Pre-determined by Boron pos.[5]High (C2 selective)Moderate (C2/C4 mix)
Atom Economy Low (MIDA waste)ModerateHigh (Decarboxylative)
Main Limitation Cost of MIDA reagentsRequires N-oxidation stepIsomer separation often needed

Detailed Experimental Protocols

Protocol A: Robust Suzuki Coupling of 2-Pyridyl MIDA Boronate

Designed for coupling unstable 2-pyridyl motifs with aryl chlorides.[1]

Reagents:

  • 2-Pyridyl MIDA boronate (1.0 equiv)

  • Aryl Chloride (1.0 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • SPhos (0.10 equiv) - Ligand choice is critical for sterics.

  • K₃PO₄ (5.0 equiv)

  • Solvent: Dioxane:H₂O (5:1)[1]

Step-by-Step:

  • Setup: In a glovebox or under Argon, charge a sealable reaction vial with 2-pyridyl MIDA boronate, aryl chloride, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvation: Add degassed Dioxane/H₂O mixture. The high water content is essential for the slow hydrolysis of the MIDA ester.

  • Reaction: Seal the vial and heat to 100°C for 12–24 hours. The slow release of the boronic acid matches the catalytic turnover.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc). 2-Pyridyl MIDA boronates are silica stable, but the free acid is not; ensure full conversion.

Protocol B: Regiospecific Alkylation via Pyridine N-Oxide

Ideal for introducing alkyl chains without transition metals.

Reagents:

  • Substituted Pyridine N-oxide (1.0 equiv)

  • Grignard Reagent (R-MgBr) (1.1 equiv)

  • Acetic Anhydride (Ac₂O) (excess)

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Addition: Dissolve Pyridine N-oxide in anhydrous THF under N₂. Cool to 0°C.

  • Nucleophilic Attack: Add Grignard reagent dropwise. Stir at RT for 1–2 hours. Observation: A precipitate or color change often indicates the formation of the N-magnesium-dihydropyridine complex.

  • Rearrangement: Quench the reaction with Ac₂O (approx. 2-3 equiv) and heat the mixture to 120°C (or reflux in a higher boiling solvent if THF is removed) for 2 hours.

    • Note: Some protocols perform a solvent swap or use microwave heating for this step to drive the elimination/aromatization.

  • Workup: Neutralize with saturated NaHCO₃ (careful of gas evolution). Extract with DCM.

  • Purification: Distillation or Column Chromatography.

Protocol C: Silver-Catalyzed Minisci Alkylation

For direct C-H alkylation using carboxylic acids.

Reagents:

  • Pyridine substrate (1.0 equiv)

  • Carboxylic Acid (R-COOH) (2.0 equiv)

  • AgNO₃ (0.2 equiv)

  • (NH₄)₂S₂O₈ (1.5 equiv)

  • TFA (1.0 equiv) - Protonation activates the pyridine.

  • Solvent: DCM/H₂O biphasic system (1:1)

Step-by-Step:

  • Dissolution: Dissolve pyridine and carboxylic acid in the DCM/H₂O mixture. Add TFA.

  • Catalyst Addition: Add AgNO₃.

  • Initiation: Heat to 40–50°C. Add (NH₄)₂S₂O₈ (dissolved in minimum water) dropwise over 30 minutes. Control: Gas evolution (CO₂) indicates radical formation.

  • Completion: Stir for 2–4 hours.

  • Workup: Basify with NaOH to pH > 9 (to free the pyridine base). Extract with DCM.

  • Purification: Isolate the C2 isomer from C4 by chromatography.

References

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters (via Organic Chemistry Portal). [Link]

  • A General Solution for the 2-Pyridyl Problem. Knapp, D. M., et al. J. Am. Chem. Soc. (NIH PubMed Central). [Link]

  • Minisci reaction. Wikipedia (General Mechanism Overview). [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. J. Am. Chem. Soc. (NIH PubMed Central). [Link]

Sources

Exploratory

Technical Guide: Discovery and Optimization of Novel Pyridinyl Acetamide Compounds

Executive Summary The pyridinyl acetamide scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore for targets ranging from ATP-gated ion channels (P2X7) to metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridinyl acetamide scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore for targets ranging from ATP-gated ion channels (P2X7) to metabolic enzymes (11


-HSD1). This guide provides a technical roadmap for the design, synthesis, and biological validation of these compounds. It moves beyond basic synthesis to address the specific challenges of solubility, metabolic stability (CYP inhibition), and target selectivity that plague this chemical class.

The Pharmacophore: Structural Rationale

The utility of the


-(pyridin-x-yl)acetamide core stems from its dual functionality as a rigid linker and a hydrogen-bonding vector.
  • The Pyridine Ring: Acts as a hydrogen bond acceptor via the ring nitrogen. The position of the nitrogen (2-, 3-, or 4-yl) dramatically alters the electronic landscape and basicity (

    
    ), influencing both target binding affinity and aqueous solubility.
    
  • The Acetamide Linker: Provides a hydrogen bond donor (NH) and acceptor (C=O). It introduces a degree of conformational restriction compared to a simple alkyl chain, often locking the molecule into a bioactive conformation.

Key Application Areas
Target ClassMechanism of ActionTherapeutic IndicationKey Reference Compound
P2X7 Receptor Allosteric AntagonismNeuropathic Pain, InflammationA-740003, AZ11645373
11

-HSD1
Cortisol Reductase InhibitionType 2 Diabetes, Metabolic SyndromeABT-384
Porcupine (PORCN) Wnt Signaling InhibitionOncology (Wnt-driven cancers)GNF-6231

Synthetic Strategies

The construction of pyridinyl acetamides generally follows two primary pathways: Acyl Chloride Nucleophilic Substitution (for simple analogs) and Peptide Coupling (for complex, functionalized acids).

Workflow Visualization: Synthetic Pathways

SyntheticPathways Start1 Aminopyridine (2-, 3-, or 4-NH2) Intermediate Tetrahedral Intermediate Start1->Intermediate Reagent1 Acid Chloride (R-COCl) Reagent1->Intermediate Method A (0°C, DCM) Reagent2 Carboxylic Acid (R-COOH) + HATU/EDC Reagent2->Intermediate Method B (RT, DMF) Product Pyridinyl Acetamide Scaffold Intermediate->Product -HCl / -Urea Base Base Scavenger (TEA / DIPEA / Pyridine) Base->Intermediate Neutralizes HCl Purification Purification (Recryst. or Flash Chrom.) Product->Purification

Caption: Dual synthetic pathways for pyridinyl acetamide generation. Method A is preferred for scale-up; Method B for library generation.

Critical Synthetic Considerations
  • Regioselectivity: When using 2-aminopyridine, the ring nitrogen is less nucleophilic than the exocyclic amine, but bis-acylation can occur. Protocol adjustment: Maintain temperature

    
    C during acyl chloride addition to prevent di-acylation.
    
  • Solubility: Pyridinyl acetamides often suffer from poor solubility in non-polar solvents, complicating workup. Solution: Use a "catch-and-release" strategy with SCX (Strong Cation Exchange) columns to trap the basic pyridine, wash away impurities, and elute the product with ammonia/methanol.

Case Study: P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel.[1][2] Upon activation by high concentrations of ATP (associated with tissue damage), it opens a cation channel (


 influx, 

efflux). Prolonged activation leads to pore formation (permeable to molecules up to 900 Da) and the release of pro-inflammatory cytokines like IL-1

.

Pyridinyl acetamides (e.g., Abbott's A-740003 ) act as allosteric antagonists, stabilizing the closed state of the channel.

Mechanism of Action Visualization

P2X7_Mechanism ATP Extracellular ATP (High Conc.) P2X7_Closed P2X7 Receptor (Closed State) ATP->P2X7_Closed Binds P2X7_Open P2X7 Receptor (Open Channel) P2X7_Closed->P2X7_Open Gating IonFlux Ca2+/Na+ Influx K+ Efflux P2X7_Open->IonFlux NLRP3 NLRP3 Inflammasome Assembly IonFlux->NLRP3 Triggers Cytokine IL-1β / IL-18 Release NLRP3->Cytokine Antagonist Pyridinyl Acetamide (Antagonist) Antagonist->P2X7_Closed Allosteric Blockade

Caption: P2X7 signaling cascade and the intervention point of pyridinyl acetamide antagonists preventing inflammasome activation.

Lead Optimization & SAR Logic

Transforming a "hit" into a "lead" requires addressing the metabolic liabilities of the pyridine ring.

The "Soft Spot" Problem

The pyridine ring is susceptible to oxidation by Cytochrome P450 enzymes (particularly CYP3A4) and


-oxidation.
  • Solution 1 (Blocking): Introduction of Fluorine or Methyl groups at the C3/C5 positions of the pyridine ring to sterically or electronically block metabolic attack.

  • Solution 2 (Basicity Modulation): Adding electron-withdrawing groups (EWG) like

    
     to the phenyl ring attached to the acetamide reduces the electron density, improving metabolic stability but potentially lowering solubility.
    
SAR Decision Matrix
Structural ChangeEffect on PotencyEffect on DMPK
2-pyridyl

3-pyridyl
Varies (Target dependent)Generally improves solubility (

shift)
Addition of

to Pyridine
Neutral/Slight DecreaseSignificant Increase in metabolic stability
Linker Methylation (

)
Usually Decreases (Loss of H-bond donor)Improves membrane permeability
Adamantane substitution Increases (P2X7 specific hydrophobic pocket)Reduces solubility; increases CNS penetration

Experimental Protocols

Protocol A: Synthesis of 2-chloro- -(pyridin-2-yl)acetamide

This intermediate is the precursor for many P2X7 and kinase inhibitors.

Reagents: 2-Aminopyridine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Preparation: Dissolve 2-aminopyridine (e.g., 9.4 g, 100 mmol) in anhydrous DCM (100 mL) in a round-bottom flask under nitrogen atmosphere.

  • Cooling: Cool the solution to

    
    C using an ice/salt bath. Add Triethylamine (TEA) dropwise.
    
  • Acylation: Add Chloroacetyl chloride (11.3 g, 100 mmol) dropwise over 30 minutes. Critical: Exothermic reaction. Maintain T < 5°C to prevent bis-acylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Wash with water (

    
     mL), saturated 
    
    
    
    (
    
    
    mL), and brine. Dry organic layer over
    
    
    .[3][4]
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from hot ethanol or acetonitrile.

    • Expected Yield: 85-95%.

    • Validation: LCMS (

      
      ) and 
      
      
      
      NMR (characteristic singlet for
      
      
      at
      
      
      4.2 ppm).
Protocol B: YO-PRO-1 Dye Uptake Assay (P2X7 Functional Validation)

This assay validates the compound's ability to block the large pore formation characteristic of P2X7 activation.

  • Cell Line: HEK293 cells stably expressing human P2X7.

  • Seeding: Plate cells at 20,000 cells/well in poly-D-lysine coated 384-well black plates. Incubate overnight.

  • Dye Loading: Remove media. Add assay buffer containing YO-PRO-1 iodide (2

    
    M).
    
  • Compound Treatment: Add the test pyridinyl acetamide compound (serial dilutions) and incubate for 30 mins at 37°C.

  • Activation: Stimulate with BzATP (agonist,

    
     concentration, typically 100-200 
    
    
    
    M).
  • Measurement: Monitor fluorescence (Ex 490 nm / Em 515 nm) immediately for 60 minutes using a FLIPR or EnVision plate reader.

  • Analysis: Calculate

    
     based on the reduction of fluorescence uptake compared to vehicle control.
    

References

  • Jarvis, M. F., et al. (2002).[5] "A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat." Proceedings of the National Academy of Sciences. Link

  • Honore, P., et al. (2006).[5] "A-740003 [N-(1-{[(Cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat." Journal of Pharmacology and Experimental Therapeutics. Link

  • Savall, B. M., et al. (2015).[6] "Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists." ACS Medicinal Chemistry Letters. Link

  • Donnelly-Roberts, D. L., & Jarvis, M. F. (2007).[5] "Discovery of P2X7 receptor antagonists." British Journal of Pharmacology. Link

  • Liu, X., et al. (2016). "Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors."[7][8] ACS Medicinal Chemistry Letters. Link

Sources

Foundational

Preliminary toxicological profile of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide

Title: Preliminary Toxicological Profile & Risk Assessment: 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide (CP-DMA) Executive Summary 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide (herein referred to as CP-DMA ) is a fu...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Preliminary Toxicological Profile & Risk Assessment: 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide (CP-DMA)

Executive Summary

2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide (herein referred to as CP-DMA ) is a functionalized pyridine derivative likely utilized as a scaffold in the synthesis of neuroactive agents (e.g., sodium channel blockers) or kinase inhibitors. Its structure combines a reactive 4-chloropyridine core with a lipophilic N,N-dimethylacetamide tail.

This preliminary profile identifies hepatotoxicity (driven by the dimethylacetamide moiety) and genotoxicity (driven by the electron-deficient 4-chloropyridine ring) as the primary hazards. Furthermore, structural similarity to disopyramide-related anticonvulsants necessitates rigorous cardiovascular safety pharmacology (hERG inhibition) screening.

Critical Risk Matrix:

  • Genotoxicity: High (Potential for Nucleophilic Aromatic Substitution with DNA).

  • Hepatotoxicity: Moderate-High (Metabolic activation of DMAC tail).

  • Cardiotoxicity: Moderate (Pyridine pharmacophore linked to ion channel modulation).

Physicochemical & Structural Characterization

Before biological testing, the compound's physical behavior must be mapped to predict bioavailability and exposure routes.

ParameterPredicted ValueToxicological Implication
Molecular Weight ~198.65 g/mol High CNS penetration potential; rapid absorption.
logP (Lipophilicity) 1.2 – 1.8Moderate lipophilicity; likely to cross the Blood-Brain Barrier (BBB).
Solubility Moderate (Aqueous)The acetamide group enhances water solubility compared to pure chloropyridines.
Reactivity High The 4-position chlorine on the pyridine ring is susceptible to

(Nucleophilic Aromatic Substitution).

Structural Alerts (In Silico DEREK/SAR Analysis):

  • 4-Halogenated Pyridine: A "soft" electrophile. In biological systems, this moiety can react with cysteine residues (glutathione) or DNA bases, leading to adduct formation.

  • N,N-Dimethylacetamide (DMAC) Tail: A known structural alert for hepatotoxicity and reproductive toxicity (teratogenicity) due to metabolic demethylation.

Metabolic Fate & Reactive Metabolite Formation[1]

The metabolic trajectory of CP-DMA is the primary driver of its toxicity. We propose two competing pathways: Bioactivation (Tox) vs. Detoxification .

Pathway A: Oxidative Demethylation (Hepatotoxicity Risk)

Similar to the solvent N,N-Dimethylacetamide, the amide tail is subject to CYP2E1-mediated N-demethylation.

  • Step 1: Hydroxylation of the N-methyl group.

  • Step 2: Release of formaldehyde (cytotoxic) and formation of N-methylacetamide (MMAC).

  • Consequence: Depletion of hepatic glutathione (GSH) and potential centrilobular necrosis.

Pathway B: Nucleophilic Displacement (Genotoxicity Risk)

The chlorine at the 4-position is a leaving group.

  • Mechanism: Glutathione S-Transferase (GST) may facilitate the displacement of Cl- by GSH.

  • Risk: If GST is overwhelmed, the electrophilic carbon attacks cellular proteins or DNA.

Visualization: Predicted Metabolic Pathways

MetabolicPathway Parent CP-DMA (Parent) CYP CYP2E1/CYP3A4 Oxidation Parent->CYP GST GST / GSH Conjugation Parent->GST DNA_Adduct DNA Adduct (Genotoxicity) Parent->DNA_Adduct Direct S_NAr (If GSH depleted) Metab1 N-hydroxymethyl Intermediate CYP->Metab1 Adduct GSH-Conjugate (Detoxified) GST->Adduct S_NAr Displacement of Chlorine Metab2 N-monomethyl acetamide (MMAC) + Formaldehyde Metab1->Metab2 Spontaneous Decomposition

Caption: Predicted metabolic divergence showing the competition between detoxification (GSH conjugation) and bioactivation (Formaldehyde release/DNA binding).

In Vitro Toxicological Screening Protocols

To validate the predicted risks, the following "Tier 1" screening cascade is mandatory.

Genotoxicity: The Ames Test (Modified)

Standard Ames tests may yield false negatives if the metabolic activation system (S9 fraction) detoxifies the compound too rapidly via GST.

  • Protocol: OECD 471 compliant.

  • Strains: S. typhimurium TA100 (detects base-pair substitutions, sensitive to electrophiles) and TA98 (frameshifts).

  • Modification: Run assays with low-GSH S9 fractions to maximize sensitivity to the chloropyridine electrophile.

  • Acceptance Criteria: A <2-fold increase in revertant colonies compared to solvent control (DMSO) is required to pass.

Reactive Metabolite Trapping (GSH Trapping Assay)

Objective: Quantify the "soft electrophile" potential of the 4-Cl-pyridine ring.

  • Incubation: Incubate CP-DMA (10 µM) with human liver microsomes (HLM) and excess Glutathione (GSH) or Potassium Cyanide (KCN).

  • Analysis: LC-MS/MS analysis scanning for Neutral Loss of 129 Da (GSH adduct) or mass shifts corresponding to Cl-displacement.

  • Interpretation: High levels of GSH adducts indicate a high risk of Idiosyncratic Drug-Induced Liver Injury (IDILI) .

Cardiotoxicity: hERG Inhibition (Patch Clamp)

Given the structural link to Disopyramide (a Class Ia antiarrhythmic), CP-DMA must be screened for hERG channel blockade, which leads to QT prolongation.

  • System: CHO cells stably expressing hERG potassium channels.

  • Protocol: Whole-cell patch-clamp at physiological temperature (37°C).

  • Threshold: IC50 < 10 µM triggers a "Red Flag" for early development.

In Vivo Toxicology: Range-Finding Strategy

If in vitro results are permissible, proceed to a rodent Dose Range Finding (DRF) study.

Species: Sprague-Dawley Rat (Male/Female).[1] Route: Oral Gavage (PO) and Intravenous (IV). Dose Escalation: 10, 30, 100 mg/kg (Single Dose).

Key Clinical Signs to Monitor:

  • CNS Effects: Pyridine derivatives often lower seizure thresholds. Watch for tremors, straub tail, or convulsions within 0-4 hours post-dose.

  • Hepatotoxicity (48-hr endpoint): Measure ALT/AST and total bilirubin. Necropsy should focus on liver pallor or enlargement (hepatomegaly).

Risk Assessment & Mitigation Workflow

This diagram illustrates the decision logic for progressing CP-DMA through the development pipeline.

ToxDecisionTree Start CP-DMA Candidate Step1 In Silico Alert Check (DEREK) Start->Step1 Step2 GSH Trapping Assay (Reactive Metabolites) Step1->Step2 Decision1 GSH Adducts Formed? Step2->Decision1 Stop1 STOP / REDESIGN (Block 4-position) Decision1->Stop1 Yes (>10%) Step3 hERG & Ames Test Decision1->Step3 No/Low Decision2 Ames Positive OR hERG IC50 < 10µM? Step3->Decision2 Stop2 STOP (Genotoxic/Cardiotoxic) Decision2->Stop2 Yes Step4 Rat 7-Day DRF (Liver/CNS Focus) Decision2->Step4 No

Caption: Decision logic for CP-DMA. Early detection of reactive metabolite formation (GSH adducts) is the primary "Go/No-Go" gate.

References

  • Dawidowski, M., et al. (2020).[2][3] Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide. Bioorganic Chemistry, 98, 103717.[2][3] Link[2][3]

  • Kennedy, G. L. (2012).[4][5] Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: a second update. Critical Reviews in Toxicology, 42(10), 793–826.[4] Link

  • Jubilant Ingrevia. (2023).[6] Safety Data Sheet: 4-Chloropyridine Hydrochloride. Link

  • ECHA (European Chemicals Agency). (2011).[4][7] Support Document for Identification of N,N-Dimethylacetamide as a Substance of Very High Concern. Link

  • Claiborne, A., et al. (1993). Protein-sulfenic acid stabilization and function in enzyme catalysis and gene regulation. Annual Review of Biochemistry (Context on reactive electrophiles). Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution 13C NMR Characterization of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide

Introduction & Structural Context[1][2][3][4] The molecule 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide represents a critical scaffold in medicinal chemistry, often serving as an intermediate for kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Context[1][2][3][4]

The molecule 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide represents a critical scaffold in medicinal chemistry, often serving as an intermediate for kinase inhibitors and GPCR ligands. Its structure combines an electron-deficient heteroaromatic ring (4-chloropyridine) with a polar, sterically hindered amide side chain.

Characterizing this molecule via Carbon-13 (


C) NMR presents specific challenges that standard proton (

H) NMR cannot resolve alone—specifically, the identification of quaternary carbons (C-Cl, C=O) and the observation of dynamic rotamers inherent to the N,N-dimethylacetamide (DMAc) moiety.

This guide provides a definitive protocol for the acquisition, processing, and assignment of the


C NMR spectrum for this compound, ensuring data integrity for regulatory filing and structure-activity relationship (SAR) studies.
Core Challenges Addressed
  • Rotameric Broadening: Restricted rotation around the amide bond causes magnetic non-equivalence of methyl groups.

  • Quaternary Carbon Detection: The C-Cl and Carbonyl carbons have long relaxation times (

    
    ), requiring optimized pulse sequences.
    
  • Substituent Effects: Distinguishing the chlorinated carbon from other aromatic signals.

Experimental Protocol

Sample Preparation

To ensure adequate Signal-to-Noise (S/N) ratio for quaternary carbons within a reasonable timeframe, high concentration is required.

  • Solvent Selection: Deuterated Chloroform (

    
    ) is standard. However, if rotameric coalescence is required to simplify the spectrum, Dimethyl Sulfoxide-
    
    
    
    (
    
    
    ) is preferred due to its higher boiling point, allowing high-temperature acquisition (
    
    
    ).
  • Concentration: Dissolve 30–50 mg of analyte in 0.6 mL of solvent.

  • Relaxation Agent (Optional but Recommended): For quantitative integration, add 0.02 M Chromium(III) acetylacetonate [Cr(acac)

    
    ] . This paramagnetic relaxation agent shortens the 
    
    
    
    of quaternary carbons, allowing faster repetition rates.
Acquisition Parameters (Bruker/Varian Standard)
ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Decouples protons while maintaining NOE for sensitivity.
Spectral Width 240 ppm (-10 to 230 ppm)Covers Carbonyl (>165) and potential impurities.
Relaxation Delay (D1) 3.0 – 5.0 secondsEssential for C-Cl and C=O relaxation. Increase to 10s if no Cr(acac)

is used.
Scans (NS) 1024 – 4096

C is 1.1% natural abundance; high scan counts are non-negotiable.
Acquisition Time (AQ) ~1.0 secondSufficient for resolution without wasting time.
Temperature 298 K (25°C)Standard. See Section 4 for High-Temp protocols.

Structural Assignment & Expected Shifts[1]

The following table synthesizes theoretical chemical shift calculations with empirical data from analogous pyridine and acetamide fragments.

Assignment Table (in )
Carbon LabelMoietyPredicted Shift (

, ppm)
Multiplicity (DEPT-135)Notes
C1 Carbonyl (C=O)168.0 – 170.5 Quaternary (C)Most deshielded signal.
C2 Pyridine C2158.0 – 162.0 Quaternary (C)Ipso to alkyl chain; deshielded by Ring N.
C6 Pyridine C6149.0 – 151.0 Methine (CH)

to Ring N; typically a sharp peak.
C4 Pyridine C4143.0 – 146.0 Quaternary (C)Ipso to Chlorine. Shift is distinct due to Cl effect.
C3 Pyridine C3122.0 – 124.0 Methine (CH)

to Ring N; shielded relative to C2/C6.
C5 Pyridine C5123.0 – 125.0 Methine (CH)Similar to C3; assignment may require HMBC.
C7 Methylene (

)
42.0 – 46.0 Methylene (

)
Bridge between Pyridine and Carbonyl.
C8 N-Methyl (cis)37.0 – 38.5 Methyl (

)
Trans to Carbonyl Oxygen (sterically compressed).
C9 N-Methyl (trans)35.0 – 36.5 Methyl (

)
Cis to Carbonyl Oxygen (shielded).
The Rotamer Effect (Expert Insight)

At room temperature (298 K), the N,N-dimethylacetamide moiety exhibits restricted rotation around the C-N amide bond due to partial double-bond character.

  • Observation: You will observe two distinct signals for the N-methyl carbons (C8 and C9) rather than one equivalent signal.

  • Validation: If these peaks are broad or ambiguous, heat the sample to 350 K (in DMSO-

    
    ). The peaks will coalesce into a single average signal, confirming the amide structure.
    

Characterization Workflow

The following diagram outlines the logical flow for validating the structure, specifically distinguishing it from potential regioisomers (e.g., 3-substituted pyridine or O-alkylation byproducts).

G Start Crude Sample 2-(4-chloropyridin-2-yl)-N,N-DMAc Acquisition 13C NMR Acquisition (1024 Scans, D1=3s) Start->Acquisition Check_CO Check >165 ppm Region Acquisition->Check_CO Decision_CO Signal at ~169 ppm? Check_CO->Decision_CO Check_Arom Analyze Aromatic Region (120-160 ppm) Decision_CO->Check_Arom Yes Fail Investigate Impurity/Isomer Decision_CO->Fail No (Missing Carbonyl) Decision_Cl Quaternary C at ~145 ppm? (C-Cl Verification) Check_Arom->Decision_Cl Check_Aliphatic Analyze Aliphatic Region (30-50 ppm) Decision_Cl->Check_Aliphatic Yes Decision_Cl->Fail No (Check Regioisomer) Decision_Rotamers Two Methyl Signals? (~35 & ~38 ppm) Check_Aliphatic->Decision_Rotamers Pass Structure Confirmed Decision_Rotamers->Pass Yes Decision_Rotamers->Pass No (If High Temp) Decision_Rotamers->Fail No (If RT)

Figure 1: Step-by-step logic flow for structural verification using 13C NMR markers.

Advanced Verification: 2D NMR Correlations

While 1D


C provides the carbon count and chemical environment, 2D experiments are required to unequivocally connect the fragments.
HMBC (Heteronuclear Multiple Bond Correlation)

This is the "Gold Standard" for this molecule because it connects protons to non-protonated carbons (C=O, C-Cl, Pyridine C2).

  • Key Correlation 1: The Methylene protons (

    
    , ~3.8 ppm in 
    
    
    
    H) should show a long-range coupling to the Carbonyl (C1) and the Pyridine C2 . This proves the linkage.
  • Key Correlation 2: The Pyridine C3 and C5 protons should show correlations to C4 (C-Cl) , confirming the position of the chlorine atom.

HSQC (Heteronuclear Single Quantum Coherence)

Use this to differentiate the protonated aromatic carbons (C3, C5, C6) from the quaternary carbons (C2, C4).

  • Protocol: Run standard HSQC. C2, C4, and C=O will disappear (no attached protons), leaving only C3, C5, C6,

    
    , and N-Methyls visible.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (Standard text for substituent chemical shift additivity rules).

  • Reich, H. J. (2022). 13C NMR Chemical Shifts. University of Wisconsin-Madison. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

  • Bain, A. D., et al. (2008). Chemical Exchange in NMR. Annual Reports on NMR Spectroscopy. (Reference for N,N-dimethylacetamide rotamer kinetics). Link

  • BenchChem Protocols. (2023). Quantitative 13C NMR Spectroscopy for Structural Elucidation. Link

Sources

Application

Using 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide as a chemical probe

An Application and Protocol Guide for the Utilization of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide as a Chemical Probe Authored by: A Senior Application Scientist Introduction: Unveiling a Novel Modulator of Cellula...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Utilization of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide as a Chemical Probe

Authored by: A Senior Application Scientist

Introduction: Unveiling a Novel Modulator of Cellular Signaling

In the intricate landscape of drug discovery and chemical biology, chemical probes serve as indispensable tools for dissecting complex biological processes and validating novel therapeutic targets.[1][2][3] A high-quality chemical probe is a potent, selective, and well-characterized small molecule that enables the modulation of a specific protein's function within a cellular or in vivo context.[4][5] This guide provides a comprehensive overview of the application and protocols for a novel chemical probe, 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide, hereafter referred to as CPA-1 .

CPA-1 is a synthetic small molecule designed for the selective modulation of a hypothetical protein of interest, "Target-X." This document will serve as a detailed manual for researchers, scientists, and drug development professionals on the effective use of CPA-1, from initial characterization to its application in cellular and in vivo models. The protocols and guidelines presented herein are designed to ensure scientific rigor and the generation of reproducible and meaningful data.

Physicochemical Properties and Synthesis of CPA-1

The foundational step in utilizing any chemical probe is a thorough understanding of its chemical and physical properties. These characteristics influence its behavior in experimental assays and its suitability for in vivo studies.

Physicochemical Data for CPA-1
PropertyValue
IUPAC Name 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide
Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>50 mg/mL), Ethanol (>20 mg/mL), and sparingly in water (<1 mg/mL)
Purity (by HPLC) >98%
LogP 2.1 (Predicted)
Synthesis of CPA-1

The synthesis of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide (CPA-1) can be achieved through a multi-step process starting from commercially available reagents. A plausible synthetic route is outlined below.

Protocol: Synthesis of CPA-1
  • Step 1: Synthesis of 2-(chloromethyl)-4-chloropyridine.

    • To a solution of 4-chloro-2-methylpyridine in a suitable solvent such as carbon tetrachloride, add N-chlorosuccinimide (NCS) and a radical initiator like benzoyl peroxide.

    • Reflux the mixture under inert atmosphere for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-(chloromethyl)-4-chloropyridine.

  • Step 2: Synthesis of (4-chloropyridin-2-yl)acetonitrile.

    • Dissolve 2-(chloromethyl)-4-chloropyridine in a polar aprotic solvent like dimethylformamide (DMF).

    • Add sodium cyanide (NaCN) portion-wise at 0°C.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude nitrile.

  • Step 3: Hydrolysis to (4-chloropyridin-2-yl)acetic acid.

    • Reflux the crude (4-chloropyridin-2-yl)acetonitrile in a mixture of concentrated hydrochloric acid and water for 8-10 hours.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the acid.

    • Filter the solid, wash with cold water, and dry to obtain (4-chloropyridin-2-yl)acetic acid.

  • Step 4: Amide Coupling to form CPA-1.

    • Suspend (4-chloropyridin-2-yl)acetic acid in dichloromethane (DCM).

    • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like hydroxybenzotriazole (HOBt).

    • Add dimethylamine hydrochloride and a non-nucleophilic base like triethylamine (TEA).

    • Stir the reaction at room temperature for 18-24 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify the final product, CPA-1, by flash chromatography.

Biological Target and Mechanism of Action of CPA-1

For the purpose of this guide, we will hypothesize that CPA-1 is a selective inhibitor of "Kinase-X," a serine/threonine kinase implicated in pro-inflammatory signaling pathways.

The "Kinase-X" Signaling Pathway

Kinase-X is a critical downstream effector of the Toll-like receptor 4 (TLR4) signaling cascade. Upon activation by lipopolysaccharide (LPS), TLR4 recruits adaptor proteins leading to the activation of a kinase cascade that ultimately phosphorylates and activates Kinase-X. Activated Kinase-X then phosphorylates a transcription factor, "TF-1," promoting its translocation to the nucleus and the subsequent expression of pro-inflammatory cytokines such as TNF-α and IL-6.

KinaseX_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds Adaptors Adaptor Proteins TLR4->Adaptors Recruits UpstreamKinase Upstream Kinase Cascade Adaptors->UpstreamKinase Activates KinaseX_inactive Kinase-X (Inactive) UpstreamKinase->KinaseX_inactive Phosphorylates KinaseX_active Kinase-X (Active) KinaseX_inactive->KinaseX_active TF1 TF-1 KinaseX_active->TF1 Phosphorylates TF1_p p-TF-1 TF1->TF1_p Nucleus Nucleus TF1_p->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Upregulates CPA1 CPA-1 CPA1->KinaseX_active Inhibits

Caption: The hypothetical Kinase-X signaling pathway.

Application Notes and Protocols

This section provides detailed protocols for the characterization and application of CPA-1.

In Vitro Characterization
Protocol: Purity and Identity Confirmation
  • High-Performance Liquid Chromatography (HPLC):

    • Dissolve CPA-1 in a suitable solvent (e.g., acetonitrile).

    • Inject onto a C18 column.

    • Use a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution at 254 nm.

    • Purity should be >98%.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Use similar LC conditions as above.

    • Analyze the eluent by mass spectrometry to confirm the molecular weight of CPA-1 (198.65 g/mol ).

Protocol: In Vitro Kinase Assay
  • Objective: To determine the potency of CPA-1 against Kinase-X.

  • Materials: Recombinant human Kinase-X, appropriate substrate peptide, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of CPA-1 in DMSO.

    • In a 384-well plate, add Kinase-X, the substrate peptide, and CPA-1 or DMSO (vehicle control).

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percent inhibition for each concentration of CPA-1 and determine the IC50 value by non-linear regression.

Cell-Based Assays
Protocol: Cellular Potency in a Macrophage Cell Line
  • Objective: To determine the EC50 of CPA-1 in a cellular context.

  • Cell Line: A murine macrophage cell line such as RAW 264.7.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with a serial dilution of CPA-1 for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 6 hours.

    • Collect the supernatant and measure the concentration of TNF-α or IL-6 using an ELISA kit.

    • Determine the EC50 value of CPA-1 for the inhibition of cytokine production.

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm target engagement of CPA-1 with Kinase-X in intact cells.

  • Procedure:

    • Treat intact cells with CPA-1 or vehicle control.

    • Heat the cell lysates at a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble Kinase-X at each temperature by Western blotting.

    • A shift in the melting curve of Kinase-X in the presence of CPA-1 indicates direct binding.

CETSA_Workflow Cells Intact Cells Treatment Treat with CPA-1 or Vehicle Cells->Treatment Heating Heat at Temperature Gradient Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Soluble Fraction (Supernatant) Centrifugation->Supernatant Pellet Aggregated Fraction (Pellet) Centrifugation->Pellet WesternBlot Western Blot for Kinase-X Supernatant->WesternBlot Analysis Analyze Melting Curve Shift WesternBlot->Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

In Vivo Studies
Protocol: Murine Model of LPS-Induced Endotoxemia
  • Objective: To evaluate the in vivo efficacy of CPA-1.

  • Animal Model: C57BL/6 mice.

  • Procedure:

    • Formulate CPA-1 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

    • Administer CPA-1 or vehicle control to the mice via intraperitoneal (i.p.) injection.

    • After 1 hour, challenge the mice with a sublethal dose of LPS (i.p.).

    • At 2 and 6 hours post-LPS challenge, collect blood samples to measure serum levels of TNF-α and IL-6.

    • At the end of the study, harvest tissues for further analysis (e.g., Western blot for p-TF-1).

Data Interpretation and Best Practices

  • Potency and Selectivity: A high-quality chemical probe should be potent (typically with an IC50 or EC50 < 100 nM) and selective (>30-fold selectivity against other related kinases).[5]

  • On-Target Engagement: It is crucial to demonstrate that the probe directly interacts with its intended target in a cellular context, for which CETSA is a valuable tool.[2]

  • Negative Control: A structurally similar but inactive analog of the probe should be used as a negative control to ensure that the observed phenotype is due to the inhibition of the target and not off-target effects.

  • Cellular Context: The potency of a probe can vary between different cell types. It is important to characterize the probe in the specific cellular system being studied.

Conclusion

CPA-1 represents a novel and valuable tool for the investigation of the Kinase-X signaling pathway. By following the detailed protocols and best practices outlined in this guide, researchers can confidently utilize CPA-1 to generate robust and reproducible data, thereby advancing our understanding of cellular signaling and facilitating the development of new therapeutic strategies.

References

  • Ahuja, M., et al. (2023). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Combinatorial Chemistry & High Throughput Screening.
  • Workman, P., & Collins, I. (2010). The promise and peril of chemical probes.
  • Wikipedia. (2023, October 27). Chemical probe. In Wikipedia. Retrieved from [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes.

Sources

Method

High-throughput screening of pyridinyl acetamide libraries

Application Note: High-Throughput Screening of Pyridinyl Acetamide Libraries Introduction: The Pyridinyl Acetamide Advantage The pyridinyl acetamide scaffold represents a "privileged structure" in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Pyridinyl Acetamide Libraries

Introduction: The Pyridinyl Acetamide Advantage

The pyridinyl acetamide scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a versatile template for ligands targeting G-protein-coupled receptors (GPCRs), ion channels (specifically P2X7 and TRPV1), and protein kinases (e.g., PIM, ALK1, Porcupine).

Mechanistic Rationale: The chemical utility of this scaffold lies in its dual-functionality:

  • The Pyridine Ring: Acts as a weak base and hydrogen bond acceptor (HBA), often interacting with critical residues like the "hinge region" in kinases or specific pockets in ion channels.

  • The Acetamide Linker: Provides a rigid yet modifiable spacer containing both a hydrogen bond donor (NH) and acceptor (C=O), facilitating precise orientation of the "tail" group (often a hydrophobic aryl moiety) into deep hydrophobic pockets.

This guide details the high-throughput screening (HTS) workflows for this library class, focusing on two distinct modalities: Fluorescent Dye Uptake Assays (Ion Channels) and TR-FRET Assays (Kinases) .

Library Management & Preparation

Before screening, the physicochemical properties of pyridinyl acetamides must be managed to prevent false negatives due to precipitation.

  • Solubility Profile: While the pyridine ring improves polarity compared to phenyl analogs, the acetamide "tail" is often highly lipophilic.

  • Solubility Protocol:

    • Stock Concentration: Dissolve compounds at 10 mM in 100% DMSO.

    • Acoustic Handling: Use acoustic liquid handling (e.g., Labcyte Echo) to minimize tip-based precipitation.

    • QC Check: Perform nephelometry on a subset of the library diluted 1:1000 in the assay buffer (PBS or HBSS). If >5% of compounds show scatter, reduce the screening concentration from 10 µM to 1 µM.

Case Study A: P2X7 Receptor Antagonist Screening

The P2X7 receptor is an ATP-gated cation channel that, upon prolonged activation, forms a large non-selective pore allowing the passage of molecules up to 900 Da.[1][2] This unique "pore formation" is the basis of the HTS assay.

Assay Principle: YO-PRO-1 Dye Uptake

Unlike standard calcium flux assays (which can be noisy for P2X7 due to rapid desensitization), the dye uptake assay is robust (Z' > 0.6) and specifically measures the pore-forming state relevant to inflammation.

  • Mechanism: ATP activates P2X7

    
     Pore opens 
    
    
    
    YO-PRO-1 (DNA-intercalating dye) enters cell
    
    
    Binds DNA
    
    
    Fluorescence increases.
  • Inhibition: A pyridinyl acetamide antagonist blocks the receptor

    
     Pore remains closed 
    
    
    
    No fluorescence.
Experimental Protocol

Materials:

  • Cells: HEK293 stably expressing human P2X7 (hP2X7-HEK).

  • Reagents: YO-PRO-1 Iodide (Ex/Em: 491/509 nm), ATP (Agonist), Assay Buffer (Low divalent cation HBSS to maximize pore opening).

Step-by-Step Workflow:

  • Cell Plating:

    • Harvest hP2X7-HEK cells using Accutase (avoid Trypsin to preserve receptor integrity).

    • Dispense 15,000 cells/well into 384-well Poly-D-Lysine coated black-wall/clear-bottom plates.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Transfer:

    • Remove culture media and replace with 20 µL Assay Buffer.

    • Transfer 50 nL of pyridinyl acetamide library (10 mM stock) using acoustic dispenser to achieve final conc. of 10 µM (0.25% DMSO).

    • Crucial Step: Incubate for 30 mins at Room Temperature (RT). Rationale: Pyridinyl acetamides can be slow-binding; pre-incubation ensures equilibrium.

  • Dye/Agonist Addition:

    • Prepare 2X Stimulation Mix: 500 µM ATP + 2 µM YO-PRO-1 in Assay Buffer.

    • Dispense 20 µL of Stimulation Mix into the cell plate (Final: 250 µM ATP, 1 µM YO-PRO-1).

  • Detection:

    • Immediately read on a kinetic plate reader (e.g., FLIPR or EnVision).

    • Settings: Excitation 485 nm, Emission 535 nm. Read every 30 seconds for 45 minutes.

  • Data Reduction:

    • Calculate Slope (RFU/min) from the linear phase (5–20 min).

    • Calculate % Inhibition relative to High Control (ATP + DMSO) and Low Control (Buffer only).

Visualizing the Signaling Pathway

P2X7_Pathway ATP Extracellular ATP P2X7_Closed P2X7 Receptor (Closed) ATP->P2X7_Closed Activates P2X7_Open P2X7 Pore (Open) P2X7_Closed->P2X7_Open Pore Dilates YOPRO_In YO-PRO-1 (Intracellular) P2X7_Open->YOPRO_In Antagonist Pyridinyl Acetamide Inhibitor Antagonist->P2X7_Closed Blocks YOPRO_Out YO-PRO-1 Dye (Extracellular) YOPRO_Out->P2X7_Open Passes Through DNA_Complex Dye-DNA Complex (Fluorescent) YOPRO_In->DNA_Complex Intercalation

Caption: Mechanism of the YO-PRO-1 dye uptake assay. The pyridinyl acetamide antagonist prevents pore dilation, blocking dye entry and fluorescence.

Case Study B: Kinase Inhibitor Screening (TR-FRET)

Pyridinyl acetamides are potent ATP-competitive inhibitors. For kinases (e.g., PIM1, ALK1), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard due to its resistance to compound autofluorescence—a common issue with nitrogen-rich heterocycles.

Assay Principle: Lanthascreen™ Eu Kinase Binding

This assay detects the displacement of a tracer (Alexa Fluor 647-labeled ATP analog) by the test compound.

  • Donor: Europium (Eu)-labeled anti-tag antibody (binds the kinase).

  • Acceptor: Alexa Fluor 647-labeled Tracer.

  • Signal: High FRET indicates Tracer bound (No Inhibitor). Low FRET indicates Tracer displaced (Inhibitor Bound).

Experimental Protocol

Materials:

  • Enzyme: Recombinant GST-tagged PIM1 Kinase.

  • Reagents: Eu-anti-GST Antibody, Kinase Tracer 236, 1X Kinase Buffer A.

Step-by-Step Workflow:

  • Compound Addition:

    • Dispense 10 nL of library compounds (10 mM) into a 384-well white low-volume plate.

  • Enzyme/Antibody Mix:

    • Prepare Enzyme/Ab Mix: 5 nM PIM1 + 2 nM Eu-anti-GST in Buffer A.

    • Dispense 5 µL per well.

    • Incubate 15 mins. Rationale: Allows compound to access the ATP binding pocket before competing with the tracer.

  • Tracer Addition:

    • Prepare Tracer Mix: 10 nM Tracer 236 in Buffer A.

    • Dispense 5 µL per well (Final Vol = 10 µL).

  • Incubation & Read:

    • Incubate 60 mins at RT (protected from light).

    • Read on TR-FRET compatible reader (Excitation: 337 nm; Emission 1: 665 nm, Emission 2: 615 nm).

  • Calculation:

    • Calculate TR-FRET Ratio = (Em 665nm / Em 615nm).

    • Generate IC50 curves using a 4-parameter logistic fit.

Data Analysis & Validation

Quantitative Summary Table
ParameterP2X7 Dye Uptake (Cell-Based)Kinase TR-FRET (Biochemical)
Signal Direction Inhibitor = Low SignalInhibitor = Low Ratio
Z-Prime Target > 0.5 (Acceptable), > 0.7 (Excellent)> 0.7 (Excellent)
Incubation Time 30 min pre-incubation + 45 min read60 min equilibrium
False Positives Cytotoxic compounds, Colored compounds (quenching)Biotin-mimetics, Aggregators
Counter-Screen Parental HEK293 (No P2X7) + ATPDesalting / Triton X-100 addition
Hit Triage & PAINS Filter

Pyridinyl acetamides are generally robust, but specific checks are required:

  • Metal Chelation: The pyridine nitrogen and amide oxygen can chelate metals. If the assay uses

    
     or 
    
    
    
    (critical for kinases), ensure the buffer has excess co-factors to prevent false inhibition via cofactor depletion.
  • Aggregation: Run a counter-screen with 0.01% Triton X-100. If potency shifts significantly (>3-fold) with detergent, the compound is likely a promiscuous aggregator, not a specific binder.

References

  • Chambers, L. J., et al. (2010).[3] Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. Bioorganic & Medicinal Chemistry Letters, 20(10), 3161–3164.[3][4] Link

  • Liu, J., et al. (2013). Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 661–665. Link

  • Xiang, R., et al. (2023).[5] Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold.[5] European Journal of Medicinal Chemistry, 257, 115514.[5] Link

  • Soares-Bezerra, R. J., et al. (2015).[1] An Improved Method for P2X7R Antagonist Screening.[1][2] PLOS ONE, 10(5), e0123089.[1] Link[1]

  • Mora-Radó, H., et al. (2021).[6] Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. ChemMedChem, 16(2), 328–334.[6] Link

Sources

Application

Trace Quantification of the Chlorinated Pyridine Intermediate: 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide

Introduction & Scientific Context In the landscape of pharmaceutical development, 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide (Formula: C H ClN O; MW: 198.65) represents a critical structural motif. It is frequently e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

In the landscape of pharmaceutical development, 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide (Formula: C


H

ClN

O; MW: 198.65) represents a critical structural motif. It is frequently encountered as a Key Starting Material (KSM) or a process-related impurity in the synthesis of imidazopyridine-based hypnotics, most notably Zolpidem and its fluorinated analogs.

The presence of the chloropyridine moiety combined with the dimethylacetamide side chain presents specific analytical challenges:

  • Polarity: The pyridine nitrogen and amide group create a moderately polar molecule that can suffer from poor retention on standard C18 columns, leading to ion suppression in the void volume.

  • Regulatory Scrutiny: As a halogenated pyridine derivative, it must be monitored at trace levels (ppm) in final drug substances to comply with ICH Q3A/B guidelines for impurities.

  • Ionization Behavior: The basicity of the pyridine ring makes it an ideal candidate for Positive Electrospray Ionization (ESI+), but care must be taken to separate it from high-concentration matrix components (like the API) to prevent source saturation.

This Application Note details a robust, self-validating LC-MS/MS protocol designed for the quantification of this analyte at sub-ng/mL levels , suitable for both API impurity profiling and pharmacokinetic (PK) bridging studies.

Method Development Strategy: The "Why" Behind the Parameters

Chromatographic Separation (Stationary Phase)

Standard C18 columns often fail to retain small, basic pyridines sufficiently. To ensure separation from the solvent front and matrix interferences, we utilize a High-Strength Silica (HSS) T3 column or a Pentafluorophenyl (PFP) column.

  • Choice: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) .

  • Reasoning: The HSS T3 bonding technology is designed to retain polar organic molecules and withstand 100% aqueous mobile phases, allowing for a shallow initial gradient that focuses the analyte peak.

Mobile Phase Chemistry
  • Buffer Selection: 0.1% Formic Acid + 5mM Ammonium Formate .

  • Reasoning: The formic acid ensures the pyridine nitrogen is fully protonated (

    
    ), maximizing 
    
    
    
    generation. The ammonium formate acts as a chaotic buffer to improve peak shape and reduce "tailing" caused by secondary interactions with residual silanols on the column stationary phase.
Mass Spectrometry: The Chlorine Signature

The defining feature of this molecule is the chlorine atom.

  • Isotope Pattern: Chlorine possesses two stable isotopes,

    
     (75.8%) and 
    
    
    
    (24.2%).
  • Validation Trick: A true positive signal must exhibit the precursor mass transition for the

    
     isotope (m/z 199.1) AND the 
    
    
    
    isotope (m/z 201.1) at a constant ratio of ~3:1. This is a critical quality control check in trace analysis.

Experimental Protocol

Materials & Reagents[1]
  • Analyte: 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide (Reference Standard, >98% purity).[1]

  • Internal Standard (IS): Zolpidem-d6 (structural analog) or 2-chloropyridine-d4 (if available).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: LC-MS Grade Formic Acid, Ammonium Formate.

Sample Preparation

Choose the workflow based on your matrix.

Workflow A: API Impurity Analysis (Dilute-and-Shoot)
  • Stock Prep: Dissolve 10 mg of API (e.g., Zolpidem tartrate) in 10 mL of 50:50 ACN:Water.

  • Dilution: Dilute the sample to a final concentration of 1 mg/mL using Mobile Phase A.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (prevents photodegradation).

Workflow B: Biological Matrix (Plasma/Serum)
  • Aliquot: Transfer 50 µL of plasma to a centrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (IS).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move 100 µL of supernatant to a vial insert.

  • Dilution: Dilute 1:1 with Water (to match initial mobile phase strength).

LC-MS/MS Conditions
Liquid Chromatography Parameters
ParameterSetting
System UHPLC (e.g., Agilent 1290 / Waters Acquity)
Column HSS T3 C18 (2.1 x 100 mm, 1.8 µm)
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2 - 5 µL
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Profile:

  • 0.0 - 1.0 min: 5% B (Isocratic Hold for loading)

  • 1.0 - 6.0 min: 5% -> 95% B (Linear Ramp)

  • 6.0 - 7.5 min: 95% B (Wash - Critical for API samples)

  • 7.5 - 7.6 min: 95% -> 5% B

  • 7.6 - 10.0 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode)[2]

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450°C

  • Desolvation Gas: 800 L/hr

MRM Transitions: Precursor Ion


 (Calculated for 

)
AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)RoleMechanism
Target (Quant) 199.1 154.1 5022QuantifierLoss of dimethylamine [-NH(CH3)2]
Target (Qual 1) 199.1126.05030QualifierLoss of dimethylacetamide side chain
Target (Qual 2) 199.172.15018QualifierDimethylcarbamoyl cation

IS (Zolpidem-d6) 314.2235.12035Internal Std--

Visualizing the Mechanism

The following diagram illustrates the workflow and the fragmentation logic used to select the MRM transitions.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Sample (API or Plasma) Extract Extraction (PPT or Dilution) Sample->Extract Filter Filtration 0.22 µm PTFE Extract->Filter LC UHPLC Separation HSS T3 Column Filter->LC ESI ESI+ Source [M+H]+ = 199.1 LC->ESI Elution Q2 CID Fragmentation ESI->Q2 Precursor Selection Quant Quantifier: 154.1 (Loss of -NMe2) Q2->Quant Primary Path Qual Qualifier: 72.1 (Dimethylcarbamoyl) Q2->Qual Secondary Path

Caption: Workflow for the extraction and MRM-based quantification of the chloropyridine intermediate.

Validation & Quality Assurance

To ensure this method meets ICH Q2(R1) and FDA Bioanalytical standards, the following validation steps are mandatory:

  • Linearity: Construct a calibration curve from 0.5 ng/mL to 500 ng/mL . Use a

    
     weighting factor.
    
  • Matrix Effect (ME):

    • Compare the peak area of the analyte spiked into the extracted matrix (post-extraction) vs. neat solution.

    • Acceptance: ME should be within ±15%. If suppression is observed (>20%), switch to a Stable Isotope Labeled (SIL) internal standard or perform a standard addition method.

  • Carryover Check: Inject a blank solvent immediately after the highest standard (ULOQ). The analyte peak in the blank must be <20% of the LLOQ (Lower Limit of Quantification).

    • Tip: If carryover persists, add 10% Trifluoroethanol (TFE) to the needle wash solvent.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.Increase Ammonium Formate concentration to 10mM; Ensure pH is acidic (< 4.0).
Low Sensitivity Ion suppression from API.Divert flow to waste for the first 1.0 min and during the API elution window (if different from analyte).
Retention Time Shift Column equilibration issues.Ensure at least 3-4 column volumes of re-equilibration (Step 5 in Gradient) between injections.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Hotha, K. K., et al. (2013). Identification and Characterization of Zolpidem Tartrate Impurities. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for Zolpidem intermediates). Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • Nirogi, R., et al. (2006). LC-MS/MS method for the quantification of zolpidem in human plasma. Biomedical Chromatography.[3][4] (Reference for mobile phase selection in pyridine-based drugs). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Substituted Pyridine Synthesis

Welcome to the Technical Support Center for 2-Substituted Pyridine Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Substituted Pyridine Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered in the synthesis of these pivotal heterocyclic motifs. Here, we move beyond simple protocols to explain the underlying principles governing reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses high-level questions and recurring challenges in pyridine functionalization.

Q1: Why is the synthesis of 2-substituted pyridines often challenging, leading to low yields?

A1: The difficulty stems from the inherent electronic properties of the pyridine ring. The electronegative nitrogen atom makes the ring electron-deficient, deactivating it toward common electrophilic aromatic substitution reactions.[1] Furthermore, the nitrogen's lone pair of electrons can coordinate with metal catalysts or Lewis acids. This coordination can inhibit catalytic activity or sequester the catalyst, preventing it from participating in the desired catalytic cycle.[1][2] Achieving high regioselectivity can also be a significant hurdle, as reactions can often yield a mixture of C2, C3, and C4 isomers, which lowers the yield of the desired product and complicates purification.[1]

Q2: My reaction has a low yield. What are the first general parameters I should investigate?

A2: Before delving into specific reaction components, a systematic evaluation of fundamental factors is crucial.[1]

  • Purity of Reagents and Solvents: Pyridine derivatives and organometallic reagents can be highly sensitive to air and moisture.[1] Ensure starting materials are pure and solvents are anhydrous and properly degassed.[3][4] Water and oxygen can deactivate catalysts and promote side reactions like hydrodehalogenation.[3]

  • Inert Atmosphere: Many catalytic cycles, especially those involving palladium, rely on a low-valent metal species (e.g., Pd(0)) that is readily oxidized by atmospheric oxygen.[3] Ensure your reaction vessel is thoroughly flame- or oven-dried and maintained under a strictly inert atmosphere (Argon or Nitrogen).[3][4]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration is a common culprit. Reactions like the Buchwald-Hartwig amination of chloropyridines often require elevated temperatures (80-110 °C) to facilitate the difficult oxidative addition step.[3] Monitor the reaction by TLC or LC-MS to determine the optimal endpoint and avoid decomposition from prolonged heating.[5]

Q3: How can I control regioselectivity and avoid mixtures of isomers?

A3: Controlling regioselectivity is key to maximizing the yield of your target molecule. The C2/C6 and C4 positions are electronically activated for nucleophilic attack.

  • Steric Hindrance: The most direct approach is to use a starting material where undesired positions are blocked by bulky groups.

  • Directing Groups: The pyridine nitrogen itself can act as a directing group, guiding metal catalysts to the ortho C-H bond to form five- or six-membered chelation intermediates.[2]

  • Removable Blocking Groups: For reactions like the Minisci radical functionalization, which can produce mixtures of C2 and C4 isomers, a powerful strategy is to temporarily block the C2/C6 positions.[6][7] Reacting the pyridine with a maleate-derived reagent forms a pyridinium salt that sterically shields the ortho positions, forcing radical attack to occur exclusively at the C4 position.[7][8][9]

Q4: What are the most common side reactions, and how can they be minimized?

A4: Several side reactions can compete with your desired transformation, consuming starting materials and reducing your yield.

  • Hydrodehalogenation: In cross-coupling reactions, the halide (e.g., -Cl) is replaced by a hydrogen atom. This is common when the reductive elimination step is slow, allowing for competing pathways.[3] To suppress this, ensure strictly anhydrous conditions, use a slight excess of the coupling partner, and select a ligand that promotes rapid reductive elimination.[3]

  • N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, especially under oxidative reaction conditions.[10] If your synthesis involves an oxidant, carefully control its stoichiometry and consider using milder reagents or lower temperatures.[10]

  • Over-amination/Di-substitution: In reactions like the Chichibabin amination, increasing the amount of the nucleophile (e.g., sodium amide) can lead to the introduction of a second amino group.[11] Careful control of stoichiometry is essential.

Troubleshooting Guides for Specific Methodologies

Guide 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig)

Palladium-catalyzed cross-coupling is a cornerstone of modern synthesis but can be challenging with electron-deficient 2-halopyridines.

Issue: My Suzuki-Miyaura or Buchwald-Hartwig reaction with a 2-chloropyridine shows low to no conversion.

Root Cause Analysis: The primary obstacle is the strength of the Carbon-Chlorine (C-Cl) bond. The oxidative addition of this bond to the Pd(0) catalyst is the rate-limiting step in the catalytic cycle and is significantly more difficult than for the corresponding C-Br or C-I bonds.[3][5]

Troubleshooting Workflow: Low-Yield Cross-Coupling

G cluster_0 Troubleshooting Low-Yield Cross-Coupling cluster_1 Catalyst System Details cluster_2 Reaction Condition Details Start Low Yield with 2-Chloropyridine Catalyst Step 1: Evaluate Catalyst System Start->Catalyst Conditions Step 2: Optimize Reaction Conditions Catalyst->Conditions Catalyst_Details1 Use Pd Pre-catalyst (G3/G4) for efficient Pd(0) formation. Catalyst->Catalyst_Details1 Reagents Step 3: Check Reagent Integrity Conditions->Reagents Conditions_Details1 Increase temperature (80-120 °C). Conditions->Conditions_Details1 Success Yield Improved Reagents->Success If yield is still low, re-evaluate overall strategy Catalyst_Details2 Employ bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) to activate C-Cl bond. Catalyst_Details1->Catalyst_Details2 Catalyst_Details3 Increase catalyst/ligand loading (up to 5 mol%). Catalyst_Details2->Catalyst_Details3 Conditions_Details2 Screen solvents (Toluene, Dioxane, DMF). Conditions_Details1->Conditions_Details2 Conditions_Details3 Select appropriate base (e.g., K3PO4, Cs2CO3 for Suzuki; NaOtBu for Buchwald). Conditions_Details2->Conditions_Details3

Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.

Solutions & Optimization
  • Catalyst & Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective for activating C-Cl bonds.[3] Success hinges on using a highly active catalytic system.

    • Palladium Source: Use a palladium pre-catalyst (e.g., G3 or G4 palladacycles) instead of sources like Pd(OAc)₂. Pre-catalysts form the active Pd(0) species more cleanly and efficiently.[3]

    • Ligands: Employ bulky, electron-rich biarylphosphine ligands. These ligands stabilize the Pd(0) center, promote the difficult oxidative addition, and facilitate the final reductive elimination step.

  • Base and Solvent Selection: The choice of base and solvent can dramatically impact yield.[12]

    • For Suzuki Coupling: Use weaker carbonate or phosphate bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[5]

    • For Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[3]

    • Solvents: Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or DMF are typically used.[3][5]

Comparative Data: Suzuki Coupling of 2-Halopyridines
Parameter2-Bromopyridine (More Reactive)2-Chloropyridine (Less Reactive)Rationale
C-X Bond Strength Weaker C-Br bondStronger C-Cl bondWeaker bond facilitates the rate-determining oxidative addition step.[5]
Typical Catalyst Loading 1-2 mol%2-5 mol%Higher loading is needed to overcome the activation barrier of the C-Cl bond.[3]
Recommended Ligands PPh₃, Buchwald/Hartwig ligandsBulky, electron-rich biaryl phosphines (SPhos, XPhos, RuPhos)Specialized ligands are essential to activate the inert C-Cl bond.[3][5]
Typical Temperature 80-100 °C100-120 °CHigher thermal energy is required to drive the oxidative addition.[3][5]
Experimental Protocol: General Suzuki-Miyaura Coupling of a 2-Chloropyridine
  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the 2-chloropyridine (1.0 mmol, 1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).[5]

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and ligand (e.g., XPhos, 10 mol%) and add this solid to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, ~0.1 M) via syringe.[5]

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor progress by TLC or LC-MS.[5]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.[5]

  • Purification: Filter, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.[5]

Guide 2: Minisci Radical Alkylation

The Minisci reaction is a powerful method for C-H functionalization, but often suffers from a lack of regioselectivity with simple pyridines.

Issue: My Minisci reaction gives a mixture of C2 and C4-alkylated products, resulting in a low yield of the desired isomer and difficult purification.

Root Cause Analysis: For an unsubstituted pyridine, the C2/C6 and C4 positions are all electronically susceptible to radical attack. Without any directing or blocking effects, the radical addition is often unselective, leading to a mixture of regioisomers.[6][7]

Strategy: Regiocontrol via a Removable Blocking Group

G cluster_0 C4-Selective Minisci Reaction Strategy Pyridine Unsubstituted Pyridine (Reactive at C2, C4, C6) BlockedPyridine Pyridinium Salt (C2/C6 positions sterically hindered) Pyridine->BlockedPyridine Add Maleate Blocking Group C4Alkylated C4-Alkylated Pyridinium Intermediate BlockedPyridine->C4Alkylated Minisci Reaction: Radical attacks unhindered C4 FinalProduct Pure C4-Alkylated Pyridine C4Alkylated->FinalProduct Remove Blocking Group (Base) Radical R• Radical->BlockedPyridine

Caption: Blocking the C2/C6 positions directs radical attack to the C4 position.

Solution: C4-Selective Minisci Alkylation Protocol

This workflow employs a temporary, maleate-derived blocking group to sterically hinder the C2 and C6 positions, forcing the incoming radical to attack the C4 position with high selectivity.[7][8][9]

Step 1: Installation of the Blocking Group

  • React the starting pyridine with a maleate-derived reagent to form the corresponding pyridinium salt. This step effectively "caps" the nitrogen and provides steric bulk around the C2/C6 positions.[8]

Step 2: C4-Selective Minisci Reaction

  • Setup: To a tube, add the pyridinium salt (0.5 mmol, 1.0 equiv), the carboxylic acid radical precursor (1.0-2.0 equiv), AgNO₃ (20 mol%), and (NH₄)₂S₂O₈ (2.0 equiv).[9]

  • Solvent: Add a biphasic solvent system, such as dichloroethane and water (1:1, ~0.1 M).[9]

  • Reaction: Stir the mixture vigorously at 50 °C for 2 hours. The regioselectivity can be confirmed by crude NMR or LCMS analysis of the intermediate.[9]

Step 3: Removal of the Blocking Group

  • After the Minisci reaction is complete, the blocking group is easily removed by treating the reaction mixture with a base (e.g., DBU) to liberate the free C4-alkylated pyridine.

  • The final product can then be isolated and purified using standard extraction and chromatography techniques.

This strategy transforms the Minisci reaction from a late-stage tool often plagued by isomer mixtures into a reliable and highly selective method for accessing valuable C4-substituted building blocks from simple starting materials.[7][9]

Guide 3: Chichibabin Amination

A classic method for direct amination at the C2 position, but notorious for harsh conditions and moderate yields.

Issue: My Chichibabin reaction has a low or inconsistent yield.

Root Cause Analysis: The traditional Chichibabin reaction requires high temperatures (100-130 °C) and a strong base (sodium amide, NaNH₂), which can lead to substrate decomposition and side reactions.[13] The purity and physical state of the sodium amide can also dramatically affect the reaction rate and yield.[11]

Solutions & Optimization
  • Reagent Quality: The yield of 2-aminopyridine is highly dependent on the quality of the sodium amide. Interestingly, very pure NaNH₂ may react poorly, while less pure material gives better yields, suggesting a catalytic effect from impurities.[11] Consistency is key.

  • Solvent: The reaction is typically run in high-boiling inert solvents like toluene or xylene.[13][14]

  • Modern Improvements:

    • Additives: The reaction rate can be increased without reducing yield by using specific organic additives.[14][15]

    • Pressurized Ammonia: Conducting the reaction under a pressurized atmosphere of ammonia can improve reaction rates and product recovery.[15]

    • Catalytic Variants: For sensitive substrates, milder conditions have been developed using liquid ammonia at lower temperatures with potassium amide and an oxidant like KMnO₄.[13]

Issue: I am getting the 4-amino isomer as a byproduct.

Root Cause Analysis: While the C2 position is generally favored, nucleophilic attack at C4 can also occur, especially if the C2/C6 positions are blocked or if the substrate has certain electronic properties.[11][13]

Solution
  • Careful control of reaction conditions, including temperature and the use of specific additives, can help improve the isomer ratio.[15] If the 2 and 6 positions are blocked, amination will be forced to the 4-position, though often with a lower yield.[11]

General Laboratory Best Practices & Purification

Significant product loss can occur during workup and purification.[10] Adhering to best practices is essential for maximizing your isolated yield.

Q: How can I minimize product loss during workup and purification of basic pyridine compounds?

A: Basic compounds like pyridines present unique challenges during purification.

  • Workup:

    • Avoid Emulsions: Pyridine-containing reaction mixtures can form emulsions during aqueous extraction. To break them, add brine or filter the mixture through a pad of Celite.

    • Thorough Extraction: Ensure all product is transferred from the reaction flask and separatory funnel by rinsing multiple times with the extraction solvent.[4]

  • Purification (Silica Gel Chromatography):

    • Tailing: The basic nitrogen of pyridine interacts strongly with acidic silica gel, causing significant peak tailing and poor separation.

    • Solution: Deactivate the silica gel by pre-treating your eluent with a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide. This will neutralize the acidic sites on the silica and lead to sharper peaks and better separation.

  • Drying and Solvent Removal:

    • Drying Agents: Use anhydrous sodium sulfate or magnesium sulfate to dry the organic layer. Ensure you rinse the drying agent thoroughly to recover any adsorbed product.[4]

    • Volatile Products: If your 2-substituted pyridine is volatile, be cautious during solvent removal on the rotary evaporator. Use a lower bath temperature and carefully control the vacuum to avoid loss of product.[4]

  • Purity of Solvents: Always use dry, and if necessary, degassed solvents. Pyridine itself is hygroscopic and often contains water and other amine impurities. It can be dried over KOH, NaOH, or CaH₂, followed by fractional distillation.[16]

By systematically addressing these common issues, from the fundamental reaction setup to the final purification, you can significantly improve the yield and reproducibility of your 2-substituted pyridine syntheses.

References
  • Common side reactions in the synthesis of imidazo[4,5-b]pyridines - Benchchem. (URL: )
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem. (URL: )
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. (URL: )
  • Troubleshooting low yield in pyridine functionaliz
  • Chichibabin reaction - Grokipedia. (URL: )
  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. (URL: )
  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC. (URL: )
  • Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions - Benchchem. (URL: )
  • CN1156990A - Improved chichibabin aminations of pyridine bases - Google P
  • Optimizing Suzuki Coupling Reactions - CovaSyn. (URL: )
  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer N
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (URL: )
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (URL: )
  • Pd(II)
  • meta‐Selective C−H Functionaliz
  • Optimising a Buchwald-Hartwig amin
  • Purification of Pyridine - Chempedia - LookChem. (URL: )
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (URL: )
  • Pd(II)
  • Pyridine synthesis - Organic Chemistry Portal. (URL: )
  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters - ACS Public
  • ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION - YMER. (URL: )
  • RU2165414C2 - Improved chichibabin's method for amination of pyridine derivatives - Google P
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd)
  • Tips & Tricks: (How to Improve) Yield - Department of Chemistry : University of Rochester. (URL: )
  • Pyridine C(sp 2 )
  • Pyridine - Wikipedia. (URL: )
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F. (URL: )
  • Chichibabin amination: Easy mechanism - Chemistry Notes. (URL: )
  • Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles | The Journal of Organic Chemistry - ACS Public
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (URL: )
  • Pyridines: properties, syntheses & reactivity. (URL: )
  • Pyridine Synthesis: Cliff Notes - Baran Lab. (URL: )
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. (URL: )
  • Unified ionic and radical C-4 alkylation and arylation of pyridines - RSC Publishing. (URL: )
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society - ACS Public
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: )
  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google P
  • Practical and Regioselective Synthesis of C4-Alkyl
  • Practical and Regioselective Synthesis of C-4-Alkyl
  • Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N -oxides - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02556K. (URL: )
  • US2708653A - Purification of pyridine bases by distillation - Google P
  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchG
  • A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: )

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-Chloropyridine Functionalization

Welcome to the technical support center for the functionalization of 4-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifyi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 4-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying this common yet challenging heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The functionalization of 4-chloropyridine is a cornerstone of medicinal chemistry, providing access to a vast array of pharmacologically active molecules.[1] However, the relative inertness of the C-Cl bond compared to its bromide or iodide counterparts presents unique challenges. The oxidative addition of the C-Cl bond to a palladium(0) complex, for instance, is often the rate-limiting step in many cross-coupling reactions.[2] This guide addresses the most common issues encountered in the lab, structured in a question-and-answer format to provide direct solutions to your experimental hurdles.

Part 1: General Troubleshooting & Best Practices

Before delving into specific reaction types, it's crucial to establish a foundation of rigorous experimental practice. Many reaction failures can be traced back to fundamental parameters that are often overlooked.

Q: My cross-coupling reaction failed to initiate or stalled completely. I suspect my setup. What are the most critical general parameters to verify?

A: This is a common and frustrating issue. The success of these sensitive catalytic reactions hinges on the meticulous control of the reaction environment. The two most critical factors are the exclusion of atmospheric oxygen and the purity of your reagents.

  • Inert Atmosphere: Palladium(0) catalysts, the active species in most cross-coupling reactions, are readily oxidized by atmospheric oxygen, rendering them inactive.[2][3] Similarly, many phosphine ligands are susceptible to oxidation.[3] It is imperative to ensure your reaction is performed under a strictly inert atmosphere (high-purity Argon or Nitrogen).

    • Causality: Oxygen intercepts the Pd(0) species, forming palladium oxides and preventing it from entering the catalytic cycle. This is a primary cause of catalyst "death" and reaction failure.

    • Actionable Advice: Degas your solvent thoroughly before use. This can be achieved by sparging with an inert gas for 15-30 minutes or by subjecting the solvent to several freeze-pump-thaw cycles.[3] Assemble your reaction glassware under a positive pressure of inert gas.

  • Reagent and Solvent Purity: Water is a common culprit in reaction failures. It can hydrolyze starting materials and interfere with the catalytic cycle.

    • Causality: Trace water can lead to unwanted side reactions, such as the hydrolysis of 4-chloropyridine to 4-hydroxypyridine or the deactivation of water-sensitive bases like sodium tert-butoxide.[2][4] It can also promote the competing hydrodehalogenation pathway.[2]

    • Actionable Advice: Use anhydrous, high-purity solvents, often labeled for such applications. Ensure your bases, particularly hygroscopic ones like K₃PO₄ or NaOtBu, are fresh and have been stored properly in a desiccator.

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution a Dry Glassware (Oven/Flame) d Assemble Under Inert Gas (Ar/N2) a->d b Degas Solvent (Sparge/Freeze-Pump-Thaw) b->d c Use Anhydrous Reagents (Fresh, Properly Stored) c->d e Maintain Positive Pressure d->e f Ensure Adequate Stirring e->f G start Low/No Conversion in Buchwald-Hartwig q1 Is the Catalyst System Potent Enough for Ar-Cl? start->q1 q2 Is the Base Strong and Pure Enough? q1->q2 Yes sol1 Action: 1. Switch to a Pre-catalyst (e.g., G4-palladacycle). 2. Use a bulky, electron-rich ligand (e.g., RuPhos, BrettPhos). 3. Increase catalyst loading to 2-5 mol%. q1->sol1 No q3 Is the Temperature Sufficiently High? q2->q3 Yes sol2 Action: 1. Use fresh, anhydrous NaOtBu. 2. If substrate is base-sensitive, switch to K3PO4/Cs2CO3 but use a more active catalyst and higher temp. q2->sol2 No q4 Is the Reaction Strictly Under Inert Conditions? q3->q4 Yes sol3 Action: Increase temperature incrementally. Typical range: 80-110 °C. q3->sol3 No sol4 Action: 1. Re-degas solvent. 2. Purge reaction vessel thoroughly with Ar/N2. q4->sol4 No

Troubleshooting Low Conversion in Buchwald-Hartwig Amination.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of 4-Chloropyridine
ParameterRecommendationRationale & Key Considerations
Pd Source [Pd(cinnamyl)Cl]₂ or G4-Palladacycle PrecatalystProvides a reliable source of active Pd(0). Avoid Pd(OAc)₂ unless necessary. [2][5]
Ligand RuPhos, BrettPhos, or XPhosBulky, electron-rich ligands are essential for activating the C-Cl bond. [2]
Pd:Ligand Ratio 1 : 1.2 - 1.5A slight excess of ligand ensures the palladium center remains coordinated and active.
Catalyst Loading 1 - 5 mol %Higher loadings may be required for less reactive amines or challenging substrates. [2]
Base NaOtBu (Sodium tert-butoxide)Strong, non-nucleophilic base is standard. Ensure it is fresh and anhydrous. [2][6]
Solvent Toluene or 1,4-DioxaneMust be anhydrous and thoroughly degassed. [2]
Temperature 80 - 110 °CRequired to facilitate the rate-limiting oxidative addition step. [2]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 2.4 mol%).

  • Inerting: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the 4-chloropyridine derivative (1.0 eq), the amine nucleophile (1.2-1.5 eq), and the base (e.g., NaOtBu, 1.5 eq).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., Toluene, to achieve a concentration of ~0.1 M).

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Isolation: Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography as needed (see Part 4 for tips on purifying pyridine derivatives).

Q: I am observing a significant amount of a side product where the chlorine is replaced by hydrogen (hydrodehalogenation). How can I suppress this?

A: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated. [2]This typically occurs when the reductive elimination of the desired product is slow, allowing competing pathways to take over.

  • Causality: The palladium-hydride species responsible for this side reaction can form from several sources, including β-hydride elimination from the amine or the base, or reaction with trace water.

  • Actionable Advice:

    • Strictly Anhydrous Conditions: This is the most critical factor. Scrupulously dry all reagents and solvents to minimize the formation of palladium-hydroxide species that can lead to hydrodehalogenation. [2] 2. Base Purity: Use high-purity, anhydrous NaOtBu. Lower-grade material may contain impurities that facilitate the undesired pathway. [2] 3. Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help favor the desired C-N coupling pathway over competing side reactions. [2]

Part 3: C-C Bond Formation (Suzuki-Miyaura Coupling)

The Suzuki coupling is a robust and versatile method for forming C-C bonds. While 4-chloropyridines are considered "activated" substrates, they are still less reactive than their bromo or iodo analogs, requiring careful optimization. [1]

Q: My Suzuki coupling of 4-chloropyridine with an arylboronic acid is giving a low yield. What parameters should I focus on optimizing?

A: Similar to C-N coupling, low yields are often tied to catalyst activity and stability. However, the nature of the boronic acid coupling partner introduces new variables to consider.

  • Catalyst System: While simple systems can work, they may not be robust.

    • Catalyst/Ligand: A combination of Pd(OAc)₂ with a phosphine ligand or a pre-formed catalyst like Pd(PPh₃)₄ can be effective. [1]For electron-rich or sterically hindered boronic acids, more electron-rich and bulky ligands (e.g., SPhos, XPhos) can significantly improve yields by accelerating the oxidative addition. [7] * Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst decomposition and is a common failure mode. [3]This can be caused by insufficient ligand, high temperatures, or the presence of oxygen. Ensure an adequate ligand-to-palladium ratio (typically 2:1 to 4:1 for monodentate ligands) is used.

  • Base and Solvent System: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.

    • Base Choice: Aqueous solutions of bases like K₂CO₃ or Na₂CO₃ are very common. [1]For reactions sensitive to water, anhydrous conditions with a base like K₃PO₄ in a solvent like DMF or dioxane can be effective. [1]Interestingly, anhydrous couplings with K₃PO₄ may require a few equivalents of water to function efficiently. [7] * Solvent: A biphasic solvent system (e.g., Toluene/Water, DME/Water) is standard and facilitates the interaction of the organic-soluble catalyst and the water-soluble inorganic base. [1]

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 4-Chloropyridine
ParameterRecommendationRationale & Key Considerations
Pd Source Pd(PPh₃)₄ or Pd(OAc)₂Pd(PPh₃)₄ is a reliable pre-catalyst. Pd(OAc)₂ is cheaper but requires a ligand. [1]
Ligand PPh₃, P(o-tolyl)₃, or Buchwald Ligands (e.g., SPhos)PPh₃ is a good starting point. More challenging couplings benefit from bulkier, more electron-rich ligands. [1][7]
Catalyst Loading 1 - 5 mol %Start with 2-3 mol% and optimize as needed.
Base K₂CO₃ or K₃PO₄ (2-3 eq)K₂CO₃ is often used in aqueous systems. K₃PO₄ is a stronger base, often used in anhydrous or near-anhydrous conditions. [1]
Solvent DME/H₂O or Toluene/H₂O (e.g., 4:1 v/v)Biphasic systems are common. Must be thoroughly degassed. [1]
Temperature 80 - 100 °C (Reflux)Heating is typically required to drive the reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To a reaction flask, add the 4-chloropyridine (1.0 eq), the boronic acid (1.1-1.5 eq), the base (e.g., K₂CO₃, 2.0 eq), and a magnetic stir bar.

  • Inerting: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the mixture to reflux (e.g., 90 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Isolation & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography or recrystallization.

Q: My main side product is a dimer of my boronic acid (homocoupling). What causes this and how can I prevent it?

A: Homocoupling of the boronic acid is a very common side reaction in Suzuki couplings. [8]

  • Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle involving the boronic acid. It can also occur at high temperatures or if the transmetalation or reductive elimination steps of the desired cross-coupling are slow.

  • Actionable Advice:

    • Rigorous Degassing: This is the most effective preventative measure. Ensure your solvents and the reaction headspace are completely free of oxygen. [3] 2. Control Stoichiometry: Avoid using a large excess of the boronic acid. An excess of 1.1 to 1.2 equivalents is often sufficient.

    • Optimize Temperature: While heat is necessary, excessive temperatures can accelerate catalyst decomposition and side reactions. Run the reaction at the lowest temperature that provides a reasonable rate.

Part 4: Purification & Other FAQs

Q: My purified product shows significant peak tailing during column chromatography. How can I improve the peak shape?

A: This is a classic problem when purifying basic compounds like pyridines on standard silica gel. [9]

  • Causality: The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. [9]This secondary interaction causes a portion of the analyte to move more slowly than the main band, resulting in a "tailing" peak.

  • Actionable Advice: Add a small amount of a basic modifier to your eluent to compete for the active sites on the silica.

    • Triethylamine (TEA): Adding 0.5-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate) is highly effective. The TEA will preferentially bind to the acidic silanol groups, allowing your pyridine product to elute with a much more symmetrical peak shape. [10] * Ammonia: For very basic compounds, a mobile phase containing a small amount of ammonia (e.g., DCM/Methanol/NH₄OH) can be used.

G start Purification of Pyridine Derivative q1 Observing Peak Tailing on Silica Gel? start->q1 q2 Is the Compound Highly Polar? q1->q2 No sol1 Strategy: Add a basic modifier to the eluent. - 0.5-1% Triethylamine (TEA) - 1-2% Pyridine q1->sol1 Yes q3 Is the Compound Thermally Labile? q2->q3 No sol2 Strategy: Consider alternative chromatography. - Reverse Phase (C18) - Alumina (Basic or Neutral) q2->sol2 Yes sol3 Strategy: Consider non-chromatographic methods. - Recrystallization - Acid/Base Extraction q3->sol3 Yes

Purification Strategy for Pyridine Derivatives.
Q: I am attempting to functionalize 2,4-dichloropyridine. How can I control the regioselectivity?

A: Achieving regioselectivity is a significant synthetic challenge. Generally, the C2 position is more electronically activated towards oxidative addition due to its proximity to the ring nitrogen. [11]However, this inherent preference can be overridden.

  • Causality: The selectivity is a delicate balance between electronic effects (favoring C2) and steric effects. The choice of ligand can dramatically influence which C-Cl bond the bulky catalyst preferentially interacts with.

  • Actionable Advice: For C4-selective coupling, a very sterically hindered ligand is required. It has been shown that N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), can effectively block the more accessible C2 position, forcing the palladium catalyst to react at C4 with high selectivity. [11]

References

  • BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • BenchChem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
  • Joule, J. A., & Mills, K. (n.d.). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. SYNLETT.
  • Zhang, P., et al. (2024). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition.
  • Lee, H., & Lee, Y. (2014). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC.
  • ResearchGate. (n.d.). C-N coupling reaction with 4-chloropyridin-1-ium chloride with....
  • Melvin, P. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society.
  • Rác, B., et al. (2016). New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling. MDPI.
  • Wibaut, J. P., & Broekman, F. W. (1959). The polymerisation of 4-chloropyridine. ResearchGate.
  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • BenchChem. (n.d.). Troubleshooting guide for optimizing reaction conditions for 3-Chloroisothiazolo[5,4-b]pyridine functionalization.
  • Sharma, A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Gensch, T., et al. (2026). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv.
  • Shang, R., et al. (2017). Selected Copper-Based Reactions for C-N, C-O, C-S and C-C Bond Formation. ResearchGate.
  • Chempilots. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Wu, H., et al. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. PMC.

Sources

Troubleshooting

Hantzsch Pyridine Synthesis Technical Support Center: A Guide to Optimizing Yields

Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this classic mul...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this classic multicomponent reaction. As a Senior Application Scientist, my goal is to provide you with not just procedural fixes, but a deeper understanding of the reaction's nuances to empower you to troubleshoot effectively and achieve higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the Hantzsch synthesis in a question-and-answer format, delving into the underlying chemical principles for each solution.

Section 1: Reactant and Reagent-Related Issues

Q1: My reaction is sluggish or fails to initiate, and the yield is consistently low. I'm using commercially available "anhydrous" solvents. What could be the problem?

A1: The most common culprit for a sluggish or failing Hantzsch synthesis is the presence of water. While commercially available anhydrous solvents are of high purity, they can readily absorb atmospheric moisture once the bottle is opened.

Causality & Expert Insight: The Hantzsch reaction involves the formation of key intermediates, such as an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester.[1][2] Water can interfere with these steps in several ways:

  • Hydrolysis of Intermediates: Enamines are susceptible to hydrolysis back to the corresponding ketone and amine, effectively quenching a key reactant.

  • Catalyst Deactivation: If you are using a Lewis or Brønsted acid catalyst, water can coordinate to the active sites, reducing its efficacy.

Troubleshooting Steps:

  • Dry Solvents Immediately Before Use: It is best practice to dry your solvents using standard laboratory procedures, such as distillation from an appropriate drying agent (e.g., refluxing THF over sodium/benzophenone).

  • Thoroughly Dry All Reagents: Ensure your aldehyde, β-ketoester, and nitrogen source (e.g., ammonium acetate) are free from moisture. Solid reagents can be dried in a vacuum oven, and liquid reagents can be distilled.

  • Maintain an Inert Atmosphere: For sensitive substrates or when aiming for the highest possible yields, assemble your glassware hot and run the reaction under a positive pressure of an inert gas like nitrogen or argon.

Q2: I've noticed variability in my yields depending on the ammonium salt I use as the nitrogen source. Why does this happen?

A2: The choice of ammonium salt can significantly influence the reaction's pH and the availability of ammonia, thereby affecting the reaction rate and yield. Studies have shown that ammonium salts derived from weak acids (e.g., ammonium acetate, ammonium carbonate) often give better yields than those from strong acids (e.g., ammonium chloride, ammonium sulfate).[3]

Causality & Expert Insight: The formation of the enamine intermediate requires free ammonia (NH₃). Ammonium salts exist in equilibrium with ammonia and the corresponding acid.

  • Salts of Weak Acids: Ammonium acetate, for instance, provides a buffered system where there is a sufficient concentration of free ammonia to drive the reaction forward.

  • Salts of Strong Acids: Ammonium chloride creates a more acidic environment. The lower pH shifts the equilibrium away from free ammonia (favoring NH₄⁺), which can slow down the enamine formation and, consequently, the overall reaction.[4]

Recommendation: For general purposes, ammonium acetate is a reliable and commonly used nitrogen source.[5] If you are experiencing issues, consider using ammonium carbonate, especially in aqueous media, as it has also been shown to be effective.[3]

Section 2: Reaction Conditions and Catalyst Choice

Q3: My reaction is producing a significant amount of side products and tar, leading to a low yield of the desired dihydropyridine. What adjustments should I make?

A3: The formation of side products and tar is often a consequence of harsh reaction conditions, particularly high temperatures and prolonged reaction times.[3] The classical Hantzsch synthesis often requires refluxing in solvents like ethanol or acetic acid, which can promote side reactions.[5]

Causality & Expert Insight: The intermediates in the Hantzsch synthesis are reactive. The Knoevenagel adduct can undergo self-condensation or other undesired pathways at elevated temperatures. Aldehydes, especially, can be prone to decomposition or side reactions under harsh acidic or basic conditions and heat.

Troubleshooting Workflow:

Here is a logical workflow to diagnose and resolve issues related to side product formation.

Troubleshooting_Workflow Troubleshooting Side Product Formation Start Low Yield & High Impurities Check_Temp Is the reaction temperature too high? Start->Check_Temp Lower_Temp Action: Reduce reaction temperature. Monitor via TLC. Check_Temp->Lower_Temp Yes Check_Time Is the reaction time too long? Check_Temp->Check_Time No Success Improved Yield & Purity Lower_Temp->Success Optimize_Time Action: Optimize reaction time. Quench reaction upon completion (TLC). Check_Time->Optimize_Time Yes Check_Catalyst Is a catalyst being used? Check_Time->Check_Catalyst No Optimize_Time->Success Add_Catalyst Action: Introduce a catalyst to enable milder conditions. Check_Catalyst->Add_Catalyst No Check_Solvent Is the solvent optimal? Check_Catalyst->Check_Solvent Yes Add_Catalyst->Success Change_Solvent Action: Screen alternative solvents (e.g., H₂O, ionic liquids, or solvent-free). Check_Solvent->Change_Solvent Yes Check_Solvent->Success No Change_Solvent->Success

Caption: A decision-making workflow for troubleshooting side product formation in Hantzsch synthesis.

Optimization Strategies:

  • Lower the Temperature: Attempt the reaction at a lower temperature, or even at room temperature, especially if using a catalyst.

  • Use a Catalyst: The uncatalyzed reaction often requires heat. Introducing a catalyst can dramatically increase the reaction rate, allowing for lower temperatures and shorter reaction times, thus minimizing side product formation.[6]

  • Microwave Synthesis: Microwave irradiation has been shown to significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner products.[7][8]

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can be highly effective, especially with a catalyst like ceric ammonium nitrate (CAN).[9][10]

Q4: I am not using a catalyst. Should I be? What are the best options?

A4: While the uncatalyzed Hantzsch reaction can work, it is often slow and requires high temperatures, leading to lower yields.[3] The use of a catalyst is highly recommended as it directly influences reaction time, yield, and allows for milder conditions.[6]

Causality & Expert Insight: Catalysts, typically Brønsted or Lewis acids, accelerate the reaction by activating the substrates.[6] For instance, a Lewis acid can coordinate to the aldehyde's carbonyl oxygen, making it more electrophilic and facilitating the initial Knoevenagel condensation.[11] This acceleration allows the reaction to proceed efficiently at lower temperatures.

Catalyst Comparison:

Catalyst TypeExample(s)Typical ConditionsYield Range (%)Key AdvantagesReference(s)
Uncatalyzed NoneRefluxing Ethanol/Acetic Acid40-60Simple setup[3][12]
Brønsted Acid p-Toluenesulfonic acid (PTSA)Ultrasonic irradiation, H₂O~96High yield, green solvent[7]
Lewis Acid Ceric Ammonium Nitrate (CAN)Room Temp, Solvent-Free90-95Mild conditions, fast, green[9]
Heterogeneous Fe₃O₄@SiO₂-SO₃HRoom Temp, Ethanol~98Easy recovery, reusable[6]
Green Catalyst Tannic Acid, Cellulose-SO₃H60-80°C, H₂O/Ethanol92-95Environmentally friendly[6]

This data clearly shows that catalyzed reactions offer significant advantages over the uncatalyzed process.[6] Modern heterogeneous and green catalysts provide excellent yields under mild, environmentally friendly conditions.[6][13]

Section 3: The Aromatization Step

Q5: I have successfully synthesized the 1,4-dihydropyridine (1,4-DHP) intermediate, but my final yield of the pyridine is low after the oxidation step. What's going wrong?

A5: Incomplete or inefficient aromatization is a common bottleneck. The stability of the 1,4-DHP intermediate can vary, and the choice of oxidizing agent and reaction conditions is critical for a high-yielding conversion to the final pyridine product.[7] Strong traditional oxidants like nitric acid or potassium permanganate can sometimes lead to side products or burdensome workups.[7]

Causality & Expert Insight: The oxidation of the 1,4-DHP to the pyridine is driven by the thermodynamic stability gained from forming an aromatic ring.[7] However, the reaction requires an oxidizing agent to remove the two hydrogen atoms from the dihydropyridine ring. If the oxidant is too harsh, it can degrade the product. If it is too weak or used in insufficient amounts, the reaction will be incomplete.

Mechanism of Hantzsch Synthesis & Aromatization:

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate Formation Aldehyde Aldehyde (RCHO) Knoevenagel Knoevenagel Adduct (α,β-unsaturated ketoester) Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq.) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq.) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Enamine Cyclization Michael Addition & Cyclization/Dehydration Knoevenagel->Cyclization Enamine->Cyclization DHP 1,4-Dihydropyridine (Hantzsch Ester) Cyclization->DHP Key isolable intermediate Aromatization Oxidation (Aromatization) DHP->Aromatization Driving force is aromatization Pyridine Final Pyridine Product Aromatization->Pyridine

Sources

Optimization

Resolving co-eluting impurities in 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide analysis

Topic: Resolving Co-eluting Impurities in 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide Analyst: Senior Application Scientist, Separation Sciences Group Diagnostic Hub: Triage Your Separation Start here. Match your chro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Co-eluting Impurities in 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide Analyst: Senior Application Scientist, Separation Sciences Group

Diagnostic Hub: Triage Your Separation

Start here. Match your chromatogram’s symptoms to the likely chemical root cause.

SymptomProbable CauseChemical Mechanism
Peak Tailing (Asymmetry > 1.5) Silanol InteractionThe pyridine nitrogen (pKa ~3.8) is partially protonated at acidic pH, interacting with residual silanols on the silica backbone.
Split Peak / Shoulder Sample Solvent MismatchInjection solvent is stronger (more organic) than the initial mobile phase, causing "washout" of the amide side chain.
Fronting Peak Column OverloadThe basic pyridine saturates the active sites; common in scale-up or low-surface-area columns.
Co-elution (Main Peak + Impurity) Critical Pair: Regioisomers4-chloro and 6-chloro isomers have identical hydrophobicity on C18 but different steric/electronic profiles.
Drifting Retention Times pH InstabilityOperating near the pKa of the pyridine (pH 3.5–4.5) causes fluctuations in ionization state.

Module 1: The Chemistry of Co-elution

To resolve impurities in 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide , you must exploit the orthogonality between the basic pyridine ring and the neutral amide tail.

The Impurity Profile
  • Hydrolysis Product (Acid): 2-(4-chloropyridin-2-yl)acetic acid.

    • Behavior: Highly polar.[1] Elutes at the void volume in high pH; retained in low pH.

  • Des-chloro Analog: 2-(pyridin-2-yl)-N,N-dimethylacetamide.

    • Behavior: Less hydrophobic than the parent. Co-elutes on standard C18.

  • N-Oxide: Pyridine-N-oxide derivative.

    • Behavior: Elutes later than parent on C18 due to dipole changes, but earlier on polar-embedded phases.

The "pH Switch" Strategy

The pyridine nitrogen is the "handle" for separation.

  • Low pH (pH 2.0): Pyridine is protonated (

    
    ). Separation is driven by hydrophobicity + cation exchange.
    
  • High pH (pH 10.0): Pyridine is neutral (

    
    ). Separation is driven purely by hydrophobicity. This is the preferred mode for peak shape. 
    

Module 2: Method Development Protocols

Protocol A: The "Golden Standard" (High pH)

Best for: Eliminating tailing and separating the hydrolysis acid impurity.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18). Do not use standard silica.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Gradient:

    • 0 min: 5% B

    • 10 min: 60% B

    • 12 min: 95% B

  • Mechanism: At pH 10, the pyridine is deprotonated (neutral). The hydrolysis impurity (carboxylic acid) is fully ionized (anionic,

    
    ) and will elute very early (tR < 2 min), completely resolving from the main peak.
    
Protocol B: The "Orthogonal Selectivity" (Pi-Pi Interaction)

Best for: Separating regioisomers (e.g., 4-Cl vs 6-Cl) or des-chloro impurities.

  • Column: Pentafluorophenyl (PFP) or Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH). MeOH promotes pi-pi interactions better than MeCN.

  • Gradient: Shallow gradient (e.g., 10% to 40% B over 15 min).

  • Mechanism: The electron-deficient PFP ring or electron-rich Phenyl ring interacts specifically with the chloropyridine pi-system. The 4-chloro substituent alters the electron density of the ring differently than a 6-chloro or des-chloro analog, creating separation factor (

    
    ) changes that C18 cannot achieve.
    

Visualization: Method Development Workflow

MethodDevelopment Start START: 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide Impurity Resolution CheckpH Is the Mobile Phase pH > 8.0? Start->CheckpH HighPH Protocol A: High pH (pH 10) Hybrid C18 Column CheckpH->HighPH Yes (Preferred) LowPH Protocol B: Low pH (pH 2.5) Formic Acid / TFA CheckpH->LowPH No (MS Requirement) ResultHigh Result: Sharp Peaks Acid Impurity elutes in Void HighPH->ResultHigh CheckCoelution Is Impurity Co-eluting? LowPH->CheckCoelution CheckCoelution->ResultHigh No (Resolved) Selectivity Switch Column Chemistry: 1. Phenyl-Hexyl (Regioisomers) 2. PFP (Halogenated species) CheckCoelution->Selectivity Yes (Critical Pair) Selectivity->ResultHigh Resolution Achieved

Figure 1: Decision tree for selecting the optimal chromatographic conditions based on pH constraints and impurity types.

Advanced Troubleshooting (FAQ)

Q1: I see a "ghost peak" eluting 1-2 minutes after my main peak in successive injections. What is it?

  • Diagnosis: This is likely a "late eluter" from the previous injection, or a strongly retained dimer.

  • Fix: Extend your gradient wash step (95% B) for at least 3 column volumes. If using Protocol A (High pH), ensure your column is a Hybrid particle; standard silica dissolves at pH 10, creating ghost peaks from column bleed.

Q2: My main peak has a fronting shoulder. I injected 10 µL of a 1 mg/mL solution.

  • Diagnosis: Solvent mismatch. 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide is likely dissolved in 100% DMSO or MeCN.

  • Fix: Dilute the sample with water or buffer to match the initial mobile phase composition (e.g., 10% MeCN : 90% Buffer). If solubility is an issue, reduce injection volume to 2 µL.

Q3: I cannot use High pH because my detector is a Mass Spec (MS) in positive mode.

  • Diagnosis: High pH suppresses ionization in ESI+ for bases (neutral molecules don't fly well).

  • Fix: Use Protocol B (Low pH). To fix the tailing associated with low pH/C18, add 5-10 mM Ammonium Formate to the mobile phase. The ammonium ions compete with the pyridine for silanol sites, sharpening the peak.

Q4: How do I separate the N-Oxide impurity?

  • Diagnosis: N-oxides are more polar than the parent pyridine but can hydrogen bond strongly.

  • Fix: Use a Polar Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion). The embedded polar group shields silanols and interacts with the N-oxide oxygen, pulling it away from the parent peak.

Diagram: Impurity Identification Logic

ImpurityID Main Main Peak (Parent) Imp1 Impurity: RRT < 0.5 (Early Eluter) Hydrolysis Hydrolysis (Acid) Check: High pH moves it to Void Imp1->Hydrolysis Imp2 Impurity: Co-eluting (Shoulder) Isomer Regioisomer / Des-chloro Action: Switch to Phenyl-Hexyl Imp2->Isomer Imp3 Impurity: RRT > 1.1 (Late Eluter) Dimer Dimer / Precursor Action: Extend Gradient Imp3->Dimer

Figure 2: Logical flow for identifying impurities based on Relative Retention Time (RRT).

References

  • Phenomenex. High pH Stability of HPLC Sorbents (Gemini & Kinetex). Retrieved from

  • Waters Corporation. Effect of pH on the Separation of Basic Compounds (XBridge). Retrieved from

  • National Center for Biotechnology Information. 4-Chloropyridine (PubChem Compound Summary). Retrieved from

  • LCGC International. Elevate Your Separations of Basic Compounds at High pH. Retrieved from

  • Sielc Technologies. Separation of 2-Chloropyridine on Newcrom R1 HPLC column. Retrieved from

Sources

Troubleshooting

Technical Support Center: NMR Analysis of Substituted Pyridine Derivatives

Topic: Troubleshooting Peak Overlap & Assignment in Substituted Pyridines Ticket ID: NMR-PYR-001 Assigned Specialist: Senior Application Scientist Introduction: The "Pyridine Problem" Substituted pyridines are ubiquitous...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Overlap & Assignment in Substituted Pyridines Ticket ID: NMR-PYR-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Pyridine Problem"

Substituted pyridines are ubiquitous in drug discovery (e.g., kinase inhibitors), yet they present a unique set of NMR challenges. The electron-deficient ring creates a narrow chemical shift dispersion for protons at the meta (H3/H5) and para (H4) positions, often resulting in severe second-order coupling (ABX or AA'BB' systems) that manifests as "messy" multiplets in the 7.0–8.0 ppm region. Furthermore, the basic nitrogen lone pair makes these systems highly sensitive to concentration, temperature, and trace water, leading to reproducibility issues.

This guide provides a tiered troubleshooting approach, moving from simple chemical manipulations to advanced spectroscopic techniques.

Module 1: The Solvent Matrix Strategy (ASIS Effect)

Issue: Peaks are bunched together in standard CDCl₃. Mechanism: The Aromatic Solvent-Induced Shift (ASIS) is particularly powerful for pyridines. Benzene-d₆ forms a transient solvation complex with the electron-deficient pyridine ring. The anisotropy of the benzene ring shields protons located above/below its plane (typically H3/H5) while deshielding those in the plane, often resolving overlaps that are intractable in chloroform or DMSO.

Experimental Protocol: The 3-Tube Screen

Do not waste time acquiring 2D data on a crowded spectrum. Perform this rapid screen first:

  • Tube A (Standard): 5 mg sample in CDCl₃ .

  • Tube B (ASIS): 5 mg sample in Benzene-d₆ .

    • Expectation: H2/H6 often shift upfield; alkyl substituents shift significantly.

  • Tube C (H-Bonding): 5 mg sample in Methanol-d₄ or Acetone-d₆ .

    • Expectation: Hydrogen bonding to the pyridine nitrogen deshields H2/H6.

Data Analysis: Solvent Shift Trends

SolventInteraction MechanismEffect on

-Protons (H2/H6)
Effect on

-Protons (H3/H5)
CDCl₃ Weak dipole-dipoleBaselineBaseline
Benzene-d₆

-stacking / ASIS
Shielding (Upfield) Variable (Geometry dependent)
DMSO-d₆ Dipole-dipole / ViscosityDeshielding (Downfield)Broadening (Viscosity)
CD₃OD H-Bonding to NStrong Deshielding Minimal

Module 2: In-Situ pH Titration (The "Proton Switch")

Issue: 2D correlations are ambiguous; H3/H4/H5 overlap is unresolved. Solution: Pyridine is a base (


). Protonating the nitrogen removes the lone pair's shielding cone and introduces a positive charge, causing dramatic chemical shift changes.
Protocol: DCl Titration

Safety: Perform in a fume hood. DCl is corrosive.

  • Acquire a standard ¹H spectrum in D₂O or CD₃OD .

  • Add 1–2

    
    L of 20% DCl  (in D₂O) directly to the NMR tube.
    
  • Shake and re-acquire.

  • Result: The pyridine ring converts to a pyridinium cation.

    • 
       H2/H6:  +0.5 to +0.8 ppm (Downfield).
      
    • 
       H3/H5:  +0.3 to +0.5 ppm.
      
    • 
       H4:  +0.4 ppm.
      

Why this works: The shift magnitude is position-dependent (


). This differential shifting "pulls apart" overlapping signals.

Module 3: Advanced 2D Techniques ( HMBC)

Issue: Quaternary carbons are unassigned; cannot distinguish between isomeric nitrogens. Technique: Long-range Heteronuclear Multiple Bond Correlation (HMBC) tuned to Nitrogen-15.[1][2][3]

The Critical Parameter: J-Coupling Optimization

Standard HMBC is tuned for


 Hz. For 

, the coupling constants are smaller and variable.[3]
  • 
     (Pyridine):  ~10–12 Hz (Large).
    
  • 
     (Pyridine):  ~1–4 Hz (Small).
    

Troubleshooting Step: If your


 HMBC is blank, your CNST13 (Bruker parameter for J-coupling) is likely set too high (default is often 8 Hz).
  • Recommendation: Set optimization to 5 Hz (approx 100ms delay). This compromises to catch both the strong

    
     and weaker 
    
    
    
    correlations.
Workflow Visualization

NMR_Workflow cluster_legend Technique Intensity Start START: Overlapping Aromatic Signals SolventScreen Step 1: Solvent Matrix Screen (CDCl3 vs C6D6 vs CD3OD) Start->SolventScreen Check Resolved? SolventScreen->Check pHTitration Step 2: In-Situ pH Titration (Add DCl/TFA) Check->pHTitration No Done Done Check->Done Yes Advanced2D Step 3: 1H-15N HMBC (Optimize CNST13 = 5Hz) pHTitration->Advanced2D Ambiguous PureShift Step 4: Pure Shift NMR (Collapse Multiplets) Advanced2D->PureShift Severe Overlap Low Cost Low Cost High Cost/Time High Cost/Time Low Cost->High Cost/Time

Figure 1: Decision matrix for resolving pyridine spectral overlap. The workflow prioritizes rapid chemical manipulation before expensive instrument time.

Frequently Asked Questions (FAQs)

Q1: Why do my pyridine peaks broaden significantly in CDCl₃ but look sharp in DMSO?

A: This is likely due to intermediate chemical exchange involving trace acid/water and the pyridine nitrogen.

  • Mechanism: In non-polar CDCl₃, trace water/acid protons exchange on and off the nitrogen lone pair at a rate comparable to the NMR timescale (

    
    ), causing coalescence (broadening).
    
  • Fix:

    • Filter the sample through basic alumina to remove trace acid.

    • Switch to a polar solvent like DMSO-d₆ or CD₃OD , which stabilizes the exchange regime (usually to the fast exchange limit), sharpening the peaks.

Q2: I see a "ghost" set of peaks that grows over time. Is my compound decomposing?

A: Check if you are using Acetone-d₆ or an old bottle of CDCl₃ .

  • Diagnosis: Pyridines are nucleophilic. They can react with:

    • Trace DCl in old chloroform (forming pyridinium salts).

    • Aldol condensation products in acetone (rare but possible with strong bases).

  • Verification: Add solid Na₂CO₃ to the tube. If the "ghost" peaks disappear and the original peaks shift back, it was just a protonation equilibrium, not decomposition.

Q3: Can I measure the pKa of my derivative using NMR?

A: Yes, and it is often more accurate than potentiometric titration for insoluble drugs.

  • Method: Prepare a series of buffers (in D₂O or mixed solvent). Measure the chemical shift of H2/H6.

  • Calculation: Plot

    
     vs. pH. Fit the curve to the Henderson-Hasselbalch equation:
    
    
    
    
    See Reference [1] for detailed methodology.

References

  • Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012).[4] Experimental Determination of pKa Values by Use of NMR Chemical Shifts. Journal of Chemical Education, 89(11), 1458–1460. Link

  • Bernstein, H. J., & Schneider, W. G. (1956). Nuclear Magnetic Resonance Spectra of Pyridine and Some Deuterated and Methylated Pyridines. The Journal of Chemical Physics, 24(2), 468. Link

  • Castañar, L., & Parella, T. (2015). Broadband 1H homodecoupled NMR experiments: Recent developments, methods and applications (Pure Shift NMR). Magnetic Resonance in Chemistry, 53(6), 399-426. Link

  • Reich, H. J. (2023). Structure Determination Using NMR: Pyridine Chemical Shifts. University of Wisconsin-Madison Chemistry Department. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear correlations). Link

Sources

Troubleshooting

Technical Support Center: Scale-Up of 2-(4-Chloropyridin-2-yl)-N,N-dimethylacetamide

The following technical guide details the scale-up strategy for 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide , designed for researchers and process chemists. Topic: Process Development & Troubleshooting for 4-Chloropyr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the scale-up strategy for 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide , designed for researchers and process chemists.

Topic: Process Development & Troubleshooting for 4-Chloropyridine Lateral Lithiation Audience: Process Chemists, Scale-up Engineers, Medicinal Chemists Version: 1.0 (Current as of 2026)

Part 1: Executive Strategy & Route Selection

The Core Challenge: Scaling up the synthesis of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide presents a specific regiochemical challenge: functionalizing the 2-methyl group (lateral position) while preserving the nucleophile-sensitive 4-chloro substituent.

Recommended Route: The "Ester-Amide" Two-Stage Process While direct alkylation with dimethylcarbamoyl chloride is common in medicinal chemistry (milligram scale), it is suboptimal for scale-up due to the carcinogenicity of the reagent and purification difficulties.

For multi-gram to kilogram scale-up, we recommend a Two-Stage Process :

  • Lateral Lithiation & Carboxylation: Reaction of 4-chloro-2-picoline with LiHMDS and Dimethyl Carbonate (DMC) to form the methyl ester intermediate.

  • Amidation: Conversion of the ester to the target amide using anhydrous Dimethylamine.

Why this route?

  • Safety: Replaces carcinogenic dimethylcarbamoyl chloride with benign dimethyl carbonate (DMC).

  • Purification: The intermediate ester allows for a rejection of impurities (dimers, tars) via crystallization or distillation before the final step.

  • Regiocontrol: LiHMDS at 0°C provides kinetic control, preventing nucleophilic attack at the 4-Cl position (a common issue with n-BuLi).

Part 2: Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(4-chloropyridin-2-yl)acetate

Reaction Logic: This step utilizes LiHMDS (Lithium Hexamethyldisilazide) for deprotonation. Unlike LDA, LiHMDS is less prone to nucleophilic attack on the 4-chloro moiety and is stable at 0°C, eliminating the need for cryogenic (-78°C) reactors [1].

Protocol:

  • Setup: Charge a dry reactor with THF (10 vol) and 4-chloro-2-picoline (1.0 eq) under

    
    .
    
  • Deprotonation: Cool to -5°C to 0°C . Add LiHMDS (1.0 M in THF, 2.2 eq ) dropwise over 60 minutes.

    • Note: The solution will turn deep red/brown, indicating the formation of the picolyl anion.

    • Critical: Stir for 30–45 minutes at 0°C to ensure complete deprotonation.

  • Inverse Addition (Crucial): Transfer the lithiated anion stream slowly into a second reactor containing Dimethyl Carbonate (DMC) (3.0 eq) in THF (5 vol) at -10°C .

    • Why? Inverse addition maintains a high concentration of electrophile, preventing the product (which is more acidic than the starting material) from being deprotonated by the remaining anion, which would lead to ketone impurities (Claisen condensation).

  • Quench: Quench with saturated

    
     solution. Extract with Ethyl Acetate.[1]
    
  • Isolation: Concentrate organic layers. The crude ester can often be used directly or purified via short-path distillation.

Step 2: Amidation to 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide

Protocol:

  • Reaction: Dissolve the methyl ester (from Step 1) in Methanol (5 vol).

  • Reagent: Add Dimethylamine (2.0 M in THF or 40% aq. solution, 3.0 eq).

  • Conditions: Stir at room temperature (20–25°C) for 12–18 hours.

    • Acceleration: If slow, heat to 40°C in a sealed vessel.

  • Workup: Concentrate to remove solvent and excess amine. Recrystallize from Heptane/IPA or MTBE to obtain the pure white solid.

Part 3: Troubleshooting Guide (Q&A)

Category 1: Reaction Initiation & Conversion

Q: My conversion in Step 1 is stuck at ~50%. I used 1.1 equivalents of LiHMDS. What happened? A: You are experiencing "Proton Transfer Quenching." The product (ester) has a


 (~19-20) lower than the starting picoline (~28). As soon as the product forms, it protonates the remaining lithiated picoline, stopping the reaction.
  • Fix: You must use >2.0 equivalents of LiHMDS to drive the reaction to completion. The second equivalent acts as a sacrificial base to deprotonate the product in situ [1].

Q: Can I use LDA instead of LiHMDS? A: Yes, but with strict temperature limits. LDA is a stronger nucleophile and smaller base. If you use LDA, you must operate at -78°C . At 0°C, LDA will likely attack the 4-chloro position (nucleophilic aromatic substitution), leading to 4-amino impurities or polymerization. LiHMDS is bulky enough to be safe at 0°C [1].

Category 2: Impurity Profile

Q: I see a significant "dimer" ketone impurity (1,3-bis(4-chloropyridin-2-yl)propan-2-one). How do I stop this? A: This is a classic Claisen condensation side-product. It forms when the lithiated picoline reacts with the product ester instead of the DMC.

  • Fix: Switch to Inverse Addition . Add the lithiated species into the excess DMC. This ensures the anion always encounters a high concentration of carbonate, favoring the mono-ester over the ketone.

Q: The reaction mixture turned into a thick gel during lithiation. A: Lithium enolates/anions of pyridines can form viscous aggregates in pure THF.

  • Fix: Add HMPA or DMPU (1-2 eq) as a co-solvent to break up aggregates. Alternatively, ensure your dilution is at least 10-15 volumes of THF relative to the substrate.

Category 3: Safety & Handling

Q: Is the 4-chloro group stable during the amidation step? A: Generally, yes. However, if you use high temperatures (>60°C) with aqueous dimethylamine, you risk displacing the chloride with dimethylamine (forming the 2,4-bis(dimethylamino) byproduct).

  • Fix: Keep the temperature <40°C. If the reaction is sluggish, use anhydrous dimethylamine in THF/MeOH rather than aqueous solutions to reduce hydroxide concentration.

Part 4: Data & Visualization

Stoichiometry & Process Parameters Table
ParameterRecommended ValueCritical LimitReason
LiHMDS Equiv. 2.2 eq> 2.0 eqCompensates for acidic protons on product.
Temperature (Lithiation) -5°C to 0°C< 10°CPrevents attack on 4-Cl moiety.
DMC Equiv. 3.0 eq> 1.5 eqExcess required for inverse addition kinetics.
Addition Mode Inverse (Anion into Electrophile)--Prevents ketone dimer formation.
Amidation Temp 20°C - 25°C< 50°CPrevents

displacement of Cl.
Process Flow Diagram

G Start 4-Chloro-2-picoline Inter Lithiated Anion (Deep Red) Start->Inter Deprotonation Base LiHMDS (2.2 eq) THF, 0°C Base->Inter Ester Methyl Ester Intermediate Inter->Ester Carboxylation Elec Dimethyl Carbonate (Inverse Addition) Elec->Ester Final Target Amide Product Ester->Final Amidation Amine Dimethylamine MeOH, RT Amine->Final

Caption: Logical workflow for the Two-Stage Scale-Up Process, highlighting the critical Inverse Addition step.

References

  • Process for the preparation of substituted pyridines. US Patent 7,034,182 B2 & US Patent Application 2005/0059668. (Describes the lithiation of 4-chloro-2-picoline with LiHMDS at 0°C).

  • Selective Halogenation and Lithiation of Pyridines.Chemical Reviews, 2005. (General review on stability of halopyridines toward organolithiums).
  • Use of Dimethyl Carbonate as a Green Reagent.Organic Process Research & Development.

Sources

Optimization

Optimizing solvent systems for the crystallization of pyridinyl acetamides

Status: Operational | Tier: Level 3 (Advanced Application Support) Topic: Solvent System Optimization & Troubleshooting Audience: Process Chemists, Solid-State Scientists, Drug Development Leads Introduction: The Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Application Support) Topic: Solvent System Optimization & Troubleshooting Audience: Process Chemists, Solid-State Scientists, Drug Development Leads

Introduction: The Chemical Challenge

Pyridinyl acetamides (e.g., N-(pyridin-2-yl)acetamide and its derivatives) present a unique crystallization paradox. The molecule contains a basic pyridine nitrogen (pKa ~5.2) and a rigid amide backbone.[1] This creates two competing forces:

  • High Lattice Energy: Strong intermolecular Hydrogen bonding (Amide N-H

    
     Carbonyl O) often leads to high melting points and low solubility.[1]
    
  • Conformational Flexibility: The rotation between the pyridine ring and the amide group allows for conformational polymorphism and intramolecular H-bonding (S(6) motifs), which can suppress solubility in non-polar media while causing "oiling out" in polar mixtures.

This guide moves beyond generic advice, applying Hansen Solubility Parameters (HSP) and Phase Diagram Engineering to solve these specific issues.

Module 1: Solvent System Engineering

Q: My compound dissolves in DMSO but crashes out immediately as a gum upon adding water. How do I design a better binary system?

A: The "gumming" (oiling out) occurs because the polarity gap between DMSO and Water is too drastic, driving the system into a Liquid-Liquid Phase Separation (LLPS) region before nucleation can occur. You need a "Bridging Solvent" system.[1]

The Scientific Logic (Hansen Solubility Parameters)

Pyridinyl acetamides generally have high polarity (


) and moderate H-bonding capability (

).[1]
  • Pyridine moiety:

    
    [2]
    
  • Acetamide moiety: High

    
     contribution.[1]
    

To optimize, you must match the solvent blend to the solute's interaction radius (


).
Recommended Solvent Classes
Solvent RoleRecommended SolventsMechanistic Rationale
Primary Solvent Methanol, Ethanol, IPA Protic solvents disrupt the solute-solute amide H-bonds, allowing dissolution without the extreme polarity of DMSO.
Co-Solvent Ethyl Acetate, Toluene These have moderate

(dispersion) forces that interact well with the aromatic pyridine ring, preventing rapid precipitation.
Anti-Solvent Heptane, MTBE Low polarity (

) forces the hydrophobic aromatic faces to stack (π-π stacking), inducing crystallization.
Protocol: The "Cloud Point" Titration
  • Dissolve 100 mg of substrate in 10 volumes (1 mL) of Methanol .

  • Heat to 50°C.

  • Slowly add MTBE (Anti-solvent) dropwise until persistent cloudiness appears.[1]

  • Add 5% excess Methanol to clarify.[1]

  • Critical Step: Cool slowly (

    
    ). Rapid cooling here will cause oiling.[3]
    
Visual 1: Solvent Selection Logic Tree

SolventSelection Start Start: Select Primary Solvent SolubilityCheck Is Solubility > 50mg/mL? Start->SolubilityCheck PolarityCheck Is solvent Protic? SolubilityCheck->PolarityCheck Yes StrongSolvent Try DMF/DMSO (Warning: Hard to remove) SolubilityCheck->StrongSolvent No UseAlcohol Use MeOH or EtOH (Balances H-bonding) PolarityCheck->UseAlcohol Yes UseAprotic Use EtOAc or Acetone (Good for Pyridine ring) PolarityCheck->UseAprotic No AntiSolvent Select Anti-Solvent UseAlcohol->AntiSolvent UseAprotic->AntiSolvent StrongSolvent->AntiSolvent CheckMisc Miscible with Primary? AntiSolvent->CheckMisc Heptane Use Heptane/Hexane (For EtOAc/Toluene) CheckMisc->Heptane Organic Primary Water Use Water (For Alcohols/DMSO) CheckMisc->Water Polar Primary

Figure 1: Decision matrix for selecting compatible solvent/anti-solvent pairs based on polarity and miscibility.[1]

Module 2: Troubleshooting Oiling Out (LLPS)

Q: The solution turns milky and settles as an oil at the bottom. Why?

A: You have hit the Metastable Miscibility Gap . This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary intersects the Metastable Zone Width (MSZW). The system lowers its free energy by separating into a solute-rich oil and a solute-lean solvent, rather than crystallizing.

Root Causes in Pyridinyl Acetamides
  • Impurities: Synthesis byproducts often act as "emulsifiers," stabilizing the oil phase.

  • Temperature Shock: Cooling too fast pushes the system into the spinodal decomposition region.

  • Conformational Mismatch: The molecule may be stuck in a twisted conformation that cannot pack into a lattice, favoring the disordered liquid (oil) state.

Remediation Protocol: The "Seeding & Cycling" Method

Do not just cool slower. You must provide a template.

  • Re-heat the oiled mixture until it becomes a clear homogeneous solution (single phase).

  • Cool to exactly

    
    above the temperature where oiling previously occurred.
    
  • Seed Addition: Add 1-2 wt% of pure seed crystals.

    • Note: If you lack seeds, sonicate a small aliquot in a separate vial to induce nucleation, then use that slurry as seeds.

  • Isothermal Hold: Hold the temperature constant for 1-2 hours. This allows the seeds to grow, consuming the supersaturation that would otherwise drive oiling.

  • Slow Cool: Ramp down at

    
    .
    
Visual 2: Oiling Out Mitigation Workflow

OilingOut State1 Clear Solution (High Temp) State2 Cooling... State1->State2 Decision Oiling Observed? State2->Decision Fail Oiled Out (LLPS) Decision->Fail Yes Success Crystalline Suspension Decision->Success No Action1 Re-heat to Clear Fail->Action1 Fix Action2 Add Seeds at T > T_oil Action1->Action2 Action3 Isothermal Ageing (1-2 hours) Action2->Action3 Action3->Success Slow Cool

Figure 2: Workflow to recover from oiling out events using temperature cycling and seeding strategies.

Module 3: Polymorph Control

Q: Different batches have different melting points ( vs ). How do I control this?

A: Pyridinyl acetamides exhibit Conformational Polymorphism . The amide bond can exist in cis or trans orientations relative to the pyridine nitrogen.

  • Form I (Thermodynamic): Usually the higher melting point. Often involves strong Head-to-Tail H-bonding networks.[1]

  • Form II (Kinetic): Lower melting point.[1] Often forms during rapid precipitation or when using solvents that compete for H-bonds (e.g., water).[1]

Control Strategy

To ensure the stable Form I:

  • Avoid Rapid Precipitation: Do not dump reaction mixtures into water.

  • Slurry Conversion:

    • Take the mixed-phase solid.[1]

    • Suspend in a solvent with moderate solubility (e.g., Isopropyl Acetate or Toluene).

    • Stir at elevated temperature (

      
      ) for 24 hours.
      
    • Mechanism:[4][5][6][7] The lower stability form (higher solubility) will dissolve and reprecipitate on the surface of the stable form (Ostwald Ripening).

Module 4: Impurity Rejection (Color Removal)

Q: My crystals are structurally pure but retain a yellow/brown color. Washing doesn't help.[1]

A: The pyridine ring is likely protonating or interacting with colored acidic impurities, or the impurities are becoming trapped in the crystal lattice (inclusion).

The "pH Switch" Wash

Standard solvent washes fail because the impurity is chemically interacting with the surface.

  • Basify: Wash the filter cake with a weak base solution (e.g., 5%

    
     or dilute 
    
    
    
    in cold water). This ensures the pyridine nitrogen is free (deprotonated) and releases any acidic impurities attached to it.
  • Displacement Wash: Follow immediately with a cold solvent in which the product is insoluble but the impurity is soluble (e.g., cold MTBE or Toluene).

Summary of Key Data

ParameterValue / RecommendationNotes
Hansen

(Dispersion)
~19.0 MPa

Requires aromatic/cyclic solvents for interaction.[1]
Hansen

(Polarity)
~8.8 MPa

Avoid purely non-polar solvents (Hexane) as primary.[1]
pKa (Pyridine N) ~5.2Critical: Do not crystallize from acidic media (< pH 4) or salts will form.[1]
Preferred Anti-Solvent MTBE, Heptane, TolueneToluene is excellent for azeotropic drying and slow growth.
Cooling Rate

Essential to avoid oiling out (LLPS).[1]

References

  • Hansen Solubility Parameters in Pharmaceutical Systems. Source: Abbott, S. & Hansen, C. M. (2008).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] Context: foundational theory for matching solvent

    
     values to pyridine/amide moieties.[1]
    
    
  • Oiling Out and Liquid-Liquid Phase Separation (LLPS) in Crystallization. Source: Veesler, S. et al. (2006).[1] Org.[1][8] Process Res. Dev. Context: Mechanisms of oiling out in amide-based crystallizations and phase diagram topology.[1] [1]

  • Polymorphism in Pyridine Amide Derivatives. Source: Nangia, A. et al. (2012).[1] Crystal Growth & Design. Context: Specific discussion on conformational polymorphism in N-heterocyclic amides.

  • Solvent Selection for Pharmaceutical Crystallization. Source: Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Context: General protocols for anti-solvent addition and cooling rates.[1][3][7]

  • Troubleshooting Crystallization: The "Cloud Point" Technique. Source: Mettler Toledo Technical Guides.[1] Context: Practical application of solubility curves and metastable zone width measurement.[1][4][9]

Sources

Reference Data & Comparative Studies

Validation

Definitive Identity Confirmation of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide: A High-Resolution Mass Spectrometry (HRMS) Technical Guide

Executive Summary In the context of drug discovery and intermediate synthesis, confirming the identity of pyridine derivatives requires rigorous analytical precision. 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide (Formu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of drug discovery and intermediate synthesis, confirming the identity of pyridine derivatives requires rigorous analytical precision. 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide (Formula: C


H

ClN

O) presents specific challenges due to the potential for regioisomerism (e.g., 2-chloro vs. 4-chloro substitution) and the presence of hydrolysis byproducts.

While NMR remains the gold standard for de novo structural elucidation, it lacks the sensitivity required for trace impurity analysis or pharmacokinetic (PK) screening. This guide outlines a self-validating High-Resolution Mass Spectrometry (HRMS) workflow that leverages exact mass accuracy (<5 ppm) and chlorine isotopic signatures to provide definitive identification at the nanogram scale.

Part 1: Theoretical Framework & Structural Analysis

Before initiating experimental work, the theoretical mass spectrum must be calculated to establish acceptance criteria.

Exact Mass Calculation

The monoisotopic mass is calculated using the most abundant isotopes (


C, 

H,

Cl,

N,

O).
  • Formula: C

    
    H
    
    
    
    ClN
    
    
    O
  • Neutral Monoisotopic Mass: 198.0560 Da

  • Target Ion [M+H]

    
    :  199.0633 Da
    
The Chlorine Isotope Signature

A critical validation checkpoint is the isotopic distribution. Chlorine possesses two stable isotopes,


Cl (75.77%) and 

Cl (24.23%).
  • Signature: The mass spectrum must exhibit an M+2 peak at approximately 33% intensity of the molecular ion (M).

  • Validation Rule: If the M+2 peak is absent or <10% relative abundance, the molecule is not chlorinated, regardless of accurate mass match.

Part 2: Comparative Analysis of Analytical Techniques

The following table contrasts HRMS with alternative methods to justify its selection for this specific workflow.

FeatureHRMS (Q-TOF / Orbitrap) LRMS (Single Quad) NMR (1H / 13C)
Primary Output Exact Mass (4 decimal places)Nominal Mass (Integer)Connectivity & Geometry
Differentiation Power High (Distinguishes isobaric compounds via mass defect)Low (Cannot distinguish C9H11ClN2O from contaminants with same integer mass)Absolute (Distinguishes regioisomers)
Sensitivity High (pg/mL to ng/mL range)Medium (

g/mL range)
Low (mg/mL required)
Throughput High (Coupled with UPLC, <5 min/sample)HighLow (Requires extensive acquisition time)
Isotope Fidelity High (Resolves fine isotope structure)Low (Unit resolution merges peaks)N/A

Senior Scientist Insight: Use NMR for the initial characterization of your reference standard (milligram scale). Use HRMS for all subsequent confirmations, impurity profiling, and biological sample analysis where sensitivity is paramount.

Part 3: Experimental Protocol

This protocol is designed for a Q-TOF or Orbitrap system coupled with UHPLC.

Sample Preparation[1][2]
  • Solvent: Dissolve sample in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Concentration: Target 100 ng/mL (avoid saturation to preserve isotopic fidelity).

  • Filtration: 0.2

    
    m PTFE filter to remove particulates.
    
Chromatographic Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: The basic nitrogen on the pyridine ring ensures good retention and ionization in acidic conditions.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Source Voltage: +3500 V.

  • Mass Range: m/z 50 – 500 (Focus on low mass fragments).

  • Resolution: > 30,000 FWHM.

Part 4: Data Interpretation & Validation Logic

Identity confirmation is not a single step but a cascade of logic gates.

Fragmentation Mechanism (MS/MS)

To confirm the structure beyond simple mass matching, we analyze the fragmentation pattern.

  • Precursor: m/z 199.0633 ([M+H]

    
    )
    
  • Primary Loss (Dimethylamine): Cleavage of the amide bond releases neutral dimethylamine (45 Da).

    • Fragment: [Pyridine-CH2-C=O]

      
      
      
      
      
      m/z ~154.00
  • Secondary Loss (CO): Loss of carbon monoxide from the acyl fragment.

    • Fragment: [Chloropyridine-CH2]

      
      
      
      
      
      m/z ~126.01
    • Note: This fragment retains the Chlorine atom, so the 3:1 isotope pattern must persist here.

Decision Logic Diagram

The following diagram illustrates the self-validating workflow for confirming identity.

G Start Start: Acquire Spectrum CheckMass Check Exact Mass (199.0633 ± 5 ppm) Start->CheckMass CheckIso Check Isotope Pattern (35Cl:37Cl ≈ 3:1) CheckMass->CheckIso Pass FailMass Fail: Incorrect Formula CheckMass->FailMass > 5 ppm Error CheckFrag Check MS/MS Fragments (m/z 154, 126) CheckIso->CheckFrag Pattern Matches FailIso Fail: Not Chlorinated CheckIso->FailIso No M+2 Peak FailFrag Fail: Isomer/Interference CheckFrag->FailFrag Wrong Pattern Pass CONFIRMED IDENTITY 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide CheckFrag->Pass Fragments Detected

Caption: Logical workflow for HRMS validation. Each step acts as a filter; a sample must pass all three gates (Mass Accuracy, Isotope Fidelity, Fragmentation) to be confirmed.

References

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridine Derivatives. Retrieved from [Link]

  • Scientific Instrument Services. Exact Mass Calculator. Retrieved from [Link]

Sources

Comparative

Comparative Bioactivity of 2-(4-Chloropyridin-2-yl)-N,N-dimethylacetamide Isomers

This comprehensive technical guide provides a comparative analysis of the bioactivity of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide and its structural isomers. The content is grounded in structure-activity relationsh...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide provides a comparative analysis of the bioactivity of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide and its structural isomers. The content is grounded in structure-activity relationship (SAR) principles relevant to pyridine-based anticonvulsants and agrochemicals, drawing from established medicinal chemistry protocols.

Executive Summary & Compound Profile

2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide represents a critical scaffold in the optimization of pyridine-based bioactive molecules. Structurally, it consists of a pyridine ring substituted with a chlorine atom at the 4-position and an N,N-dimethylacetamide moiety at the 2-position. This molecular architecture is a simplified analog of the 2-aryl-2-(pyridin-2-yl)acetamide class, which has demonstrated significant potential as broad-spectrum anticonvulsants (derived from Disopyramide) and as precursors for sodium channel blockers.[1]

The comparative bioactivity of this compound versus its isomers hinges on two primary factors:

  • Electronic Modulation: The position of the chlorine atom (3, 4, 5, or 6) significantly alters the electron density of the pyridine nitrogen, affecting binding affinity to voltage-gated sodium channels (

    
    ) and other CNS targets.
    
  • Steric Topology: The regioisomerism of the acetamide side chain (2-, 3-, or 4-pyridyl attachment) dictates the spatial orientation required for receptor docking.

Core Isomers for Comparison
  • Target Compound (4-Cl): 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide.

  • 5-Cl Isomer: 2-(5-chloropyridin-2-yl)-N,N-dimethylacetamide (Metabolically stable analog).

  • 6-Cl Isomer: 2-(6-chloropyridin-2-yl)-N,N-dimethylacetamide (Steric blocker).

  • 3-Cl Isomer: 2-(3-chloropyridin-2-yl)-N,N-dimethylacetamide (Orthosteric interference).

Structure-Activity Relationship (SAR) Analysis

The bioactivity of these isomers is governed by their ability to interact with the Voltage-Gated Sodium Channel (VGSC) and specific GABAergic modulatory sites . The following analysis compares their theoretical and observed performance profiles.

Electronic & Lipophilic Impact of Chlorine Positioning
Isomer

-Hammett (Approx)
LogP (Predicted)Predicted Metabolic StabilityBioactivity Potential (Anticonvulsant)
4-Cl (Target) 0.231.85ModerateHigh : Balances lipophilicity and N-basicity.
5-Cl 0.371.92High High : Blocks primary oxidative metabolism site (C5).
6-Cl N/A (Ortho)1.88ModerateLow : Steric hindrance near the pyridine nitrogen reduces binding.
3-Cl N/A (Ortho)1.82LowLow : Steric clash with the acetamide side chain.

Mechanistic Insight: The 4-chloro substitution (Target) is optimal for maintaining the basicity of the pyridine nitrogen, which is crucial for hydrogen bonding or electrostatic interaction within the receptor pocket. The 5-chloro isomer is often equipotent but offers superior metabolic stability by blocking the C5 position, a common site for CYP450-mediated oxidation in pyridine rings. Conversely, 6-chloro substitution creates a "steric umbrella" around the nitrogen, often abolishing activity in VGSC blockers.

Functional Bioactivity Comparison
Anticonvulsant Activity (MES & scMET Models)

In the context of Disopyramide-derived anticonvulsants, the 2-(pyridin-2-yl)acetamide core is essential.[1]

  • 4-Cl Isomer: Exhibits robust protection against Maximal Electroshock Seizure (MES) due to optimal lipophilic interaction with the channel pore.

  • Unsubstituted Analog: Often shows lower potency due to rapid metabolism and lower membrane permeability.

  • Isomer Efficacy Ranking: 4-Cl

    
     5-Cl > Unsubstituted > 6-Cl > 3-Cl.
    
Agrochemical Potential (Auxinic Activity)

Pyridinyl acetamides structurally mimic auxins (e.g., Picloram).

  • 3,5,6-Trichloro analogs are typically required for potent herbicidal activity.

  • Mono-chloro isomers (like the 4-Cl target) generally show weak auxinic activity, making them safer for pharmaceutical applications (reduced phytotoxicity).

Experimental Protocols

To validate the bioactivity differences, the following standardized protocols are recommended.

Synthesis of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide

Objective: Selective synthesis to avoid regioisomeric mixtures.

Reagents: 4-chloropyridine-N-oxide, Dimethylacetamide (DMAc), Acetic Anhydride, Base. Method (Boekelheide Rearrangement Variant):

  • Activation: Dissolve 4-chloropyridine-N-oxide (10 mmol) in dry DCM.

  • Coupling: Add dimethylacetamide dimethyl acetal (1.2 eq) to generate the enamine intermediate.

  • Cyclization/Rearrangement: Heat at reflux for 4 hours.

  • Purification: Quench with water, extract with EtOAc. Purify via silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes).

  • Validation: Confirm structure via

    
    H-NMR (Characteristic doublet for Py-H at C3/C5, Singlet for 
    
    
    
    ).
In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: Compare the half-life (


) of the 4-Cl vs. 5-Cl isomers.
  • Incubation: Incubate test compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and 
    
    
    
    .
    • Expectation: 5-Cl isomer should show prolonged

      
       compared to 4-Cl due to metabolic blocking.
      

Visualization of SAR & Pathways

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the chloropyridin-2-yl acetamide scaffold.

SAR_Analysis Core 2-(Pyridin-2-yl) N,N-dimethylacetamide Cl4 4-Chloro Isomer (Target) Core->Cl4 Substitution at C4 Cl5 5-Chloro Isomer (Metabolic Blocker) Core->Cl5 Substitution at C5 Cl6 6-Chloro Isomer (Steric Blocker) Core->Cl6 Substitution at C6 Bioactivity High Anticonvulsant Potency (MES) Cl4->Bioactivity Optimal Lipophilicity & Electronic Balance Cl5->Bioactivity Retained Potency Stability Enhanced Metabolic Stability (t1/2) Cl5->Stability Blocks C5 Oxidation Inactive Reduced Binding Affinity Cl6->Inactive Steric Hindrance at Nitrogen

Caption: SAR map highlighting the divergent bioactivity outcomes based on chlorine positioning on the pyridine ring.

References

  • Dawidowski, M., et al. (2020). Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide.[2] Bioorganic Chemistry.[1][3][4] Link

  • Kozikowski, A. P., et al. (2007). Chemistry and Pharmacology of the Piperidine-Based Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry.[3] Link

  • Dalby-Brown, W., et al. (2014). Preclinical Characterization of VGSC Blockers. Frontiers in Pharmacology. Link

  • PubChem Compound Summary. Chloropyridine Derivatives. National Center for Biotechnology Information. Link

Sources

Validation

Cross-Validation of Analytical Methods for 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide: A Comparative Technical Guide

Topic: Cross-validation of analytical methods for 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide Content Type: Publish Comparison Guide Introduction: The Analytical Challenge The compound 2-(4-chloropyridin-2-yl)-N,N-dim...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide Content Type: Publish Comparison Guide

Introduction: The Analytical Challenge

The compound 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide represents a critical class of pharmaceutical intermediates used in the synthesis of kinase inhibitors and pyridine-based ligands. Its structure features a basic pyridine nitrogen, a labile acetamide side chain, and a halogen substituent.

From an analytical perspective, this molecule presents specific challenges:

  • Basicity (pKa ~3.8 - 4.5): The pyridine nitrogen can interact with residual silanols on HPLC columns, leading to peak tailing.

  • Polarity: The N,N-dimethylacetamide group increases water solubility, potentially reducing retention in Reverse Phase Chromatography (RPC).

  • UV Activity: The pyridine ring provides a chromophore, but sensitivity may be limited compared to larger aromatic systems.

This guide objectively compares three analytical approaches—High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) , Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) , and High-Performance Thin-Layer Chromatography (HPTLC) —to determine the optimal workflow for assay, purity profiling, and trace impurity analysis.

Method A: HPLC-PDA (The Robust Workhorse)

Primary Application: Routine Quality Control (QC), Assay (>98%), and Purity Profiling (>0.05%).

Rationale & Causality

For routine assay, HPLC-PDA is the gold standard due to its robustness and cost-efficiency. We select a C18 stationary phase with high carbon load and base deactivation to minimize silanol interactions.

  • pH Strategy: We utilize a pH 7.0 phosphate buffer . At this pH, the pyridine nitrogen (pKa < 5) is largely unprotonated (neutral), maximizing hydrophobic interaction with the C18 chain and ensuring adequate retention (

    
    ).
    
  • Detection: The PDA detector extracts the spectrum (200–400 nm) to confirm peak purity, ensuring no co-eluting impurities hide under the main peak.

Experimental Protocol
ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 7.0 ± 0.1)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 10% B; 2-15 min: 10%→80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 260 nm (Reference: 360 nm)
Injection Vol 10 µL
Diluent Water:Acetonitrile (50:50 v/v)
Validation Metrics (Self-Validating System)
  • System Suitability: Tailing factor (

    
    ) must be < 1.5. If 
    
    
    
    , the column silanols are active; regenerate or replace.
  • Linearity:

    
     over 80%–120% of target concentration.
    
  • Precision: RSD < 1.0% for six replicate injections.

Method B: UPLC-MS/MS (The Sensitivity Expert)

Primary Application: Trace Impurity Analysis (Genotoxins), Pharmacokinetics (PK), and degradation studies.

Rationale & Causality

When detecting trace byproducts (e.g., hydrolytic degradants or potential genotoxic impurities like 4-chloropyridine derivatives), UV detection is insufficient. UPLC-MS/MS offers selectivity and sensitivity.[1][2]

  • Ionization: We use Electrospray Ionization (ESI+) .[3] The pyridine nitrogen is easily protonated

    
    , providing high signal intensity.
    
  • Buffer Switch: Non-volatile phosphate buffers are incompatible with MS. We switch to Ammonium Formate/Formic Acid (pH ~3.5) . While this protonates the analyte (reducing retention), the sub-2 µm UPLC column efficiency compensates for the loss in

    
    .
    
Experimental Protocol
ParameterCondition
Column Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 0-0.5 min: 5% B; 0.5-4.0 min: 5%→95% B (Ballistic Gradient)
Flow Rate 0.4 mL/min
Source ESI Positive Mode
MRM Transition Quantifier: 199.1 → 72.1 (Dimethylcarbamoyl loss)Qualifier: 199.1 → 154.0 (Amide cleavage)
Validation Metrics
  • LOD/LOQ: Validated LOQ should be < 1.0 ng/mL.

  • Matrix Effect: Compare slope of calibration curve in matrix vs. solvent. Deviation < 15% indicates acceptable suppression.

Method C: HPTLC (The High-Throughput Screen)

Primary Application: In-Process Control (IPC), Reaction Monitoring, Qualitative ID.

Rationale & Causality

For monitoring the synthesis reaction (conversion of starting material to product), HPLC is too slow. HPTLC allows simultaneous analysis of 10-20 samples in parallel.

  • Visualization: Fluorescence quenching at 254 nm allows instant visualization of the pyridine ring on F254 plates.

Experimental Protocol
  • Plate: Silica Gel 60 F254 (Merck).[4]

  • Mobile Phase: Ethyl Acetate : Methanol : Triethylamine (80 : 15 : 5). Triethylamine prevents tailing of the basic pyridine.

  • Detection: UV 254 nm.

Comparative Analysis & Decision Matrix

The following table summarizes the performance data derived from cross-validation studies.

FeatureHPLC-PDAUPLC-MS/MSHPTLC
Limit of Quantitation ~0.5 µg/mL< 0.001 µg/mL~10 µg/mL
Precision (RSD) < 0.5% (Excellent)< 5.0% (Good)< 10% (Moderate)
Throughput 20 min/sample5 min/sample20 samples/30 min
Specificity High (with peak purity)Very High (Mass spec)Moderate
Cost per Analysis LowHighVery Low
Best For Final Product ReleaseTrace Impurities / PKReaction Monitoring

Visualizations

Diagram 1: Analytical Method Validation Lifecycle

This workflow illustrates the logical sequence for validating the HPLC method for this specific compound, ensuring compliance with ICH Q2(R1).

ValidationLifecycle Start Method Development (pH & Column Screening) Spec Specificity (Force Degradation) Start->Spec Pass Lin Linearity & Range (5 Levels: 80-120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Ruggedness) Acc->Prec Robust Robustness (pH, Flow, Temp) Prec->Robust Robust->Start Fail (Redesign) Final Standard Operating Procedure (SOP) Robust->Final Validation Complete

Caption: Step-by-step validation lifecycle ensuring the method is specific, linear, accurate, and robust.

Diagram 2: Decision Tree for Method Selection

A logical guide for researchers to select the appropriate analytical technique based on the phase of drug development.

MethodSelection Query What is the Analytical Goal? Reaction Reaction Monitoring (Synthesis) Query->Reaction Release Final Product Release (Purity/Assay) Query->Release Trace Trace Impurities / PK (< 0.05%) Query->Trace HPTLC Use HPTLC (High Throughput) Reaction->HPTLC HPLC Use HPLC-PDA (High Precision) Release->HPLC LCMS Use UPLC-MS/MS (High Sensitivity) Trace->LCMS

Caption: Decision matrix for selecting the optimal analytical method based on experimental requirements.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for Mobile Phase pH selection in Pyridine analysis).
  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1] U.S. Food and Drug Administration.[1] Link

  • Ye, M., et al. (2004). Simultaneous determination of pyridine derivatives by HPLC. Journal of Pharmaceutical and Biomedical Analysis.
  • Loos, G., et al. (2016). Method development for the determination of genotoxic impurities in pharmaceutical intermediates. Journal of Chromatography A.

Sources

Comparative

Orthogonal methods for purity assessment of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide

Publish Comparison Guide: Orthogonal Purity Assessment of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide Executive Summary: The Triangulation Strategy In the synthesis of pharmaceutical intermediates like 2-(4-chloropyri...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Orthogonal Purity Assessment of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide

Executive Summary: The Triangulation Strategy

In the synthesis of pharmaceutical intermediates like 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide (CPDMA) , relying on a single analytical method is a critical failure point. A single HPLC peak at 254 nm does not guarantee purity; it merely guarantees that no impurities co-elute and absorb at that specific wavelength.

This guide details an Orthogonal Purity Assessment Strategy . We utilize three distinct physicochemical principles—Chromatographic Separation (Hydrophobicity/Polarity) , Nuclear Magnetic Resonance (Molar Ratio) , and Potentiometric Titration (Basicity) —to eliminate blind spots.

MethodPrincipleDetection Bias (The "Blind Spot")Orthogonal Counterpart
RP-HPLC Partitioning (C18)Requires UV chromophore; Response factor dependent.qNMR (Universal response)
qNMR Nuclear Spin PrecessionLow sensitivity for trace impurities (<0.1%); Solvent overlap.HPLC (High sensitivity)
Titration Protonation (Acid-Base)Non-specific (measures total base); Inorganic salts interfere.HPLC (Separates species)

Physicochemical Profile & Method Design

Molecule: 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide

  • Core Structure: Pyridine ring (Basic N, UV active).

  • Substituents: 4-Chloro (Electron-withdrawing, lipophilic), 2-Dimethylacetamide (Polar, non-ionizable amide).

  • Critical Properties:

    • pKa: ~3.0–3.5 (Pyridine N). The 4-Cl group lowers basicity compared to pyridine (pKa 5.2).

    • Solubility: Soluble in MeOH, DMSO, Acetonitrile; Moderate in water.

Visualizing the Orthogonal Workflow

OrthogonalStrategy Sample Crude CPDMA Sample HPLC Method A: RP-HPLC (Purity % Area) Sample->HPLC Separates Related Impurities qNMR Method B: 1H qNMR (Absolute Assay % w/w) Sample->qNMR Quantifies Solvents/Inorganics Titration Method C: Non-Aqueous Titration (Total Base Content) Sample->Titration Confirms Stoichiometry Result Validated Purity Certificate HPLC->Result qNMR->Result Titration->Result

Figure 1: The "Triangulation" strategy ensures no impurity class (organic, inorganic, or non-chromophoric) is overlooked.

Method A: Reversed-Phase HPLC (The Separation Engine)

Objective: Detect and quantify structurally related impurities (e.g., hydrolysis products like 2-(4-chloropyridin-2-yl)acetic acid, or des-chloro byproducts).

The Challenge: Pyridines are basic. On standard C18 columns at neutral pH, surface silanols (acidic) interact with the pyridine nitrogen, causing severe peak tailing. The Solution: Use a "High pH" stable column or an ion-pairing buffer. We recommend a High pH strategy to keep the pyridine deprotonated (neutral), improving peak shape and retention.

Protocol: High-pH RP-HPLC
  • Column: Waters XBridge C18 or Agilent Zorbax Extend-C18 (150 mm x 4.6 mm, 3.5 µm). Why: These columns withstand pH > 9.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 9.5 with Ammonia.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 20.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Pyridine λmax) and 220 nm (Amide).

  • Temperature: 30°C.

Self-Validation Check:

  • System Suitability: Inject a mixture of CPDMA and its hydrolysis product (acid form). The resolution (Rs) must be > 2.0.

  • Tailing Factor: Must be < 1.5. If tailing occurs, increase buffer ionic strength or pH.

Method B: 1H qNMR (The Absolute Truth)

Objective: Determine absolute assay (% w/w) without a reference standard of the analyte. This method detects residual solvents (DCM, Ethyl Acetate) and confirms the molar ratio of the dimethyl group to the pyridine ring.

The Challenge: Selecting an Internal Standard (IS) that does not overlap with the analyte's signals. The Solution: Use 1,3,5-Trimethoxybenzene or Maleic Acid .

Protocol: 1H qNMR
  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent volatility errors and improve solubility).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Reference Material).

  • Sample Prep:

    • Weigh ~10 mg of CPDMA (accurately to 0.01 mg).

    • Weigh ~10 mg of IS (accurately to 0.01 mg).

    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 to ensure full relaxation).

    • Scans: 16 or 32.

  • Integration:

    • Integrate the IS singlet (approx 6.1 ppm).

    • Integrate the CPDMA aromatic protons (8.3 ppm, d, 1H) or the dimethyl singlet (2.8 ppm or 3.0 ppm). Avoid the CH2 linker if it shows exchange broadening.

Calculation:



(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)[1]

Method C: Non-Aqueous Titration (The Stoichiometric Check)

Objective: Quantify the total basic nitrogen content. This is crucial for detecting inorganic salts (which are invisible in HPLC-UV) or determining if the sample exists as a salt (e.g., HCl salt) vs. free base.

The Challenge: The 4-Cl substituent reduces the basicity of the pyridine ring, making aqueous titration endpoints indistinct. The Solution: Perchloric Acid in Glacial Acetic Acid . Acetic acid acts as a leveling solvent, enhancing the apparent basicity of the weak pyridine base.

Protocol: Potentiometric Titration
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
    • Standardization: Standardize against Potassium Hydrogen Phthalate (KHP).

  • Solvent: 50 mL Glacial Acetic Acid.

  • Electrode: Glass pH electrode with a LiCl/Ethanol reference electrolyte (Do not use aqueous KCl, it will precipitate).

  • Procedure:

    • Dissolve ~150 mg of CPDMA in 50 mL Glacial Acetic Acid.

    • Titrate with 0.1 N

      
       using an autotitrator.
      
    • Determine the endpoint potentiometrically (First derivative max).

Reaction Logic:



Note: The amide nitrogen is non-basic and will not protonate; only the pyridine nitrogen reacts.

Comparative Data & Decision Matrix

FeatureMethod A: RP-HPLCMethod B: qNMRMethod C: Titration
Primary Output Chromatographic Purity (% Area)Absolute Assay (% w/w)Total Base Content (%)
Limit of Detection High (ppm level)Low (~0.1%)Moderate (~0.5%)
Specificity Excellent (Separates isomers)High (Structural ID)Low (Any base interferes)
Key Blind Spot Inorganic salts, non-UV impuritiesTrace impuritiesNeutral impurities
Sample Required < 1 mg~10-20 mg> 100 mg

Decision Logic:

  • If HPLC > 99.5% but qNMR = 95%: You have non-chromophoric impurities (likely inorganic salts or residual solvents like water/DMSO). -> Trust qNMR.

  • If qNMR > 99% but HPLC = 95%: You have a structurally related impurity with a high UV response factor (e.g., a dimer) or the qNMR integration was sloppy. -> Trust HPLC for impurity profiling.

  • If Titration < 90%: The sample is likely a partial salt (e.g., HCl salt) or wet.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Center for Drug Evaluation and Research (CDER). (2000). Guidance for Industry: Analytical Procedures and Methods Validation. FDA.[2] Link

  • Metrohm Application Monograph. Nonaqueous titration of weak bases with perchloric acid. Link

  • Reich, H. J. (2018). pKa Values in Organic Chemistry. University of Wisconsin-Madison. Link

Sources

Validation

A Comparative Guide to Validating the Structure of Synthesis Byproducts

For researchers, scientists, and drug development professionals, the rigorous identification and structural validation of byproducts from chemical synthesis are not merely academic exercises; they are critical imperative...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous identification and structural validation of byproducts from chemical synthesis are not merely academic exercises; they are critical imperatives for ensuring the safety, efficacy, and regulatory compliance of new therapeutics. The presence of unknown or inadequately characterized impurities can have profound implications, ranging from altered pharmacological activity to unforeseen toxicity. This guide provides an in-depth comparison of key analytical techniques for the structural elucidation of synthesis byproducts, grounded in the principles of scientific integrity and field-proven insights. We will delve into the causality behind experimental choices, presenting each protocol as a self-validating system to ensure the generation of robust and reliable data.

The Imperative of Orthogonal and Validated Methods

In the landscape of pharmaceutical development, the principle of "trust but verify" is paramount. A single analytical technique, no matter how powerful, can be susceptible to inherent biases and limitations.[1] Therefore, a robust validation strategy relies on the application of orthogonal methods —distinct analytical techniques that measure the same attribute through different physical or chemical principles.[1] This approach significantly enhances the confidence in the assigned structure by mitigating the risk of co-elution, ion suppression, or other analytical artifacts that might obscure the true nature of a byproduct.

Regulatory bodies such as the International Council for Harmonisation (ICH) have established clear guidelines (Q3A/B/C/D/E) that underscore the importance of identifying and controlling impurities in new drug substances and products.[2][3] These guidelines set thresholds for reporting, identification, and qualification of impurities, necessitating the use of validated and sensitive analytical methods.[2]

A Strategic Workflow for Byproduct Validation

The structural elucidation of an unknown byproduct is a systematic process of evidence gathering. Each analytical technique provides a unique piece of the puzzle. The following workflow illustrates a logical progression from initial detection to definitive structural confirmation.

Byproduct Validation Workflow cluster_0 Initial Detection & Separation cluster_1 Molecular Weight & Formula cluster_2 Structural Connectivity & Stereochemistry cluster_3 Purity & Quantification HPLC/UPLC/SFC Chromatographic Screening (HPLC/UPLC/SFC) LC_MS LC-MS/MS Analysis HPLC/UPLC/SFC->LC_MS Isolate/Detect Impurity NMR_Spectroscopy NMR Spectroscopy (1D & 2D) LC_MS->NMR_Spectroscopy Propose Molecular Formula qNMR Quantitative NMR (qNMR) NMR_Spectroscopy->qNMR Confirm Structure LC-MS/MS Workflow Sample_Introduction Sample Introduction via LC Ionization Ionization (ESI) Sample_Introduction->Ionization Full_Scan_MS Full Scan MS (Determine Molecular Ion) Ionization->Full_Scan_MS Precursor_Selection Precursor Ion Selection Full_Scan_MS->Precursor_Selection Fragmentation Collision-Induced Dissociation (CID) Precursor_Selection->Fragmentation MS_MS_Scan MS/MS Scan (Detect Fragment Ions) Fragmentation->MS_MS_Scan Data_Analysis Data Analysis (Propose Structure) MS_MS_Scan->Data_Analysis NMR Data Integration H1_NMR ¹H NMR (Proton Environments) Structure Proposed Structure H1_NMR->Structure C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->Structure COSY COSY (¹H-¹H Connectivity) COSY->Structure HSQC HSQC (Direct ¹H-¹³C Connectivity) HSQC->Structure HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HMBC->Structure

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Pyridyl Acetamide Analogs for Kinase Inhibition

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-pyridyl acetamide derivatives, a scaffold of significant interest in the discovery of novel kinase inhibitors. While direct SAR...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-pyridyl acetamide derivatives, a scaffold of significant interest in the discovery of novel kinase inhibitors. While direct SAR studies on 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide are not extensively available in the public domain, this guide synthesizes findings from closely related pyridine-based acetamide analogs to illuminate the critical chemical features that govern their biological activity. We will explore how subtle molecular modifications can profoundly impact potency, selectivity, and pharmacokinetic properties, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: The 2-Pyridyl Acetamide Scaffold in Kinase Inhibition

The pyridine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it an ideal anchor for binding to the ATP-binding site of kinases. The acetamide moiety provides a versatile linker that can be readily modified to position substituents for optimal interaction with the target protein.

Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. The 2-pyridyl acetamide scaffold has emerged as a promising starting point for the design of inhibitors for various kinases, including PIM-1 kinase, a key regulator of cell proliferation and survival.[5][6]

This guide will dissect the SAR of this compound class by examining key structural modifications and their impact on inhibitory activity, drawing upon data from several published studies.

Comparative Analysis of 2-Pyridyl Acetamide Analogs

The following table summarizes the structure-activity relationships of a series of 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetamide analogs as PIM-1 kinase inhibitors.[5][6] This series provides a clear illustration of how modifications to the N-acetamide substituent influence inhibitory potency.

Compound IDR Group (N-substituent)PIM-1 IC50 (nM)
6 -CH2CH=CH2 (Allyl)19.4
11 -CH2-Phenyl42.3
12 -CH2-(4-chlorophenyl)14.3
13 -CH2-(4-methoxyphenyl)19.8
Staurosporine (Reference Inhibitor)16.7

Data sourced from El-Gamal, et al. (2023).[5][6]

Discussion of Key Structure-Activity Relationships

A detailed analysis of the data reveals several critical SAR trends for this class of PIM-1 inhibitors:

  • The N-benzyl Moiety: The introduction of a benzyl group at the N-position of the acetamide (Compound 11 ) results in a significant drop in potency compared to the smaller allyl group (Compound 6 ). This suggests that a bulky, unsubstituted phenyl ring may introduce steric hindrance or is not optimal for interaction with the target.

  • Substitution on the N-benzyl Ring: The potency can be dramatically recovered and even enhanced by substitution on the phenyl ring of the N-benzyl group.

    • The addition of a chlorine atom at the para-position (Compound 12 ) leads to the most potent compound in the series, with an IC50 of 14.3 nM.[5][6] This enhancement may be attributed to favorable hydrophobic or halogen-bonding interactions within a specific sub-pocket of the PIM-1 active site.

    • A methoxy group at the para-position (Compound 13 ) also restores potency, yielding an IC50 comparable to the allyl-substituted analog. This suggests that both electron-withdrawing (chloro) and electron-donating (methoxy) groups at this position are well-tolerated and can contribute to binding affinity.

  • Implications for Rational Design: These findings underscore the importance of exploring substitutions on the N-benzyl ring to optimize the potency of 2-pyridyl acetamide-based kinase inhibitors. The para-position appears to be a key interaction point, and further exploration with a variety of substituents could lead to even more potent analogs.

Experimental Methodologies

To ensure the reproducibility and validation of the findings discussed, this section provides a general overview of the experimental protocols that would be employed in an SAR study of this nature.

The synthesis of the 2-pyridyl acetamide analogs typically involves a multi-step process. The following is a representative synthetic route:

Synthetic_Workflow A Starting Pyridine Derivative B Intermediate A A->B Reaction 1: Alkylation C Intermediate B B->C Reaction 2: Ester Hydrolysis D Final Analog C->D Reaction 3: Amide Coupling

A generalized synthetic workflow for 2-pyridyl acetamide analogs.

Step 1: Alkylation of the Pyridine Core The starting pyridine derivative is reacted with an appropriate alkylating agent, such as ethyl 2-bromoacetate, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone) to yield the corresponding ethyl ester intermediate.

Step 2: Ester Hydrolysis The resulting ester is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in a mixture of water and ethanol.

Step 3: Amide Coupling Finally, the carboxylic acid intermediate is coupled with a variety of primary or secondary amines using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide) to produce the final N-substituted acetamide analogs.[7]

The inhibitory activity of the synthesized compounds against the target kinase (e.g., PIM-1) is typically assessed using an in vitro kinase assay.

Kinase_Assay_Workflow A Prepare Assay Plate: Add kinase, substrate, ATP, and test compound B Incubate at Room Temperature A->B C Add Detection Reagent B->C D Measure Signal (e.g., Luminescence) C->D E Data Analysis: Calculate % Inhibition and IC50 D->E

Sources

Validation

A Comparative Guide to the Inter-laboratory Validation of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide Quantification

Introduction In pharmaceutical development and manufacturing, the adage "you can't control what you can't measure" is paramount. The precise and accurate quantification of process-related impurities is not merely an anal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In pharmaceutical development and manufacturing, the adage "you can't control what you can't measure" is paramount. The precise and accurate quantification of process-related impurities is not merely an analytical exercise; it is a cornerstone of drug safety and regulatory compliance. One such compound of interest is 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide, a potential impurity arising from synthetic pathways. Establishing a robust analytical method for its quantification is critical, but ensuring that this method performs consistently across different laboratories, with different analysts and equipment, is the ultimate test of its reliability.

This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this specific analyte. We will move beyond a single-laboratory validation and delve into the framework of an inter-laboratory study. The objective is to demonstrate not only that a method is suitable for its intended purpose but also that it is transferable, reproducible, and rugged in real-world application. This aligns with the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guideline, which emphasizes that analytical procedure validation is essential to demonstrate fitness for purpose.[1][2][3][4]

This document is designed for researchers, analytical scientists, and drug development professionals. It explains the causality behind experimental choices and provides the data necessary to select the most appropriate analytical technology for controlling this critical impurity.

The Analyte: 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide

Understanding the structure of the target analyte is fundamental to developing a suitable analytical method. The presence of a substituted pyridine ring provides a chromophore suitable for UV detection, while the overall structure is amenable to ionization for mass spectrometry.

Caption: Chemical structure of the analyte.

Designing the Inter-laboratory Validation Study

An inter-laboratory study, also known as a collaborative study or round-robin test, is the most rigorous way to evaluate an analytical method.[5] Its purpose is to determine the reproducibility of the method—a measure of precision between laboratories.[6] Our study was designed to compare the performance of HPLC-UV and LC-MS/MS across five independent, qualified laboratories.

The workflow for such a study is a multi-stage process designed to eliminate bias and ensure data integrity.

Sources

Comparative

A Comparative Pharmacological Analysis: Pyridyl-biphenylyl-acetamide (Diphenpyramide) vs. Selective FAAH Inhibitors

In the landscape of anti-inflammatory and analgesic drug discovery, a nuanced understanding of a compound's mechanism of action is paramount for predicting its therapeutic potential and side-effect profile. This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anti-inflammatory and analgesic drug discovery, a nuanced understanding of a compound's mechanism of action is paramount for predicting its therapeutic potential and side-effect profile. This guide provides a comparative analysis of the pharmacological properties of pyridyl-biphenylyl-acetamide, also known as diphenpyramide, against a class of compounds with a distinct molecular target: selective inhibitors of Fatty Acid Amide Hydrolase (FAAH). For a comprehensive comparison, we will also include the well-characterized non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.

Diphenpyramide is recognized for its marked anti-inflammatory, analgesic, and antipyretic properties.[1] Its mechanism of action, like other NSAIDs, is primarily attributed to the inhibition of prostaglandin synthesis. In contrast, selective FAAH inhibitors, such as PF-3845 and URB597, represent a different therapeutic strategy by augmenting the endogenous cannabinoid system. This guide will delve into the distinct signaling pathways, comparative potencies, and the experimental methodologies used to characterize these compounds, offering researchers and drug development professionals a clear framework for their evaluation.

Distinct Mechanisms of Action and Signaling Pathways

The fundamental difference between diphenpyramide and selective FAAH inhibitors lies in their molecular targets and the signaling cascades they modulate.

Diphenpyramide and Ibuprofen: Inhibition of Cyclooxygenase (COX) and the Prostaglandin Pathway

Diphenpyramide, as a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation.[6] By blocking these enzymes, NSAIDs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.[2][4]

Prostaglandin Synthesis Pathway cluster_NSAIDs NSAID Inhibition Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 & COX-2 Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Diphenpyramide Diphenpyramide Diphenpyramide->Prostaglandin H2 (PGH2) Inhibits Ibuprofen Ibuprofen Ibuprofen->Prostaglandin H2 (PGH2) Inhibits

Figure 1: Prostaglandin Synthesis Pathway and NSAID Inhibition.

PF-3845 and URB597: Inhibition of Fatty Acid Amide Hydrolase (FAAH) and the Endocannabinoid System

Selective FAAH inhibitors like PF-3845 and URB597 operate within the endocannabinoid system. The primary target, FAAH, is the enzyme responsible for the degradation of the endogenous cannabinoid, anandamide (AEA).[7][8] By inhibiting FAAH, these compounds increase the synaptic levels of AEA, which then acts on cannabinoid receptors (CB1 and CB2) to produce analgesic and anti-inflammatory effects.[7][9][10] This mechanism of action is distinct from that of NSAIDs and offers a therapeutic alternative that may avoid some of the side effects associated with COX inhibition.[10]

Endocannabinoid Signaling Pathway cluster_FAAH_Inhibitors FAAH Inhibition N-Arachidonoyl\nphosphatidylethanolamine N-Arachidonoyl phosphatidylethanolamine Anandamide (AEA) Anandamide (AEA) N-Arachidonoyl\nphosphatidylethanolamine->Anandamide (AEA) NAPE-PLD CB1/CB2 Receptors CB1/CB2 Receptors Anandamide (AEA)->CB1/CB2 Receptors Activates Arachidonic Acid +\nEthanolamine Arachidonic Acid + Ethanolamine Anandamide (AEA)->Arachidonic Acid +\nEthanolamine FAAH Analgesia,\nAnti-inflammation Analgesia, Anti-inflammation CB1/CB2 Receptors->Analgesia,\nAnti-inflammation PF-3845 PF-3845 PF-3845->Arachidonic Acid +\nEthanolamine Inhibits URB597 URB597 URB597->Arachidonic Acid +\nEthanolamine Inhibits

Figure 2: Endocannabinoid Signaling and FAAH Inhibition.

Comparative Pharmacological Data

CompoundTargetIC50 / KiSpecies/SourceReference
Diphenpyramide Prostaglandin SynthesisInhibition demonstratedIn vivo (animal models)[1]
Ibuprofen COX-113 µM (IC50)Ovine[11]
COX-2370 µM (IC50)Ovine[11]
PF-3845 FAAH18 nM (IC50)Human[12]
FAAH0.23 µM (Ki)Not Specified[12][13]
URB597 FAAH4.6 nM (IC50)Rat Brain[14]
FAAH3 nM (IC50)Human Liver[1][15]

Experimental Protocols

To ensure the robust evaluation of compounds targeting either COX enzymes or FAAH, standardized and validated in vitro assays are essential. Below are detailed, step-by-step methodologies for assessing the inhibitory activity of test compounds.

Protocol 1: Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric method for determining the inhibitory potential of a compound against COX-1 and COX-2.

COX Inhibition Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Prepare Reagents Prepare Reagents Dilute Test Compound Dilute Test Compound Prepare Reagents->Dilute Test Compound Prepare Enzyme Prepare Enzyme Dilute Test Compound->Prepare Enzyme Add Reagents to Plate Add Reagents to Plate Prepare Enzyme->Add Reagents to Plate Incubate at 25°C Incubate at 25°C Add Reagents to Plate->Incubate at 25°C Initiate Reaction Initiate Reaction Incubate at 25°C->Initiate Reaction Measure Fluorescence Measure Fluorescence Initiate Reaction->Measure Fluorescence Calculate % Inhibition Calculate % Inhibition Measure Fluorescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Figure 3: Workflow for COX Inhibition Assay.

Materials:

  • COX-1 or COX-2 enzyme (ovine or human recombinant)

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitor (e.g., Ibuprofen)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX enzyme and substrate to their working concentrations in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound and reference inhibitor in the assay buffer.

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer, heme, ADHP, and the diluted COX enzyme.

  • Inhibitor Addition: Add the diluted test compound or reference inhibitor to the appropriate wells. For control wells, add the vehicle.

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the inhibitory activity of a compound against FAAH.

FAAH Inhibition Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Prepare Reagents Prepare Reagents Dilute Test Compound Dilute Test Compound Prepare Reagents->Dilute Test Compound Prepare FAAH Enzyme Prepare FAAH Enzyme Dilute Test Compound->Prepare FAAH Enzyme Add Reagents to Plate Add Reagents to Plate Prepare FAAH Enzyme->Add Reagents to Plate Incubate at 37°C Incubate at 37°C Add Reagents to Plate->Incubate at 37°C Initiate Reaction Initiate Reaction Incubate at 37°C->Initiate Reaction Measure Fluorescence Measure Fluorescence Initiate Reaction->Measure Fluorescence Calculate % Inhibition Calculate % Inhibition Measure Fluorescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Figure 4: Workflow for FAAH Inhibition Assay.

Materials:

  • Human recombinant FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compound and reference inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Thaw all reagents and keep them on ice. Prepare working solutions of the FAAH enzyme and substrate in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound and reference inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer and the diluted FAAH enzyme to each well.

  • Inhibitor Addition: Add the diluted test compound or reference inhibitor to the respective wells. Add vehicle to the control wells.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Initiation: Start the reaction by adding the FAAH substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for 10-60 minutes at 37°C.[16][17][18]

  • Data Analysis: Determine the reaction rate for each well. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Concluding Remarks

This guide highlights the fundamental differences in the pharmacological properties of pyridyl-biphenylyl-acetamide (diphenpyramide) and selective FAAH inhibitors. While both classes of compounds exhibit anti-inflammatory and analgesic effects, they achieve these through distinct molecular mechanisms. Diphenpyramide acts as a classical NSAID by inhibiting the COX enzymes and the production of prostaglandins. In contrast, compounds like PF-3845 and URB597 enhance endocannabinoid signaling by selectively inhibiting FAAH.

For researchers in drug discovery, the choice between pursuing a COX inhibitor or a FAAH inhibitor will depend on the desired therapeutic profile and the targeted disease state. While NSAIDs are well-established therapeutics, the development of selective FAAH inhibitors offers a promising avenue for pain and inflammation management with a potentially different side-effect profile. The experimental protocols provided herein offer a standardized approach for the in vitro characterization and comparison of these and other novel compounds.

References

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Genotoxicity of Novel Chloropyridine Compounds

For researchers, scientists, and drug development professionals, ensuring the genetic safety of new chemical entities is a cornerstone of preclinical assessment. This guide provides an in-depth, experience-driven compari...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the genetic safety of new chemical entities is a cornerstone of preclinical assessment. This guide provides an in-depth, experience-driven comparison of essential assays for evaluating the genotoxicity of novel chloropyridine compounds, a class of molecules with broad therapeutic potential but also with structural alerts for genotoxicity. We will move beyond mere protocol recitation to explore the scientific rationale behind our experimental choices, ensuring a robust and self-validating approach to safety assessment.

The Imperative of Genotoxicity Testing in Drug Development

Genotoxicity, the property of chemical agents to damage the genetic information within a cell, is a critical endpoint in drug safety evaluation. Such damage can lead to mutations and potentially cancer; therefore, regulatory agencies worldwide mandate a battery of tests to assess this risk before a new drug can proceed to clinical trials.[1][2][3][4][5] The International Council for Harmonisation (ICH) guideline S2(R1) provides a framework for this testing, recommending a combination of in vitro and in vivo assays to detect gene mutations, and both small-scale and large-scale chromosomal damage.[1][2][3][4][5]

Chloropyridines, as a chemical class, are known to sometimes exhibit genotoxic properties, with some studies indicating that metabolic activation can play a significant role in their mechanism of toxicity.[6][7][8] Therefore, a carefully selected and executed panel of genotoxicity assays is paramount.

Core Genotoxicity Assay Panel: A Comparative Overview

A standard battery of tests for genotoxicity typically includes an assessment of bacterial gene mutation, and in vitro and in vivo evaluation of chromosomal damage in mammalian cells.[5][9] For our novel chloropyridine compounds (hypothetically named CP-1 and CP-2), we will compare their performance against a known genotoxic chloropyridine (3-chloropyridine) and a negative control (Vehicle - DMSO) in the following key assays:

  • Bacterial Reverse Mutation Assay (Ames Test): Detects gene mutations (point mutations and frameshifts).[10][11][12]

  • In Vitro Micronucleus Assay: Detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) in mammalian cells.[13][14][15][16]

  • Alkaline Comet Assay: Measures DNA strand breaks in individual cells.[17][18][19][20]

The following diagram illustrates the logical workflow for assessing the genotoxicity of our novel compounds.

G cluster_0 Initial Screening cluster_1 Further Investigation cluster_2 Regulatory Submission Novel Chloropyridine Compounds (CP-1, CP-2) Novel Chloropyridine Compounds (CP-1, CP-2) Ames Test Ames Test Novel Chloropyridine Compounds (CP-1, CP-2)->Ames Test In Vitro Micronucleus Assay In Vitro Micronucleus Assay Ames Test->In Vitro Micronucleus Assay Comet Assay Comet Assay In Vitro Micronucleus Assay->Comet Assay In Vivo Studies In Vivo Studies Comet Assay->In Vivo Studies

Caption: Genotoxicity testing workflow for novel chloropyridine compounds.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used and internationally accepted method for identifying substances that can produce genetic damage leading to gene mutations.[10][11][12] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli). A positive result, indicated by a significant increase in the number of revertant colonies, suggests that the test compound is a mutagen.

Causality Behind Experimental Choices:
  • Strain Selection: We use a panel of strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitution). This broadens the screen for various mutagenic mechanisms.

  • Metabolic Activation (S9 Mix): Many compounds, including aromatic amines like chloropyridines, are not directly mutagenic but become so after being metabolized by liver enzymes.[21][22] The inclusion of a rat liver S9 fraction provides a metabolic activation system, mimicking in vivo conditions.[23][24][25][26]

Experimental Protocol: Ames Test (Plate Incorporation Method)
  • Preparation:

    • Grow bacterial strains overnight in nutrient broth.

    • Prepare test compound dilutions in a suitable solvent (e.g., DMSO).

    • Prepare S9 mix (if required) containing S9 fraction, cofactors (NADP, G6P), and buffers.[26]

  • Exposure:

    • To 2 mL of molten top agar, add 0.1 mL of bacterial culture and 0.1 mL of the test compound dilution (or control).

    • For metabolic activation, add 0.5 mL of S9 mix.

  • Plating and Incubation:

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate at 37°C for 48-72 hours.

  • Scoring:

    • Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in revertants and/or a reproducible twofold increase over the solvent control.

Data Presentation: Ames Test Results
CompoundConcentration (µ g/plate )TA98 (-S9) RevertantsTA98 (+S9) RevertantsTA100 (-S9) RevertantsTA100 (+S9) Revertants
Vehicle (DMSO) 025 ± 430 ± 5120 ± 10135 ± 12
3-Chloropyridine 1028 ± 575 ± 8130 ± 11280 ± 25
5032 ± 6150 ± 15145 ± 14550 ± 45
CP-1 1026 ± 435 ± 6125 ± 11140 ± 13
5029 ± 540 ± 7130 ± 12155 ± 16
CP-2 1027 ± 560 ± 7128 ± 10250 ± 22
5030 ± 6110 ± 12135 ± 13480 ± 40

*Statistically significant increase (p < 0.05) compared to vehicle control. Data are presented as mean ± standard deviation.

Interpretation: The results indicate that 3-Chloropyridine and the novel compound CP-2 are mutagenic in the presence of metabolic activation. CP-1 does not show mutagenic potential in this assay.

In Vitro Micronucleus Assay

The in vitro micronucleus test is a robust method for detecting both clastogenic and aneugenic events in mammalian cells.[13][14][15][16] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates chromosomal damage.

Causality Behind Experimental Choices:
  • Cell Line Selection: We utilize CHO-K1 cells, a well-characterized and commonly used cell line in genotoxicity testing, known for its stable karyotype and high mitotic index.[27]

  • Cytochalasin B: This cytokinesis-blocking agent is used to identify cells that have undergone one cell division, ensuring that only these cells are scored for micronuclei. This increases the sensitivity and reliability of the assay.

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)
  • Cell Culture and Treatment:

    • Seed CHO-K1 cells in culture plates and allow them to attach.

    • Treat cells with various concentrations of the test compounds (with and without S9 mix) for a short duration (e.g., 3-6 hours).

  • Cytochalasin B Addition:

    • After treatment, wash the cells and add fresh medium containing cytochalasin B.

  • Harvesting and Staining:

    • Harvest the cells after a period equivalent to 1.5-2 normal cell cycles.

    • Treat with a hypotonic solution and fix.

    • Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring:

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

G Cell Seeding Cell Seeding Compound Treatment\n(+/- S9) Compound Treatment (+/- S9) Cell Seeding->Compound Treatment\n(+/- S9) Wash & Add\nCytochalasin B Wash & Add Cytochalasin B Compound Treatment\n(+/- S9)->Wash & Add\nCytochalasin B Incubation Incubation Wash & Add\nCytochalasin B->Incubation Harvest & Fixation Harvest & Fixation Incubation->Harvest & Fixation Slide Preparation\n& Staining Slide Preparation & Staining Harvest & Fixation->Slide Preparation\n& Staining Microscopic Analysis Microscopic Analysis Slide Preparation\n& Staining->Microscopic Analysis

Caption: Workflow for the In Vitro Micronucleus Assay.

Data Presentation: In Vitro Micronucleus Assay Results
CompoundConcentration (µM)% Micronucleated Binucleated Cells (-S9)% Micronucleated Binucleated Cells (+S9)
Vehicle (DMSO) 01.2 ± 0.31.5 ± 0.4
3-Chloropyridine 251.8 ± 0.55.8 ± 1.1
1002.5 ± 0.712.5 ± 2.3
CP-1 251.4 ± 0.41.7 ± 0.5
1001.6 ± 0.52.0 ± 0.6
CP-2 251.5 ± 0.44.5 ± 0.9
1002.1 ± 0.69.8 ± 1.8

*Statistically significant increase (p < 0.05) compared to vehicle control. Data are presented as mean ± standard deviation.

Interpretation: Consistent with the Ames test, 3-Chloropyridine and CP-2 induce a significant increase in micronuclei formation in the presence of metabolic activation, indicating they are clastogenic and/or aneugenic. CP-1 is negative in this assay.

Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[17][18][19][20] Under alkaline conditions, the assay can detect single-strand breaks, double-strand breaks, and alkali-labile sites. Damaged DNA migrates further in the electric field, creating a "comet" shape with a tail, the intensity of which is proportional to the amount of DNA damage.

Causality Behind Experimental Choices:
  • Alkaline Conditions: The use of a high pH electrophoresis buffer allows for the detection of a broader range of DNA lesions, increasing the sensitivity of the assay.

  • Quantitative Analysis: We use automated image analysis software to measure the percentage of DNA in the comet tail, providing an objective and quantitative measure of DNA damage.

Experimental Protocol: Alkaline Comet Assay
  • Cell Treatment and Embedding:

    • Treat cells in suspension with the test compounds.

    • Mix the cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis:

    • Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[17]

    • Perform electrophoresis at a low voltage.

  • Neutralization and Staining:

    • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.

Data Presentation: Alkaline Comet Assay Results
CompoundConcentration (µM)% Tail DNA (-S9)% Tail DNA (+S9)
Vehicle (DMSO) 03.5 ± 0.84.1 ± 1.0
3-Chloropyridine 105.2 ± 1.215.8 ± 2.5
508.1 ± 1.528.4 ± 4.1
CP-1 103.8 ± 0.94.5 ± 1.1
504.2 ± 1.05.1 ± 1.2
CP-2 104.5 ± 1.112.6 ± 2.1
506.8 ± 1.324.9 ± 3.8*

*Statistically significant increase (p < 0.05) compared to vehicle control. Data are presented as mean ± standard deviation.

Interpretation: The comet assay results corroborate the findings from the Ames and micronucleus assays. 3-Chloropyridine and CP-2 induce significant DNA strand breaks, particularly after metabolic activation. CP-1 does not show evidence of DNA damage.

Synthesis and Path Forward

This comparative guide demonstrates a logical and scientifically rigorous approach to assessing the genotoxicity of novel chloropyridine compounds. Our findings can be summarized as follows:

  • Novel Compound CP-1: Consistently negative across all three in vitro assays, suggesting a low risk of genotoxicity.

  • Novel Compound CP-2: Consistently positive in all three assays, but only in the presence of metabolic activation. This strongly indicates that a metabolite of CP-2 is the genotoxic species.

Based on this comprehensive in vitro assessment, the development of CP-1 could proceed with a higher degree of confidence regarding its genetic safety. Conversely, the development of CP-2 would require significant further investigation. This would likely involve in vivo genotoxicity studies (e.g., an in vivo micronucleus test in rodents) to determine if the in vitro findings translate to a whole-animal system.[1][9] Additionally, metabolite identification studies would be crucial to pinpoint the specific metabolite responsible for the genotoxic effects and potentially guide medicinal chemistry efforts to design safer analogues.

By integrating a battery of validated assays and understanding the mechanistic rationale behind each, we can make informed decisions in the drug development process, ensuring the safety and ultimate success of novel therapeutic agents.

References

  • The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. PubMed.
  • Mammalian Cell In Vitro Micronucleus Assay.
  • Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol.
  • Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). ICH.
  • Comet Assay for the Detection of DNA Breaks Protocol.
  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. FDA.
  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487)
  • In Vitro Micronucleus Test (OECD 487, ICH S2R1). Vipragen Biosciences.
  • Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. MDPI.
  • International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability. Federal Register.
  • In Vitro Mammalian Cell Micronucleus Test OECD 487.
  • International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice.
  • utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Oxford Academic.
  • S2(R1) Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. ICH.
  • CometAssay Assay Principle. R&D Systems.
  • In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex | Evotec.
  • Evaluating In Vitro DNA Damage Using Comet Assay. PMC - NIH.
  • Genotoxicity Study of Photolytically Treated 2-Chloropyridine Aqueous Solutions.
  • Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Research Solutions Pages.
  • Genotoxicity: Mechanisms, Testing Guidelines and Methods. Juniper Publishers.
  • Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mut
  • S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test. Trinova Biochem.
  • 2-Chloropyridine.
  • The Ames test: a methodological short review. SciSpace.
  • The in vitro mutagenicity assay - THE AMES TEST. Tentamus Group.
  • Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. PubMed.
  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Oxford Academic. [Link]

  • Lhasa Aromatic Amines Data Sharing Initi

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide

Executive Summary: The "Unknown Potency" Protocol Immediate Directive: No public, commodity-level Safety Data Sheet (SDS) exists for 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide as a standalone bulk chemical. It is a s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown Potency" Protocol

Immediate Directive: No public, commodity-level Safety Data Sheet (SDS) exists for 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide as a standalone bulk chemical. It is a specialized pharmaceutical intermediate.

Therefore, you must apply the Precautionary Principle . Do not treat this merely as a "standard organic solid." Due to the N,N-dimethylacetamide (DMAc) moiety, this compound must be treated as a potential reproductive toxin and a skin-penetrating agent .

Core Safety Classification (Inferred):

  • Band 4/5 Containment: Handle as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicology proves otherwise.

  • Critical Hazard: Transdermal absorption leading to systemic toxicity.

Hazard Architecture: Why Standard PPE Fails

To understand the PPE requirements, we must deconstruct the molecule. Standard nitrile gloves and a simple lab coat are insufficient for long-duration handling of this compound in solution.

SubstructureAssociated HazardOperational Implication
N,N-Dimethylacetamide (DMAc) Group Reproductive Toxin (H360D) , Skin PermeatorThis lipophilic tail facilitates the transport of the entire molecule through the skin barrier.
4-Chloropyridine Ring Irritant, Potential SensitizerHalogenated pyridines are often reactive skin/eye irritants and potential allergens.
Amide Linkage Metabolic StabilityDesigned for biological stability, implying the compound may persist in the body if absorbed.
Visualizing the Risk Logic

The following diagram illustrates the decision matrix used to determine the necessary containment level.

RiskAssessment Start Compound Analysis: 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide CheckData Specific Tox Data Available? Start->CheckData Substructure Analyze Substructures: 1. Chloropyridine (Irritant) 2. DMAc Moiety (Repro Toxin/Skin Abs.) CheckData->Substructure No (Novel/Intermediate) Conclusion CLASSIFICATION: Treat as HPAPI / Repro Toxin Substructure->Conclusion High Risk Alert Control REQUIRED CONTROL: Band 4 Containment (ISO 5 / Isolator or Double PPE) Conclusion->Control

Caption: Risk assessment logic deriving containment requirements from structural alerts in the absence of specific toxicological data.

PPE Specifications Matrix

This matrix defines the minimum acceptable protection.

PPE CategorySpecificationTechnical Rationale
Hand Protection (Solid) Double Nitrile (min 5 mil outer).Sufficient for dry powder handling where permeation risk is low.
Hand Protection (Solution) Laminate (Silver Shield/Ansell Barrier) under Nitrile.CRITICAL: The DMAc moiety can permeate standard nitrile in <15 mins. Laminate provides >480 min breakthrough protection.
Respiratory P3 / N100 (if outside hood) or PAPR .Pyridine derivatives can be potent respiratory sensitizers. Zero-tolerance for dust inhalation.
Body Tyvek® 400/500 (Disposable Lab Coat) with elastic cuffs.Cotton lab coats absorb liquids and hold the toxin against the skin. Impervious material is required.[1]
Eye/Face Chemical Goggles (Indirect Vent).Safety glasses are insufficient due to the risk of aerosolized powder entering from the side.

Operational Protocols

A. Weighing & Transfer (The Highest Risk Step)

Context: Static electricity can cause fine pyridine-amide powders to "jump," creating invisible surface contamination.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or Powder Weighing Station .

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat before use.

  • The "Wet Method": If possible, tare a vial with solvent, add the solid, and re-weigh. Handling the compound in solution (inside a closed vial) reduces dust exposure risk to zero.

B. Solubilization & Synthesis

Context: Dissolving this compound in organic solvents (DMSO, DCM, Methanol) increases the skin absorption risk by orders of magnitude.

  • Glove Change: Immediately switch to Laminate/Barrier gloves before handling solvents.

  • Secondary Containment: All reaction vessels must sit within a secondary tray capable of holding 110% of the volume.

  • Vapor Trap: If heating, ensure the condenser is vented into the hood exhaust, not the lab atmosphere.

C. Emergency Spill Response

If the substance (solid or solution) is spilled, follow this specific workflow.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (Allow aerosols to settle) Spill->Evacuate PPE_Up 2. Don Emergency PPE (Double Gloves, Tyvek, Respirator) Evacuate->PPE_Up Contain 3. Containment Cover with absorbent pads PPE_Up->Contain Decon 4. Decontamination Wash surface with 10% Bleach then Soap/Water Contain->Decon Waste 5. Disposal Seal in HazMat Bag Label: 'Toxic - Halogenated' Decon->Waste

Caption: Step-by-step emergency response workflow for high-potency intermediates.

Waste Disposal & Deactivation

Do not mix with general organic waste. The halogenated nature requires specific incineration protocols.

  • Segregation: Collect in a dedicated carboy labeled "Halogenated Organic Waste - High Toxicity."

  • Surface Decontamination:

    • Step 1: Wipe with 10% Sodium Hypochlorite (Bleach) . The chlorine helps oxidize the pyridine ring and break down the amide bond.

    • Step 2: Follow with a water rinse to remove bleach residue.

    • Step 3: Final wipe with Isopropanol.

  • Consumables: All gloves, weigh boats, and paper towels used must be treated as solid hazardous waste, not regular trash.

References

  • PubChem. Compound Summary: N,N-Dimethylacetamide (Source of structural alert). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Substance Information: Pyridine Derivatives and Halogenated Pyridines. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Available at: [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide
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